2-Bromo-5-fluoro-4-nitrophenol
Description
Properties
IUPAC Name |
2-bromo-5-fluoro-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYLDENEWMZMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369139-60-5 | |
| Record name | 2-Bromo-5-fluoro-4-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-fluoro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-5-fluoro-4-nitrophenol (CAS No: 1369139-60-5), a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. This document is designed to equip researchers, scientists, and drug development professionals with the essential data and theoretical understanding necessary for the effective handling, characterization, and application of this molecule. We will delve into its structural and physicochemical characteristics, including molecular weight, melting point, boiling point, solubility, and acidity (pKa). Furthermore, this guide will present detailed methodologies for the experimental determination of these properties and provide an expert analysis of its expected spectral characteristics (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) based on its molecular structure.
Introduction: The Significance of this compound
This compound is a highly functionalized aromatic compound whose unique substitution pattern—featuring a hydroxyl group, a bromine atom, a fluorine atom, and a nitro group—makes it a valuable building block in organic synthesis. The interplay of these functional groups imparts specific reactivity and physical properties that are of significant interest in the development of novel therapeutic agents and specialized agrochemicals.[1][2] A thorough understanding of its physical properties is paramount for its effective use, from ensuring accurate dosage in reaction media to predicting its behavior in various analytical techniques.
The purity of any chemical substance is intrinsically linked to its physical properties. The presence of impurities, even in trace amounts, can lead to deviations in melting point, boiling point, and spectral data. Therefore, while this guide provides established and predicted values, it is crucial to consider the purity of the sample in any experimental setting.
Molecular Structure and Core Physicochemical Properties
The arrangement of the functional groups on the benzene ring dictates the electronic and steric environment of the molecule, which in turn governs its physical properties.
Figure 1: Molecular Structure of this compound.
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrFNO₃ | [3] |
| Molecular Weight | 235.99 g/mol | [3] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 124-127 °C | [4] |
| Boiling Point | Predicted: 312.9 ± 42.0 °C at 760 mmHg | |
| Density | Predicted: 1.965 ± 0.06 g/cm³ | |
| pKa | Predicted: 4.67 ± 0.24 | |
| Solubility | Soluble in organic solvents | [No specific source] |
Experimental Determination of Physical Properties
This section outlines the standard methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1 °C). Impurities tend to depress and broaden the melting range.
Experimental Protocol: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
A rapid heating run is performed to determine an approximate melting point.
-
The apparatus is allowed to cool.
-
A second, slower heating run (1-2 °C per minute) is conducted, starting from a temperature approximately 20 °C below the approximate melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Figure 2: Workflow for Melting Point Determination.
Boiling Point Determination
Due to the high predicted boiling point and potential for decomposition, the determination of the boiling point of this compound requires careful consideration. A micro-scale method is often preferred.
Experimental Protocol: Micro Boiling Point (Siwoloboff Method)
-
Sample Preparation: A small amount of the compound (a few drops) is placed in a small-diameter test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).
-
Procedure:
-
The apparatus is heated slowly.
-
As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Solubility Assessment
A qualitative assessment of solubility is crucial for selecting appropriate solvents for reactions, purifications, and analytical procedures.
Experimental Protocol: Qualitative Solubility Testing
-
Procedure:
-
Approximately 10-20 mg of this compound is placed in a series of test tubes.
-
To each tube, 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) is added.
-
The tubes are agitated and observed for dissolution.
-
Solubility in acidic (5% HCl) and basic (5% NaOH, 5% NaHCO₃) aqueous solutions is also tested to infer acidic or basic properties. The phenolic hydroxyl group is expected to render the compound soluble in 5% NaOH.
-
pKa Determination
The pKa is a measure of the acidity of the phenolic proton. The electron-withdrawing effects of the nitro, bromo, and fluoro groups are expected to increase the acidity of the phenol, resulting in a lower pKa compared to phenol itself.
Experimental Protocol: UV-Vis Spectrophotometric Method
-
Principle: The protonated (ArOH) and deprotonated (ArO⁻) forms of the phenol have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
-
Procedure:
-
A series of buffer solutions with known pH values are prepared.
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or ethanol).
-
A constant aliquot of the stock solution is added to each buffer solution.
-
The UV-Vis spectrum of each solution is recorded.
-
The absorbance at the wavelength of maximum absorbance for the phenolate anion is plotted against pH. The pKa is the pH at which the absorbance is half-way between the minimum and maximum values.
-
Figure 3: Workflow for Spectrophotometric pKa Determination.
Predicted Spectral Properties
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two aromatic protons.
-
Ar-H (adjacent to the -OH and -Br groups): This proton is expected to appear as a doublet. The ortho coupling to the other aromatic proton and potential smaller couplings to the fluorine atom would influence its multiplicity. Its chemical shift will be influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom.
-
Ar-H (adjacent to the -F and -NO₂ groups): This proton is also expected to appear as a doublet due to ortho coupling. The strong electron-withdrawing effects of the adjacent fluorine and nitro groups will likely shift this proton significantly downfield.
-
-OH Proton: The phenolic proton will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as they are all in unique chemical environments.
-
C-OH: The carbon attached to the hydroxyl group will be shifted downfield.
-
C-Br: The carbon bonded to the bromine atom will show a characteristic upfield shift due to the "heavy atom effect".
-
C-F: The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
-
C-NO₂: The carbon bonded to the nitro group will be shifted downfield due to the strong electron-withdrawing nature of this group.
-
Aromatic CH Carbons: The two carbons bonded to hydrogen will have chemical shifts determined by the cumulative electronic effects of the substituents.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically below 690 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z values corresponding to the molecular weights with each bromine isotope.
-
Fragmentation: Common fragmentation pathways may include the loss of the nitro group (NO₂), the hydroxyl group (OH), and the bromine atom (Br).
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This technical guide has provided a detailed examination of the physical properties of this compound, a compound of significant interest in synthetic chemistry. By understanding its fundamental physicochemical characteristics and the experimental methods used for their determination, researchers can better utilize this versatile intermediate in their work. The provided data and predicted spectral analyses serve as a valuable resource for the characterization and quality control of this important chemical building block.
References
- 1. This compound [myskinrecipes.com]
- 2. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-fluoro-4-nitro-phenol CAS#: 1369139-60-5 [m.chemicalbook.com]
- 4. 2-Bromo-4-fluoro-5-nitrophenol, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
2-Bromo-5-fluoro-4-nitrophenol chemical properties and reactivity
An In-depth Technical Guide to 2-Bromo-5-fluoro-4-nitrophenol
Introduction
This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern—featuring a hydroxyl group, a nitro group, and two different halogens—provides a versatile scaffold for the synthesis of more complex molecules.[1] The interplay of the electron-donating hydroxyl group and the powerful electron-withdrawing nitro group, combined with the steric and electronic effects of the bromine and fluorine atoms, governs its reactivity and makes it a valuable intermediate.[1][2] This guide offers a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, providing field-proven insights for professionals in drug development and chemical research.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These predicted and observed characteristics are essential for planning reactions, purification, and storage.
| Property | Value | Source |
| CAS Number | 1369139-60-5 | [1][3] |
| Molecular Formula | C₆H₃BrFNO₃ | [1][3] |
| Molecular Weight | 236.00 g/mol | [1] |
| Appearance | Tiny crystals, Dirty lemon (hint of green) | [3] |
| Boiling Point | 312.9 ± 42.0 °C (Predicted) | [3] |
| Density | 1.965 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.67 ± 0.24 (Predicted) | [3] |
| Storage | Room temperature, sealed, dry | [1] |
Spectroscopic Data Analysis
Structural elucidation and purity assessment rely on standard spectroscopic techniques. While specific spectra are proprietary, the expected data can be reliably predicted based on the molecule's structure.
-
¹H NMR (Proton NMR): The aromatic region would display two doublets, corresponding to the two aromatic protons. The proton ortho to the electron-withdrawing nitro group and fluorine would likely appear further downfield. The phenolic proton (-OH) would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
¹³C NMR (Carbon NMR): Six distinct signals are expected in the aromatic region (approx. 110-160 ppm). The carbon atoms attached to the electronegative oxygen, nitro, and halogen groups will show characteristic shifts. The carbon bearing the hydroxyl group will be the most downfield, while the carbon attached to the nitro group will also be significantly deshielded.
-
IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups.[4]
-
A broad peak around 3200-3500 cm⁻¹ for the O-H stretch of the phenol.
-
Strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C-Br, C-F, and C-O stretching vibrations in the fingerprint region (< 1300 cm⁻¹).
-
-
MS (Mass Spectrometry): The mass spectrum would show a characteristic molecular ion peak (M+). A key feature would be the isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity (M+ and M+2).[5] High-resolution mass spectrometry (HRMS) could confirm the elemental composition C₆H₃BrFNO₃.[5]
Synthesis of this compound
A primary route to this class of compounds involves the electrophilic nitration of a halogenated phenol precursor. The strong activating effect of the hydroxyl group directs the incoming nitro group, though the specific regioselectivity is influenced by the other substituents. A plausible synthesis starting from 2-bromo-5-fluorophenol is outlined below, adapted from methodologies for similar compounds.[6]
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Nitration
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-5-fluorophenol (1 equivalent) in a suitable solvent like chloroform or glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
-
Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.5 equivalents) while cooling. Add this mixture dropwise to the stirred phenol solution, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to react with the aromatic ring.[7]
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, slowly pour the reaction mixture over crushed ice. This quenches the reaction and precipitates the crude product.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Reactivity and Key Reactions
The reactivity of the aromatic ring is dictated by the combined electronic effects of its substituents. The -OH group is a strongly activating ortho-, para-director, while the -NO₂ group is a strongly deactivating meta-director. The halogens (-F, -Br) are deactivating but ortho-, para-directing. This complex interplay opens up several key reaction pathways.
Caption: Key reactivity pathways for this compound.
A. Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group para to the fluorine atom and ortho to the bromine atom makes these positions highly susceptible to nucleophilic attack.[8] This is the most synthetically valuable reaction for this molecule.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing a halogen, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The subsequent departure of the halide ion restores the aromaticity.[8]
-
Regioselectivity: Fluorine is generally a better leaving group than bromine in SNAr reactions due to the high electronegativity of the C-F bond, which makes the attached carbon more electrophilic.[8][9] Therefore, nucleophilic attack preferentially occurs at the C-F position.
-
Protocol (Ether Synthesis):
-
To a solution of this compound (1 eq.) in a polar aprotic solvent like DMF or DMSO, add a base such as K₂CO₃ (1.5 eq.).
-
Add the desired alcohol or thiol nucleophile (1.2 eq.).
-
Heat the mixture (e.g., 80-120 °C) and monitor by TLC.
-
After completion, cool the reaction, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the product via column chromatography.
-
B. Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, a crucial transformation for introducing a key functional handle used in the synthesis of pharmaceuticals.[2][10] This conversion dramatically alters the electronic properties of the ring, turning a strongly deactivated position into a strongly activated one.
-
Reagents: A variety of reducing agents can be employed. Catalytic hydrogenation (H₂ gas with a metal catalyst like Pd/C or Raney Nickel) is common.[11] Chemical reductants like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are also effective and can offer better chemoselectivity in complex molecules.[11]
-
Protocol (Catalytic Hydrogenation):
-
Dissolve this compound in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of Raney Nickel (to avoid dehalogenation which can occur with Pd/C).[11]
-
Place the mixture in a hydrogenation apparatus and apply hydrogen gas pressure (e.g., 50 psi).
-
Stir vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2-amino-5-bromo-4-fluorophenol.
-
C. Electrophilic Aromatic Substitution (EAS)
Due to the presence of three deactivating groups (NO₂, Br, F), the aromatic ring is highly electron-deficient, making further electrophilic substitution very difficult.[12][13] Reactions like Friedel-Crafts alkylation or acylation are generally not feasible.[14] If forced under harsh conditions, the powerful ortho-, para-directing hydroxyl group would direct an incoming electrophile to the carbon between the -OH and -F groups, but yields would likely be low.
Applications in Research and Development
The true value of this compound lies in its role as a versatile building block.[1] Its multiple reaction sites allow for the systematic elaboration of molecular complexity.
Caption: The relationship between the compound's structural features and its applications.
-
Pharmaceuticals: It is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The ability to sequentially perform SNAr and nitro reduction allows for the construction of complex heterocyclic systems and other scaffolds found in modern drug candidates.[2][15]
-
Agrochemicals: The compound is used in the development of new herbicides and pesticides.[1] The presence of halogens and a nitro group is a common feature in many biologically active molecules in this field.
-
Material Science: It serves as a monomer or precursor for advanced organic materials where its specific electronic and physical properties can be exploited.[1]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Statements: [16][17]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[18][19]
-
Handling: Avoid creating dust.[20] Keep the container tightly closed in a dry, well-ventilated place.[18] It is incompatible with strong oxidizing agents and strong acids.[20]
-
First Aid:
-
Disposal: Dispose of waste material through a licensed professional waste disposal service in accordance with local regulations.[20]
References
- 1. This compound [myskinrecipes.com]
- 2. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 3. 2-Bromo-5-fluoro-4-nitro-phenol CAS#: 1369139-60-5 [m.chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. lehigh.edu [lehigh.edu]
- 6. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. quora.com [quora.com]
- 15. benchchem.com [benchchem.com]
- 16. 2-Bromo-4-fluoro-5-nitrophenol, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 18. fishersci.co.uk [fishersci.co.uk]
- 19. downloads.ossila.com [downloads.ossila.com]
- 20. capotchem.cn [capotchem.cn]
An In-depth Technical Guide to 2-Bromo-5-fluoro-4-nitrophenol: A Key Intermediate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Polysubstituted Phenols
In the landscape of modern medicinal chemistry and drug discovery, polysubstituted aromatic compounds serve as foundational scaffolds for a vast array of therapeutic agents.[1][2] The precise arrangement of functional groups on a benzene ring can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile.[2] 2-Bromo-5-fluoro-4-nitrophenol, identified by its CAS number 1369139-60-5, is a prime example of such a strategically functionalized building block. Its unique assembly of a hydroxyl, a bromine atom, a fluorine atom, and a nitro group offers a rich platform for complex molecular engineering, making it a valuable intermediate in the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals.[3]
This technical guide provides a comprehensive overview of this compound, delving into its synthesis, spectroscopic characterization, chemical reactivity, and applications. The content is curated to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this versatile molecule to its full potential.
Physicochemical and Safety Data
A thorough understanding of a compound's fundamental properties and safety profile is paramount before its inclusion in any synthetic workflow. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1369139-60-5 | [4] |
| Molecular Formula | C₆H₃BrFNO₃ | [5] |
| Molecular Weight | 236.00 g/mol | [6] |
| Appearance | Light yellow to yellow powder/solid | |
| Purity | Typically ≥97% | [7] |
| Predicted XlogP | 2.2 | [5] |
| Predicted pKa | ~5.5 (estimated based on substituted phenols) | N/A |
Safety and Handling:
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[7] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H332 | Harmful if inhaled |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
This data is compiled from supplier safety data sheets and should be consulted prior to handling.
Synthesis of this compound: An Electrophilic Aromatic Substitution Approach
The synthesis of this compound is logically approached via the electrophilic nitration of a suitable precursor, 2-bromo-5-fluorophenol (CAS 147460-41-1). The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring.
Mechanistic Rationale and Regioselectivity
The hydroxyl (-OH) group is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution (EAS).[8] Conversely, the bromine (-Br) and fluorine (-F) atoms are deactivating yet also ortho, para-directing. In this specific precursor, the directing effects of the hydroxyl and fluorine groups are synergistic, strongly favoring electrophilic attack at the C4 position, which is para to the hydroxyl group and ortho to the fluorine atom. The bromine at C2 sterically hinders the adjacent C3 position to some extent. Therefore, nitration is expected to proceed with high regioselectivity to yield the desired this compound.
Caption: Directing effects in the nitration of 2-bromo-5-fluorophenol.
Proposed Experimental Protocol
This protocol is adapted from established procedures for the nitration of similar halogenated phenols.[9]
Materials:
-
2-Bromo-5-fluorophenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Chloroform (or Dichloromethane)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-bromo-5-fluorophenol (1.0 eq) in chloroform.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (2.0-3.0 eq) while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid (1.0 eq) in a separate cooled vessel.
-
Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent such as ethanol to obtain this compound as a yellow solid.
Spectroscopic Characterization
While a publicly available, fully assigned experimental spectrum for this compound is not readily found in peer-reviewed literature, its key spectroscopic features can be reliably predicted based on the analysis of its constituent parts and similar molecules.[10][11][12]
| Spectroscopic Data | Predicted Features |
| ¹H NMR | Two aromatic signals are expected, each appearing as a doublet due to coupling with the fluorine atom. The proton ortho to the nitro group will be downfield shifted. The phenolic proton will appear as a broad singlet. |
| ¹³C NMR | Six distinct aromatic carbon signals are expected. The carbon atoms attached to electronegative groups (O, Br, F, N) will show characteristic chemical shifts. The C-F bond will result in large coupling constants. |
| Mass Spectrometry (ESI-) | A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z ≈ 233.9 and 235.9, reflecting the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). |
| IR Spectroscopy | Characteristic peaks for O-H stretching (broad, ~3200-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹), and C-Br/C-F stretching in the fingerprint region. |
Predicted ¹H NMR Data: Based on the structure, two aromatic protons are present.
-
H-3: This proton is ortho to the bromine and meta to the hydroxyl and nitro groups. It will likely appear as a doublet due to coupling with the fluorine at C-5.
-
H-6: This proton is ortho to the hydroxyl and fluorine groups and meta to the bromine and nitro groups. It will also appear as a doublet due to coupling with the fluorine at C-5. The chemical shift will be influenced by the electron-donating hydroxyl group and the electron-withdrawing nitro group.
Predicted ¹³C NMR Data: The proton-decoupled ¹³C NMR spectrum will be complex due to C-F coupling.
-
The carbon attached to fluorine (C-5) will show a large one-bond coupling constant (¹JCF).
-
Other carbons will show smaller two-, three-, and four-bond couplings to fluorine.
-
The chemical shifts will be diagnostic: C-OH (C-1) will be downfield, as will C-NO₂ (C-4). C-Br (C-2) and C-F (C-5) will also have characteristic shifts.
Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of its four functional groups, making it a versatile intermediate for further chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strongly electron-withdrawing nitro group para to the fluorine atom and meta to the bromine atom significantly activates the ring towards nucleophilic aromatic substitution (SNAr). In such reactions, the rate-determining step is typically the attack of the nucleophile to form a resonance-stabilized Meisenheimer complex.
A key question is the regioselectivity of substitution: will the bromine or the fluorine act as the leaving group? In most SNAr reactions, fluoride is a much better leaving group than bromide. This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. Therefore, nucleophilic attack is expected to occur preferentially at the C-5 position, displacing the fluoride ion.
References
- 1. benchchem.com [benchchem.com]
- 2. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. This compound [myskinrecipes.com]
- 4. 1369139-60-5|this compound|BLD Pharm [bldpharm.com]
- 5. PubChemLite - this compound (C6H3BrFNO3) [pubchemlite.lcsb.uni.lu]
- 6. 2-ブロモ-5-フルオロフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Bromo-4-fluoro-5-nitrophenol, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 10. 2-Bromo-4-fluorophenol(496-69-5) 1H NMR [m.chemicalbook.com]
- 11. 2-Bromo-4-fluorophenol(496-69-5) 13C NMR [m.chemicalbook.com]
- 12. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
2-Bromo-5-fluoro-4-nitrophenol molecular weight and formula
An In-Depth Technical Guide to 2-Bromo-5-fluoro-4-nitrophenol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key halogenated aromatic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development and material science, this document delves into the compound's core characteristics, synthesis, applications, and safe handling protocols.
Core Molecular and Physicochemical Profile
This compound is a polysubstituted phenol derivative whose unique arrangement of bromo, fluoro, and nitro functional groups makes it a valuable building block in advanced organic synthesis.
The fundamental molecular attributes are:
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1369139-60-5 | [1] |
| Appearance | White to light yellow solid | |
| Melting Point | 124-127 °C | [2] |
| Boiling Point | 302.4 °C at 760 mmHg (Predicted) | [2] |
| Density | 2.0±0.1 g/cm³ (Predicted) | [2] |
| Storage Conditions | Room temperature, sealed, dry | [1] |
Synthesis of Halogenated Nitrophenols: A Strategic Overview
The synthesis of polysubstituted phenols like this compound requires a carefully planned sequence of electrophilic aromatic substitution reactions. The directing effects of the substituents on the aromatic ring govern the regioselectivity of each step. While a specific, published synthesis for this compound is not detailed in the provided search results, a general, logical pathway can be conceptualized based on established organic chemistry principles, often starting from a simpler, commercially available precursor like 3-fluorophenol.
The causality behind the experimental choices lies in managing the activating/deactivating and ortho-, para-, or meta-directing influence of the groups being added. For instance, the hydroxyl group is strongly activating and ortho-, para-directing, while the nitro group is strongly deactivating and meta-directing. Bromine is deactivating but ortho-, para-directing.
A plausible synthetic workflow is outlined below.
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Drug Development and Agrochemicals
The strategic placement of halogen and nitro groups on the phenol scaffold makes this compound a significant intermediate in the synthesis of complex, biologically active molecules.
Pharmaceutical Development: This compound serves as a crucial building block for active pharmaceutical ingredients (APIs).[1] The halogen atoms can modulate the lipophilicity and metabolic stability of a drug molecule, potentially improving its pharmacokinetic profile. The nitro group can be a precursor to an amine via reduction, which then allows for a wide range of further chemical modifications, such as amide bond formation. This versatility is critical in drug discovery for creating libraries of compounds for screening. It is particularly valuable in designing molecules with specific reactivity and biological activity.[1] For instance, similar halogenated phenols are used in the synthesis of kinase inhibitors and drugs targeting the central nervous system.
Agrochemical Research: In the agrochemical sector, this intermediate is utilized to create novel compounds with potential herbicidal or pesticidal properties.[1] The specific substitution pattern can be key to the molecule's efficacy and selectivity against target pests or weeds. A patent for the related compound 2-bromo-4-fluoro-6-nitrophenol highlights its broad-spectrum bactericidal activity and inhibitory effects on weeds.[3]
Caption: Role as a versatile precursor in a multi-step API synthesis.
Experimental Protocol: Nitro Group Reduction (A Representative Transformation)
The reduction of the nitro group to an amine is a fundamental transformation for which this compound is an excellent substrate. This protocol is a self-validating system; the disappearance of the yellow color of the nitrophenol and the appearance of a new spot on TLC are clear indicators of reaction progress.
Objective: To synthesize 4-amino-2-bromo-5-fluorophenol.
Materials:
-
This compound
-
Ethanol (or Acetic Acid)
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of this compound in a suitable solvent like ethanol or acetic acid.
-
Addition of Reducing Agent: Add an excess of iron powder (e.g., 3-5 equivalents) to the solution.
-
Initiation: Gently heat the mixture to approximately 50-60 °C. Add a few drops of concentrated HCl to initiate the reaction. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress by TLC, observing the disappearance of the starting material spot. The reaction mixture will typically lose its yellow color. The reaction usually takes 1-3 hours. A patent for a similar reduction uses iron powder and ammonium chloride with refluxing.[4]
-
Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Workup - Extraction: Filter the mixture through a pad of celite to remove the iron salts. Transfer the filtrate to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).
-
Workup - Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-amino-2-bromo-5-fluorophenol can be purified by column chromatography or recrystallization if necessary.
Safety, Handling, and Hazard Profile
As a halogenated nitrophenol, this compound requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It may also cause skin, eye, and respiratory irritation.[5][6]
GHS Hazard Information:
| Hazard Class | Statement | Source(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [5] |
| Skin Corrosion/Irritation | Causes skin irritation. | [5][7] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | [5][7] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [5][6][7] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[7]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[6]
Storage and Disposal:
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[6]
Conclusion
This compound is a highly functionalized and versatile chemical intermediate. Its unique electronic and steric properties make it an important precursor in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthetic utility, and safety protocols is essential for its effective and safe application in research and development.
References
- 1. This compound [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 4. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 5. 2-Bromo-4-fluoro-5-nitrophenol, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.co.uk [fishersci.co.uk]
Navigating the Chemistry of 2-Bromo-5-fluoro-4-nitrophenol: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
2-Bromo-5-fluoro-4-nitrophenol is a halogenated nitroaromatic compound with significant potential in various chemical syntheses. Its unique molecular structure, featuring bromo, fluoro, and nitro functional groups on a phenol backbone, makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The strategic placement of these groups influences the molecule's reactivity and biological activity, offering a versatile scaffold for medicinal chemists and process development scientists. However, the very features that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety profile of this compound, offering field-proven insights and detailed protocols to ensure its safe handling, use, and disposal in a research and development setting.
Section 1: Comprehensive Hazard Identification and Analysis
A complete toxicological profile for this compound is not thoroughly investigated in publicly available literature.[2] However, based on the known hazards of structurally similar compounds, such as its isomer 2-Bromo-4-fluoro-5-nitrophenol and other halogenated nitrophenols, a comprehensive risk assessment is possible and essential.
GHS Classification and Hazard Statements
The Globally Harmonized System (GHS) classification for the closely related isomer, 2-Bromo-4-fluoro-5-nitrophenol, provides a strong indication of the potential hazards.[3][4] Researchers should handle this compound with the assumption that it carries similar risks.
| Hazard Class | GHS Hazard Statement (H-phrase) |
| Acute Toxicity, Oral | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[3] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[3] |
Toxicological Profile: An Evidence-Based Assessment
-
Acute Effects: Inhalation may lead to respiratory tract irritation.[2][3] Skin and eye contact are expected to cause irritation and potentially serious eye damage.[3] Ingestion is likely to be harmful.[3]
-
Chronic Effects: There is no specific data on the long-term effects of this compound. For other nitrophenols, there is no evidence of carcinogenicity in animal studies.[5] Similarly, studies on nitrophenols have not indicated them to be a primary target for reproductive toxicity.
-
Target Organ Toxicity: The primary target organs are likely the respiratory system upon inhalation, and the skin and eyes upon direct contact.[3]
Section 2: Prudent Handling, Storage, and Engineering Controls
Adherence to strict laboratory safety protocols is paramount when working with this compound. The following guidelines are based on best practices for handling hazardous chemical intermediates.
Personal Protective Equipment (PPE): The First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure risk.
| PPE Category | Specifications | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can lead to irritation. |
| Body Protection | A flame-resistant lab coat, closed-toe shoes, and long pants. | To protect the skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To prevent inhalation of dust or vapors, which can cause respiratory irritation. |
Engineering Controls: Creating a Safe Workspace
Engineering controls are designed to isolate the researcher from the chemical hazard.
-
Ventilation: All handling of this compound, especially weighing and transfers of the solid, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The container must be kept tightly closed to prevent the absorption of moisture.[2]
Incompatible Materials and Hazardous Decomposition Products
To prevent hazardous reactions, this compound should be stored away from:
-
Strong oxidizing agents
-
Strong acids
-
Acid chlorides
-
Acid anhydrides[2]
In the event of a fire, hazardous decomposition products may include carbon oxides, nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride gas.[2]
Section 3: Emergency Procedures and First Aid
Rapid and informed response to an exposure is critical.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: If the chemical enters the eyes, rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Response Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate the immediate area.
-
Ensure proper ventilation.
-
Wear the appropriate PPE as outlined in Section 2.1.
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Section 4: Experimental Workflow and Chemical Reactivity
Understanding the reactivity of this compound is key to its successful and safe application in synthesis.
Representative Synthetic Protocol: Bromination of a Precursor
The following is a representative, step-by-step methodology for a reaction type that could involve a compound like this compound, adapted from a similar synthesis. This protocol is for illustrative purposes and must be adapted and optimized for specific research objectives.
Objective: Synthesis of a substituted nitrophenol via electrophilic bromination.
Materials:
-
Substituted fluoronitrophenol precursor
-
Bromine
-
Appropriate solvent (e.g., acetic acid)
-
Sodium bisulfite solution
-
Ice
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve the fluoronitrophenol precursor in the chosen solvent. Cool the mixture in an ice bath.
-
Bromination: Slowly add a solution of bromine in the same solvent to the cooled reaction mixture via the dropping funnel, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, quench the excess bromine by the slow addition of a saturated sodium bisulfite solution until the red-brown color of bromine disappears.
-
Isolation: Pour the reaction mixture into ice water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.
Chemical Reactivity Insights
The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, yet the activating effect of the hydroxyl group still directs substitution to the ortho and para positions. The existing substituents will dictate the regioselectivity of further reactions. The phenol group can also undergo reactions such as etherification or esterification.
Section 5: Responsible Disposal and Environmental Considerations
Proper disposal of this compound and its associated waste is a critical aspect of its lifecycle management.
Waste Categorization
As a halogenated organic compound, all waste containing this compound must be segregated and collected in a designated, properly labeled hazardous waste container. Do not mix with non-halogenated organic waste.
Disposal Methodology
The recommended method for the disposal of halogenated nitroaromatic compounds is incineration at a licensed hazardous waste facility.[2] The incineration process should be conducted in a chemical incinerator equipped with an afterburner and scrubber to neutralize the acidic gases (HBr, HF) and other hazardous byproducts formed during combustion.[2] European Union directives, for example, specify that for hazardous wastes containing more than 1% of halogenated organic substances, the incineration temperature must be raised to 1100°C for at least two seconds to ensure complete destruction.[6]
Visualizing Workflows and Safety Processes
Standard Operating Procedure for Handling
Caption: Workflow for the safe handling of this compound.
Spill Response Flowchart
Caption: Decision flowchart for responding to a chemical spill.
Conclusion
This compound is a valuable chemical intermediate whose safe utilization hinges on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. While specific toxicological data for this compound is limited, a conservative approach based on the known properties of similar halogenated nitrophenols provides a robust framework for risk mitigation. By adhering to the guidelines on personal protective equipment, engineering controls, emergency procedures, and waste disposal outlined in this guide, researchers can confidently and safely harness the synthetic potential of this versatile molecule.
References
- 1. This compound [myskinrecipes.com]
- 2. capotchem.cn [capotchem.cn]
- 3. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-4-fluoro-5-nitrophenol, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. govinfo.gov [govinfo.gov]
- 6. big-east.eu [big-east.eu]
A Spectroscopic Investigation of 2-Bromo-5-fluoro-4-nitrophenol: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Bromo-5-fluoro-4-nitrophenol, a substituted aromatic compound of interest in drug discovery and materials science. The unique arrangement of electron-withdrawing and donating groups on the phenyl ring imparts distinct chemical and physical properties, which are directly reflected in its spectroscopic signatures. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and confirmation of this molecule.
Introduction: The Structural Significance of this compound
This compound is a multifaceted molecule featuring a phenolic hydroxyl group, a bromine atom, a fluorine atom, and a nitro group attached to a benzene ring. The interplay of these substituents governs the molecule's reactivity, polarity, and potential biological activity. The hydroxyl group can act as a hydrogen bond donor, while the nitro group is a strong electron-withdrawing group, influencing the electron density distribution across the aromatic system. The presence of two different halogen atoms, bromine and fluorine, further complicates the electronic environment and provides unique probes for spectroscopic analysis.
Accurate and unambiguous structural confirmation is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering detailed information about the connectivity of atoms, the chemical environment of individual nuclei, the types of functional groups present, and the overall molecular weight and fragmentation patterns. This guide will delve into the core spectroscopic techniques used to characterize this compound, explaining the principles behind each method and interpreting the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to provide information about their chemical environment, connectivity, and spatial relationships.
¹H NMR Spectroscopy: Probing the Proton Environment
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for phenols as it can solubilize the compound and allows for the observation of the exchangeable hydroxyl proton.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher, to achieve optimal signal dispersion and resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for a sample of this concentration), the relaxation delay (D1, usually 1-2 seconds), and the acquisition time (at least 2-3 seconds for good resolution).
-
Data Processing: The raw data (Free Induction Decay or FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Spectrum and Interpretation:
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region and one broad signal for the phenolic hydroxyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 12.0 | Singlet (broad) | 1H | OH | The phenolic proton is acidic and its chemical shift is highly dependent on concentration, temperature, and solvent. It is often a broad singlet due to chemical exchange. |
| ~8.2 | Doublet | 1H | H-3 | This proton is ortho to the strongly electron-withdrawing nitro group, which deshields it significantly, shifting it downfield. It will be split by the neighboring fluorine atom. |
| ~7.5 | Doublet | 1H | H-6 | This proton is ortho to the bromine atom and meta to the nitro group. It will be less deshielded than H-3 and will also be split by the neighboring fluorine atom. |
Causality in Experimental Choices: The use of a high-field spectrometer is crucial for resolving the coupling between the aromatic protons and the fluorine atom. DMSO-d₆ is selected not only for its solvating power but also because it forms hydrogen bonds with the phenolic proton, slowing down its exchange rate and often allowing for its observation as a distinct, albeit broad, peak.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.
-
Instrumentation: A high-field NMR spectrometer with a carbon-observe probe is required.
-
Data Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is usually necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.
Predicted ¹³C NMR Spectrum and Interpretation:
The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six distinct signals for the six aromatic carbon atoms, each influenced by the attached substituents and their electronic effects. The carbon atoms directly bonded to electronegative atoms (O, F, Br, N) will have their chemical shifts significantly affected. Due to the presence of fluorine, carbon-fluorine couplings (¹JCF, ²JCF, etc.) will be observed, which can add complexity to the spectrum[1].
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C-5 (C-F) | The carbon atom directly attached to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet due to one-bond C-F coupling. |
| ~155 | C-1 (C-OH) | The carbon bearing the hydroxyl group is deshielded. |
| ~140 | C-4 (C-NO₂) | The carbon attached to the electron-withdrawing nitro group is also deshielded. |
| ~128 | C-3 | Aromatic CH carbon. |
| ~120 | C-6 | Aromatic CH carbon. |
| ~110 | C-2 (C-Br) | The carbon attached to the bromine atom is shielded relative to the other substituted carbons due to the "heavy atom effect". |
Expert Insight: For fluorinated compounds, standard proton-decoupled ¹³C spectra can be complex due to long-range C-F couplings[1]. If the spectrum is difficult to interpret, acquiring a fluorine-decoupled ¹³C NMR spectrum can be beneficial to collapse the C-F splittings and simplify the assignment of the carbon signals.
Workflow for NMR Analysis
Caption: A generalized workflow for the NMR analysis of an organic compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes the molecular bonds to vibrate at specific frequencies.
Experimental Protocol:
-
Sample Preparation: For a solid sample like this compound, the KBr (potassium bromide) pellet method is commonly employed.[2][3]
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum. Spectra are typically recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Predicted FTIR Spectrum and Interpretation:
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3500 - 3200 | O-H stretch | Phenolic -OH | Broad, Strong |
| 1600 - 1580 | C=C stretch | Aromatic ring | Medium |
| 1530 - 1500 | N-O asymmetric stretch | Nitro group (-NO₂) | Strong |
| 1475 - 1450 | C=C stretch | Aromatic ring | Medium |
| 1350 - 1300 | N-O symmetric stretch | Nitro group (-NO₂) | Strong |
| 1250 - 1180 | C-O stretch | Phenol | Strong |
| 1100 - 1000 | C-F stretch | Fluoroaromatic | Strong |
| 800 - 600 | C-Br stretch | Bromoaromatic | Medium-Weak |
Trustworthiness of the Protocol: The KBr pellet technique is a well-established method that minimizes scattering of the IR beam and produces high-quality spectra for solid samples.[2] The use of a background scan is a self-validating step that ensures the observed absorption bands are from the sample itself and not from the atmospheric components.
FTIR Sample Preparation Workflow
Caption: Workflow for preparing a solid sample for FTIR analysis using the KBr pellet method.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can also offer insights into its structure through the analysis of fragmentation patterns.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: For a molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is ideal.[4][5] ESI is well-suited for polar, thermally labile molecules and typically produces intact molecular ions with minimal fragmentation.[6][7] The analysis can be run in either positive or negative ion mode. Given the acidic nature of the phenolic proton, negative ion mode (ESI-) is expected to be particularly effective, leading to the formation of the deprotonated molecule [M-H]⁻.
-
Mass Analyzer: The ionized molecules are then separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). A high-resolution mass spectrometer (HRMS) is preferred as it can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrum and Interpretation:
The key information obtained from the mass spectrum is the molecular weight and, with HRMS, the molecular formula.
-
Molecular Formula: C₆H₃BrFNO₃
-
Monoisotopic Mass: 234.9280 Da[8]
In a high-resolution ESI- mass spectrum, the most prominent peak would be the [M-H]⁻ ion.
| Ion | Predicted Accurate Mass (m/z) |
| [M-H]⁻ | 233.9207 |
A characteristic feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (and any fragments containing bromine) will appear as a pair of peaks of almost equal intensity, separated by 2 Da. This isotopic signature is a powerful diagnostic tool for confirming the presence of a bromine atom in the molecule.
Choice of Ionization Technique: Electron Ionization (EI) is a "hard" ionization technique that often causes extensive fragmentation, and the molecular ion may not be observed.[5] For a molecule like this compound, which contains several functional groups, soft ionization techniques like ESI are superior for determining the molecular weight.[4][7]
Mass Spectrometry Analysis Logic
Caption: Logical flow of a mass spectrometry experiment from sample to data analysis.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, FTIR, and MS, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the precise carbon-hydrogen framework and the chemical environment of each nucleus. FTIR spectroscopy confirms the presence of key functional groups, such as the phenolic hydroxyl, the nitro group, and the carbon-halogen bonds. Finally, mass spectrometry provides an accurate molecular weight and elemental composition, unequivocally confirming the identity of the molecule. This integrated approach, grounded in established scientific principles and robust experimental protocols, ensures the highest level of confidence in the structural assignment of this compound for any research or development application.
References
- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. acdlabs.com [acdlabs.com]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. PubChemLite - this compound (C6H3BrFNO3) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-5-fluoro-4-nitrophenol
Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-5-fluoro-4-nitrophenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, rooted in fundamental principles of molecular structure and substituent effects. We will explore the causality behind the expected chemical shifts and spin-spin coupling patterns. Furthermore, this guide presents a robust, self-validating experimental protocol for acquiring high-quality ¹H NMR data for this specific analyte, ensuring reproducibility and accuracy. The synthesis of theoretical prediction and practical methodology offers a complete framework for the structural elucidation of this compound using ¹H NMR spectroscopy. The compound's structure, featuring bromo, fluoro, and nitro groups, makes it a valuable molecule in designing substances with specific reactivity and biological activity, particularly in agrochemical research[1].
Molecular Structure and Proton Environments
The foundational step in any NMR spectral interpretation is a thorough analysis of the molecule's structure to identify all unique proton environments. The structure of this compound is a hexasubstituted benzene ring.
The substituents are:
-
-OH (hydroxyl) at C1
-
-Br (bromo) at C2
-
-F (fluoro) at C5
-
-NO₂ (nitro) at C4
The remaining positions, C3 and C6, are bonded to hydrogen atoms. Due to the asymmetric substitution pattern, these two protons are chemically non-equivalent and will give rise to distinct signals in the ¹H NMR spectrum. A third unique signal is expected from the phenolic hydroxyl proton.
Caption: Molecular structure with labeled proton environments.
Theoretical Prediction and Spectral Analysis
A predictive analysis of the ¹H NMR spectrum involves estimating the chemical shift (δ) and the spin-spin coupling (J) for each unique proton.
Chemical Shift (δ) Analysis
The chemical shift of an aromatic proton is highly sensitive to the electronic effects of the substituents on the ring. Electron-withdrawing groups (EWGs) deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (EDGs) shield them, causing an upfield shift[2].
-
-NO₂ (Nitro group): A very strong electron-withdrawing group through both resonance and induction. It will significantly deshield protons, especially those ortho and para to it.
-
-Br (Bromo) and -F (Fluoro): These halogens are electron-withdrawing by induction but electron-donating by resonance. Their net effect is deactivating (deshielding).
-
-OH (Hydroxyl group): A strong electron-donating group through resonance, which shields protons, particularly at the ortho and para positions.
Analysis of Aromatic Protons:
-
Proton at C3 (H-3): This proton is ortho to the strong electron-withdrawing nitro group and the bromo group. It is also meta to the electron-donating hydroxyl group and the fluoro group. The dominant effect will be the strong deshielding from the adjacent nitro group.
-
Proton at C6 (H-6): This proton is ortho to the electron-donating hydroxyl group and the electron-withdrawing fluoro group. It is meta to the bromo and nitro groups. The shielding effect from the ortho hydroxyl group will be a significant factor.
Prediction: Based on this analysis, the proton at C3 is expected to be significantly more deshielded (further downfield) than the proton at C6. Aromatic protons on a benzene ring typically appear between 6.5 and 8.0 ppm[2]. Due to the presence of multiple electron-withdrawing groups, the signals for this compound will likely be in the lower end of this range or even further downfield.
Analysis of the Hydroxyl Proton (-OH):
The chemical shift of a phenolic hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet in the range of 4-7 ppm[3]. Intramolecular hydrogen bonding can shift this signal significantly downfield[4]. In this molecule, hydrogen bonding between the hydroxyl proton and the ortho-bromo substituent is possible, which would lead to a downfield shift and potentially a sharper signal than a non-hydrogen-bonded hydroxyl proton. The identity of this peak can be unequivocally confirmed by a D₂O shake experiment, where the proton is exchanged for deuterium, causing the signal to disappear from the spectrum[3].
Spin-Spin Coupling (J) Analysis
Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the bonding electrons, resulting in the splitting of NMR signals[5]. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the coupled nuclei.
In this compound, the two aromatic protons (H-3 and H-6) are separated by four bonds. This is known as meta-coupling (⁴J).
-
Meta-coupling (⁴J H-H): The coupling constant for protons in a meta relationship on a benzene ring is typically small, ranging from 2-3 Hz[5][6].
Therefore, the signal for H-3 should be split into a doublet by H-6, and reciprocally, the signal for H-6 should be split into a doublet by H-3, both with an identical coupling constant of approximately 2-3 Hz[5]. Additionally, there will be coupling to the fluorine atom.
-
Fluorine-Proton Coupling (J H-F): The ¹⁹F nucleus has a spin of I = 1/2, just like a proton, and will couple to nearby protons.
-
H-6 is ortho to the fluorine atom (³J H-F), which typically results in a coupling constant of 6-10 Hz.
-
H-3 is meta to the fluorine atom (⁴J H-F), resulting in a smaller coupling constant, typically 4-8 Hz.
-
Predicted Multiplicity:
-
Signal for H-3: This proton will be split by H-6 (meta-coupling, ⁴J H-H ≈ 2-3 Hz) and by the fluorine at C5 (meta-coupling, ⁴J H-F ≈ 4-8 Hz). This will result in a doublet of doublets (dd) .
-
Signal for H-6: This proton will be split by H-3 (meta-coupling, ⁴J H-H ≈ 2-3 Hz) and by the fluorine at C5 (ortho-coupling, ³J H-F ≈ 6-10 Hz). This will also result in a doublet of doublets (dd) .
References
- 1. This compound [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 2-Bromo-5-fluoro-4-nitrophenol
Preamble: The Analytical Imperative for Substituted Phenols
In the landscape of pharmaceutical synthesis and materials science, substituted phenols are foundational building blocks. 2-Bromo-5-fluoro-4-nitrophenol (C₆H₃BrFNO₃) is a highly functionalized aromatic compound whose utility as a chemical intermediate is predicated on the precise arrangement of its substituent groups: a hydroxyl, a bromine atom, a fluorine atom, and a nitro group. The electronic and steric interplay between these groups dictates the molecule's reactivity and suitability for downstream applications.
Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural verification and quality assessment of such molecules. The FT-IR spectrum provides a unique molecular "fingerprint," revealing the presence and chemical environment of key functional groups. This guide offers a detailed protocol and an in-depth analysis of the FT-IR spectrum of this compound, grounded in the principles of vibrational spectroscopy, for researchers, scientists, and drug development professionals.
Molecular Structure and Vibrational Preliminaries
Before interpreting the spectrum, it is crucial to deconstruct the molecule into its constituent vibrating components.
-
SMILES: C1=C(C(=CC(=C1Br)O)F)--INVALID-LINK--[O-][1]
-
Key Functional Groups:
-
Phenolic Hydroxyl (-OH)
-
Aromatic Benzene Ring
-
Nitro Group (-NO₂)
-
Carbon-Fluorine Bond (C-F)
-
Carbon-Bromine Bond (C-Br)
-
Each of these groups, and the bonds within them, will absorb infrared radiation at characteristic frequencies, corresponding to specific vibrational modes such as stretching and bending. The electron-withdrawing nature of the nitro, fluoro, and bromo substituents significantly influences the electronic distribution within the benzene ring and the vibrational frequencies of adjacent bonds.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The validity of any spectral interpretation rests upon the quality of the acquired data. The following protocol outlines a robust methodology for obtaining the FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique, which is ideal for minimizing intermolecular hydrogen bonding effects seen in liquid films.[3]
Experimental Workflow Diagram
Caption: Workflow for FT-IR spectrum acquisition using the KBr pellet method.
Step-by-Step Methodology
-
Sample and Reagent Preparation:
-
Ensure the this compound sample is dry.
-
Use high-purity, spectroscopic grade potassium bromide (KBr) that has been thoroughly dried in an oven at ~110°C for several hours and stored in a desiccator. Causality: KBr is transparent to IR radiation in the mid-IR region and its hygroscopic nature necessitates rigorous drying to prevent interfering O-H bands from absorbed water.
-
-
Homogenization (KBr Pellet Method):
-
In an agate mortar and pestle, combine approximately 1-2 mg of the sample with 150-200 mg of the dried KBr.
-
Grind the mixture gently but thoroughly for several minutes until a fine, homogeneous powder is obtained. Causality: Uniform particle size is critical to minimize scattering of IR radiation and ensure a high-quality, transparent pellet.
-
-
Pellet Formation:
-
Transfer the powder into a pellet-pressing die.
-
Place the die under a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. This will fuse the KBr mixture into a thin, transparent, or translucent disc.
-
-
Instrument Setup and Background Collection:
-
Ensure the FT-IR spectrometer's sample compartment is purged with dry nitrogen or dry air. Causality: This minimizes atmospheric water vapor and carbon dioxide, which have strong IR absorptions that can obscure sample peaks.
-
Perform a background scan with the empty pellet holder in place. This spectrum is stored in memory and subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.
-
-
Data Acquisition:
-
Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.
-
Acquire the spectrum using the following typical parameters:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 (co-added to improve signal-to-noise ratio)
-
-
In-Depth Spectrum Interpretation
The FT-IR spectrum is best analyzed by dividing it into distinct regions corresponding to the vibrations of specific functional groups.
The Diagnostic Group Frequency Region (4000 - 1500 cm⁻¹)
This region is dominated by stretching vibrations of key functional groups.
-
O-H Stretching (Phenolic): A prominent, broad absorption band is expected in the 3500 - 3200 cm⁻¹ range.[4][5] The broadening is a hallmark of intermolecular hydrogen bonding between phenol molecules in the solid state. The presence of the ortho-bromo and meta-nitro groups may also introduce weak intramolecular hydrogen bonding, potentially influencing the band's shape and position.
-
Aromatic C-H Stretching: Look for one or more sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3100 - 3000 cm⁻¹ region.[6][7][8] The presence of these bands confirms the aromatic nature of the compound.
-
Aromatic Overtones: The region from 2000 - 1650 cm⁻¹ often contains a series of weak but sharp bands. These are overtone and combination bands whose pattern can be diagnostic of the benzene ring's substitution pattern.[6][8]
-
Nitro Group (-NO₂) Asymmetric & Symmetric Stretching: This is a highly characteristic feature. Two very strong absorptions are definitive for the nitro group.
-
Aromatic C=C Ring Stretching: The benzene ring itself gives rise to several skeletal vibrations. Expect multiple bands of variable intensity in the 1610 - 1585 cm⁻¹ and 1500 - 1400 cm⁻¹ regions.[6][7] The substituents heavily influence the exact position and intensity of these peaks.
The Fingerprint Region (1500 - 400 cm⁻¹)
This region is complex, containing a multitude of bending and stretching vibrations that are unique to the molecule as a whole.[6][12]
-
C-O Stretching (Phenolic): A strong, sharp band is expected in the 1300 - 1200 cm⁻¹ range, characteristic of a phenolic C-O bond.[4][5]
-
C-F Stretching: The carbon-fluorine stretch gives rise to a very strong and intense absorption, typically found between 1400 - 1000 cm⁻¹ . This band may overlap with other vibrations but its high intensity often makes it discernible.
-
C-H Out-of-Plane (OOP) Bending: The pattern of C-H "oop" vibrations between 900 - 675 cm⁻¹ is highly diagnostic of the ring's substitution pattern.[8][13] For this compound, there are two adjacent C-H bonds and one isolated C-H bond. This would likely result in distinct bands within this region. An isolated aromatic C-H typically shows a medium-to-weak band around 900-860 cm⁻¹.
-
C-Br Stretching: The carbon-bromine stretch is found at lower frequencies due to the larger mass of the bromine atom. Expect a medium-to-strong intensity band in the 600 - 500 cm⁻¹ range.[14]
Logic of Spectral Interpretation
Caption: Decision-making flowchart for interpreting the key FT-IR spectral regions.
Summary of Expected Vibrational Frequencies
The following table summarizes the anticipated key absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3500 - 3200 | O-H Stretch (H-bonded) | Phenolic Hydroxyl | Strong, Broad |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium, Sharp |
| 1550 - 1475 | N=O Asymmetric Stretch | Nitro Group | Strong |
| 1610 - 1585 | C=C Ring Stretch | Aromatic Ring | Medium-Strong |
| 1500 - 1400 | C=C Ring Stretch | Aromatic Ring | Medium-Strong |
| 1360 - 1290 | N=O Symmetric Stretch | Nitro Group | Strong |
| 1300 - 1200 | C-O Stretch | Phenolic Ether | Strong |
| 1400 - 1000 | C-F Stretch | Aryl Fluoride | Strong |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Medium |
| 600 - 500 | C-Br Stretch | Aryl Bromide | Medium-Strong |
Conclusion
The FT-IR spectrum of this compound is rich with information, providing a definitive confirmation of its complex structure. The most telling features are the broad O-H stretch indicative of a phenol, the pair of very strong absorptions confirming the nitro group, and the strong bands in the lower frequency region corresponding to the C-F and C-Br bonds. By following a rigorous experimental protocol and a systematic interpretation approach, researchers can confidently use FT-IR spectroscopy for the unambiguous identification and quality assurance of this important chemical intermediate, ensuring the integrity of their research and development processes.
References
- 1. PubChemLite - this compound (C6H3BrFNO3) [pubchemlite.lcsb.uni.lu]
- 2. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Mass spectrometry fragmentation of 2-Bromo-5-fluoro-4-nitrophenol
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-5-fluoro-4-nitrophenol
Foreword: Charting the Fragmentation Landscape
In the realm of analytical chemistry, particularly within pharmaceutical and environmental analysis, the precise structural elucidation of complex organic molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound, a substituted aromatic compound whose multifaceted structure presents a rich and instructive fragmentation landscape.
As researchers and drug development professionals, understanding this landscape is not merely an academic exercise. It is fundamental to developing robust analytical methods for identification, quantification, and impurity profiling. This document moves beyond a simple recitation of data, delving into the mechanistic rationale behind the fragmentation pathways. We will explore how the interplay of the aromatic system, the electron-withdrawing nitro group, the electronegative halogen substituents, and the acidic phenolic proton dictates the molecule's fate within the mass spectrometer. Every protocol and interpretation herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.
Core Concepts: Ionization and Fragmentation Dynamics
The journey of a molecule through a mass spectrometer begins with ionization. For a semi-volatile, thermally stable compound like this compound, Electron Ionization (EI) is the most common and informative method. EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), causing the ejection of one of the molecule's own electrons to form a radical cation, known as the molecular ion (M•+).[1][2][3] This process imparts significant internal energy, rendering the molecular ion unstable and prone to fragmentation.
The resulting mass spectrum is a unique fingerprint of the molecule, plotting the relative abundance of various fragment ions against their mass-to-charge ratio (m/z). The key to structural elucidation lies in logically reconstructing the original molecule from these pieces. The fragmentation of this compound is governed by several key structural features:
-
The Aromatic Ring: A stable core that often remains intact in major fragments.
-
The Nitro Group (-NO₂): A potent electron-withdrawing group that directs specific fragmentation pathways, primarily through the loss of •NO₂ or •NO.[4][5]
-
Halogen Substituents (-Br, -F): The loss of the bromine radical is a common pathway due to the relative weakness of the C-Br bond compared to the C-F bond. The presence of bromine is also a powerful diagnostic tool due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in characteristic "M" and "M+2" isotopic peaks for every bromine-containing fragment.[2][6][7]
-
The Phenolic Group (-OH): Can influence fragmentation through resonance stabilization of certain ions and can be involved in rearrangements, though direct loss of •OH is less common than fragmentation driven by the other substituents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃BrFNO₃ | [8] |
| Molecular Weight | ~236.00 g/mol | [8] |
| Monoisotopic Mass | 234.92803 Da | [9] |
| Key Substituents | Bromine, Fluorine, Nitro Group, Hydroxyl Group | N/A |
The Fragmentation Pathway of this compound
Upon electron ionization, the molecular ion (M•+) of this compound is formed at m/z 235 and 237 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This high-energy species rapidly undergoes fragmentation through several competing and sequential pathways.
References
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. rroij.com [rroij.com]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-Bromo-5-fluoro-4-nitro-phenol CAS#: 1369139-60-5 [chemicalbook.com]
- 9. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 2-Bromo-5-fluoro-4-nitrophenol: A Critical Assessment for Pharmaceutical Development
Foreword: Navigating the Physicochemical Landscape of a Niche API
In the realm of pharmaceutical and agrochemical development, a profound understanding of a molecule's fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful formulation, manufacturing, and regulatory approval are built. 2-Bromo-5-fluoro-4-nitrophenol, a halogenated nitrophenol derivative, represents a class of compounds with significant potential as a key intermediate in the synthesis of novel chemical entities. However, the publicly available, specific quantitative data on its solubility and stability are sparse. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals. It aims to bridge this knowledge gap by synthesizing established principles of organic chemistry with actionable, field-proven experimental protocols. We will not only explore the theoretical underpinnings of this molecule's behavior but also provide the practical methodologies to empirically determine its solubility and stability profiles, ensuring the generation of robust and reliable data tailored to your specific applications.
Foundational Physicochemical Profile of this compound
A molecule's structure dictates its behavior. The solubility and stability of this compound are governed by the interplay of its constituent functional groups: a phenolic hydroxyl group, a bromine atom, a fluorine atom, and a nitro group on an aromatic ring.
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₆H₃BrFNO₃ | PubChem |
| Molecular Weight | 235.99 g/mol | PubChem[1] |
| Appearance | Likely a crystalline solid, possibly with a yellow hue typical of nitroaromatic compounds. | General knowledge of nitrophenols.[2] |
| Predicted pKa | 4.67 ± 0.24 | ChemicalBook[3] |
| Predicted Boiling Point | 312.9 ± 42.0 °C | ChemicalBook[3] |
| Predicted Density | 1.965 ± 0.06 g/cm³ | ChemicalBook[3] |
The phenolic hydroxyl group imparts acidic properties and the potential for hydrogen bonding, suggesting solubility in polar solvents. Conversely, the brominated and fluorinated aromatic ring contributes to its lipophilicity, indicating potential solubility in non-polar organic solvents. The electron-withdrawing nature of the nitro, bromo, and fluoro groups will influence the acidity of the phenolic proton and the reactivity of the aromatic ring.
Solubility Determination: A Practical Approach
The principle of "like dissolves like" provides a qualitative prediction of solubility. However, for applications in drug development, precise quantitative data is non-negotiable. The following sections detail a robust protocol for determining the equilibrium solubility of this compound in various solvent systems.
Causality Behind Solvent Selection
The choice of solvents for solubility screening should be strategic, covering a range of polarities and functionalities relevant to pharmaceutical processing.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydroxyl group of this compound can act as a hydrogen bond donor and acceptor, suggesting favorable interactions with these solvents.[2]
-
Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Dimethyl Sulfoxide): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, making them good candidates for dissolving the polar aspects of the molecule.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in these solvents due to the significant polarity of the molecule.[2]
-
Biologically Relevant Buffers (e.g., Phosphate-Buffered Saline at various pH values): Crucial for understanding the behavior of the compound under physiological conditions.
Experimental Protocol: Equilibrium Shake-Flask Method
This method is the gold standard for determining equilibrium solubility. It is a self-validating system as it ensures that the solution has reached saturation.
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a controlled temperature.
Materials:
-
This compound (of known purity)
-
Selected solvents (HPLC grade)
-
20 mL glass vials with screw caps
-
Thermostatic shaker bath
-
Calibrated analytical balance
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Validated quantitative analytical method (e.g., RP-HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and maintained.
-
Solvent Addition: Add a known volume (e.g., 10 mL) of the selected solvent to each vial.
-
Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). The shaker should be set to a speed that ensures continuous agitation of the solid in the solvent. The typical equilibration time is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change over time).
-
Sample Withdrawal and Filtration: After equilibration, stop the shaker and allow the vials to stand in the thermostatic bath for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution and Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the validated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as RP-HPLC-UV, to determine the concentration of this compound.
Proposed Analytical Method: RP-HPLC-UV
A reverse-phase high-performance liquid chromatography method with UV detection is a robust and widely used technique for the quantification of aromatic compounds.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. The acidic modifier helps to ensure sharp peak shapes for the phenolic compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of this compound to identify the wavelength of maximum absorbance (λmax).
-
Validation: The method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and range.[4]
Visualization of the Solubility Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment and Forced Degradation Studies
Understanding the stability of this compound is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation products that may impact safety and efficacy. Forced degradation studies are essential to elucidate the intrinsic stability of the molecule.[5][6]
Potential Degradation Pathways
Based on the structure, several degradation pathways can be anticipated for nitrophenolic compounds:
-
Hydrolysis: While the aromatic ring is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to reactions.
-
Oxidation: The phenolic group is susceptible to oxidation, which can lead to the formation of colored degradation products.
-
Photodegradation: Nitroaromatic compounds are known to be sensitive to light, which can induce cleavage of bonds and the formation of radical species.[7]
-
Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[8]
The degradation of nitrophenols can involve initial reactions such as the removal of the nitro group as nitrite.[9][10]
Experimental Protocol: Forced Degradation Studies
These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[5] A target degradation of 5-20% is generally considered optimal to ensure that the primary degradation products are formed without excessive secondary degradation.[11]
Objective: To identify the likely degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Temperature-controlled ovens
-
Photostability chamber
-
Validated stability-indicating analytical method (e.g., RP-HPLC-UV/MS)
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[11]
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Store at room temperature or a slightly elevated temperature for a defined period.
-
Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and a solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity. LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.
Data Presentation: Stability Summary
The results of the forced degradation studies should be summarized in a clear and concise table.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants | Observations |
| Acid Hydrolysis | 0.1 M HCl | 7 days | 60°C | |||
| Base Hydrolysis | 0.1 M NaOH | 24 hours | RT | |||
| Oxidation | 3% H₂O₂ | 24 hours | RT | Color change, etc. | ||
| Thermal (Solid) | N/A | 14 days | 80°C | |||
| Thermal (Solution) | N/A | 14 days | 80°C | |||
| Photostability (Solid) | ICH Q1B | N/A | N/A | |||
| Photostability (Solution) | ICH Q1B | N/A | N/A |
Visualization of the Forced Degradation Logic
Caption: Logical Flow of a Forced Degradation Study.
Conclusion and Forward-Looking Recommendations
This technical guide has laid out a comprehensive, scientifically-grounded framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound remains to be published, the provided protocols, rooted in established pharmaceutical science and regulatory expectations, offer a clear path for generating the critical data required for informed decision-making in drug development. By adhering to these methodologies, researchers can ensure the integrity of their results, mitigate risks in downstream processes, and build a robust data package for regulatory submissions. It is strongly recommended that these studies be initiated early in the development lifecycle to guide formulation strategies and define appropriate storage and handling procedures.
References
- 1. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2-Bromo-5-fluoro-4-nitro-phenol CAS#: 1369139-60-5 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]
- 10. Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Navigating the Unseen: A Technical Guide to the Potential Hazards of 2-Bromo-5-fluoro-4-nitrophenol Exposure
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
As novel halogenated nitrophenols like 2-Bromo-5-fluoro-4-nitrophenol become increasingly integral to pharmaceutical synthesis and materials science, a comprehensive understanding of their potential hazards is paramount for ensuring laboratory safety and mitigating occupational health risks. This technical guide provides an in-depth analysis of the known and inferred hazards associated with this compound exposure. Synthesizing data from available safety datasheets, toxicological information on analogous compounds, and established principles of chemical reactivity, this document offers a robust framework for risk assessment and safe handling protocols. We will explore the physicochemical properties, toxicological profile, and potential metabolic pathways of this compound, alongside detailed experimental procedures for exposure control and emergency response. This guide is intended to empower researchers with the knowledge to work confidently and safely with this valuable, yet potentially hazardous, chemical intermediate.
Introduction: The Double-Edged Sword of Halogenated Nitrophenols
Halogenated nitrophenols are a class of organic compounds characterized by the presence of one or more halogen atoms and a nitro group attached to a phenol ring. This unique combination of functional groups imparts a high degree of reactivity, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. This compound, with its distinct substitution pattern, is utilized in the design of molecules with specific biological activities and material properties[1]. However, the very features that make these compounds chemically useful also contribute to their potential toxicity. The electron-withdrawing nature of the nitro and halogen groups can influence the compound's acidity, reactivity, and interaction with biological systems.
While comprehensive toxicological data for this compound is not yet available, the well-documented hazards of related nitrophenolic compounds necessitate a cautious and informed approach. This guide will therefore extrapolate from the known toxicology of similar structures to provide a predictive hazard assessment, a practice supported by Quantitative Structure-Activity Relationship (QSAR) principles[2][3]. Our objective is to provide a foundational understanding of the potential risks and to establish a set of best practices for the safe handling and use of this compound in a research and development setting.
Physicochemical Properties and Identification
A thorough understanding of a chemical's physical and chemical properties is the first line of defense in mitigating exposure risks.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrFNO₃ | PubChem[4] |
| Molecular Weight | 236.00 g/mol | PubChem[4] |
| Appearance | Tiny crystals | ChemicalBook[5] |
| Color | Dirty lemon (hint of green) | ChemicalBook[5] |
| Boiling Point | 312.9 ± 42.0 °C (Predicted) | ChemicalBook[5] |
| Density | 1.965 ± 0.06 g/cm³ (Predicted) | ChemicalBook[5] |
| pKa | 4.67 ± 0.24 (Predicted) | ChemicalBook[5] |
| CAS Number | 1369139-60-5 | MySkinRecipes[1] |
Note: Some physical properties are predicted and have not been experimentally verified. These values should be used as a guide.
Toxicological Profile: A Synthesis of Knowns and Inferred Risks
Direct toxicological studies on this compound are limited. Therefore, this section synthesizes information from its Safety Data Sheet (SDS) and the known toxicology of structurally related halogenated nitrophenols.
3.1. Acute Toxicity and Irritation
Safety data sheets consistently classify this compound as harmful if swallowed, in contact with skin, or if inhaled . It is also categorized as a skin and eye irritant, with the potential to cause respiratory irritation[6].
-
Oral Toxicity: Harmful if swallowed.
-
Dermal Toxicity: Harmful in contact with skin.
-
Inhalation Toxicity: Harmful if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
3.2. Systemic Effects and Mechanistic Insights (Inferred)
The toxicity of nitrophenols is often linked to their ability to uncouple oxidative phosphorylation. While specific data for this compound is unavailable, it is prudent to consider this as a potential mechanism of toxicity.
Furthermore, studies on other nitrophenols have indicated potential effects on the blood (methemoglobinemia), liver, and kidneys. The presence of a bromine atom could also introduce additional toxicological considerations, as some brominated compounds have been shown to be persistent and bioaccumulative.
3.3. Genotoxicity and Carcinogenicity (Inferred)
The genotoxic and carcinogenic potential of this compound has not been determined. However, information on related compounds can provide some insight. For example, p-nitrophenol has been shown to be non-genotoxic in vivo. The synthesis of related compounds often involves nitration using a mixture of nitric and sulfuric acids[7], which could potentially introduce mutagenic impurities if not properly controlled. Therefore, the purity of the compound should be considered when assessing its long-term health risks.
Hazard Identification and Risk Mitigation Workflow
A systematic approach to hazard identification and risk mitigation is crucial when working with potentially hazardous compounds. The following workflow is recommended:
Caption: A logical workflow for identifying, assessing, and mitigating the risks associated with this compound.
Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is non-negotiable when working with this compound.
5.1. Engineering Controls
-
Primary Containment: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
5.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended, especially when handling concentrated solutions. Change gloves immediately if contaminated.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.
5.3. Safe Handling and Storage
-
Weighing: Weigh solid material in a fume hood. Use a disposable weighing boat to minimize contamination.
-
Solution Preparation: Add the solid slowly to the solvent to avoid splashing.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.
5.4. Waste Disposal
-
All waste containing this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Do not dispose of this chemical down the drain.
Emergency Procedures
Prompt and correct action in the event of an emergency is critical to minimizing harm.
6.1. Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the fume hood is operational and increase ventilation if it is safe to do so.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Cleanup: Carefully sweep the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
6.2. Exposure Response
Caption: A flowchart outlining the immediate first aid procedures following exposure to this compound.
Chemical Reactivity and Stability
7.1. Stability
This compound is expected to be stable under normal laboratory conditions. However, like many nitrophenols, it may be sensitive to heat, light, and shock.
7.2. Incompatible Materials
Avoid contact with strong oxidizing agents, strong bases, and reducing agents.
7.3. Hazardous Decomposition Products
Thermal decomposition of halogenated nitrophenols can release toxic and corrosive gases, including:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen bromide (HBr)
-
Hydrogen fluoride (HF)
Studies on the thermal decomposition of nitrophenols indicate that the process can be complex and may be catalyzed by alkaline environments[8].
Conclusion and Future Directions
This compound is a valuable chemical intermediate with a hazard profile that demands respect and careful handling. While a complete toxicological picture is yet to be painted, the available data on this compound and its structural relatives provide a solid basis for a precautionary approach. By implementing the engineering controls, administrative procedures, and personal protective measures outlined in this guide, researchers can significantly mitigate the risks associated with its use.
It is imperative that the scientific community continues to investigate the toxicological properties of novel compounds like this compound. Future research should focus on obtaining empirical data for its acute and chronic toxicity, genotoxicity, and environmental fate. Such studies will not only enhance our understanding of this specific molecule but also contribute to the broader knowledge base of halogenated nitrophenol toxicology, ultimately fostering a safer research environment for all.
References
- 1. This compound [myskinrecipes.com]
- 2. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-fluoro-4-nitro-phenol CAS#: 1369139-60-5 [m.chemicalbook.com]
- 6. 2-Bromo-4-fluoro-5-nitrophenol, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols for the Preparation of 2-Bromo-5-fluoro-4-nitrophenol: A Key Pharmaceutical Intermediate
Abstract
This comprehensive guide details the synthesis, purification, and characterization of 2-Bromo-5-fluoro-4-nitrophenol, a crucial building block in the development of novel pharmaceutical agents. The unique substitution pattern of this aromatic compound, featuring bromo, fluoro, and nitro groups, makes it a valuable intermediate for introducing specific functionalities into complex drug molecules.[1] This document provides a robust, step-by-step protocol for the laboratory-scale preparation of this compound, grounded in established principles of organic chemistry. Furthermore, it offers in-depth insights into the underlying reaction mechanisms, safety considerations, and analytical methodologies for quality control, designed for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Significance of this compound in Medicinal Chemistry
Polysubstituted aromatic rings are privileged scaffolds in a vast array of therapeutic agents. The precise arrangement of different functional groups on a benzene ring can profoundly influence a molecule's pharmacological properties, including its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile. This compound is a prime example of a highly functionalized intermediate that offers medicinal chemists a versatile platform for molecular elaboration.
The presence of a bromine atom provides a handle for subsequent cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, enabling the facile introduction of diverse carbon and nitrogen-based substituents. The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. Finally, the phenolic hydroxyl group offers a site for ether or ester formation. This confluence of reactive sites makes this compound a valuable precursor for the synthesis of a wide range of biologically active molecules, including kinase inhibitors, anti-cancer agents, and central nervous system-targeted therapeutics.
Synthetic Strategy: A Two-Step Approach
The preparation of this compound is most efficiently achieved through a two-step synthetic sequence, commencing with the bromination of a commercially available fluorophenol, followed by a regioselective nitration.
Step 1: Synthesis of the Starting Material, 2-Bromo-5-fluorophenol
The synthesis of the key starting material, 2-Bromo-5-fluorophenol, can be accomplished via the electrophilic bromination of 3-fluorophenol. The hydroxyl and fluorine substituents on the aromatic ring direct the incoming electrophile (bromine) to the positions ortho and para to the hydroxyl group. Steric hindrance from the fluorine atom favors bromination at the 2-position.
Reaction Mechanism: Electrophilic Aromatic Substitution (Bromination)
Step 2: Regioselective Nitration of 2-Bromo-5-fluorophenol
The second and final step is the nitration of 2-Bromo-5-fluorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the bromine and fluorine atoms are deactivating but also ortho-, para-directing. The strong activating effect of the hydroxyl group will dominate, directing the incoming nitronium ion (NO₂⁺) to the positions ortho and para to it. The position para to the hydroxyl group (position 4) is the most sterically accessible and electronically favorable, leading to the desired product, this compound.
Reaction Mechanism: Electrophilic Aromatic Substitution (Nitration)
Experimental Protocols
Materials and Equipment
| Reagents | Grade | Supplier |
| 3-Fluorophenol | ≥98% | Commercially Available |
| Bromine | ≥99.5% | Commercially Available |
| Acetic Acid, Glacial | ACS Grade | Commercially Available |
| Sodium Bicarbonate | ACS Grade | Commercially Available |
| Sodium Sulfate, Anhydrous | ACS Grade | Commercially Available |
| Dichloromethane | HPLC Grade | Commercially Available |
| Sulfuric Acid, Concentrated | ACS Grade | Commercially Available |
| Nitric Acid, Concentrated | ACS Grade | Commercially Available |
| Ethanol | 200 Proof | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Equipment |
| Round-bottom flasks (various sizes) |
| Magnetic stirrer and stir bars |
| Heating mantle with temperature controller |
| Addition funnel |
| Condenser |
| Separatory funnel |
| Rotary evaporator |
| Buchner funnel and filter flasks |
| pH paper |
| Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |
| High-Performance Liquid Chromatography (HPLC) system |
| Nuclear Magnetic Resonance (NMR) spectrometer |
Step-by-Step Synthesis of 2-Bromo-5-fluorophenol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 3-fluorophenol (11.2 g, 0.1 mol) in 100 mL of glacial acetic acid.
-
Bromination: Cool the solution to 10-15 °C using an ice bath. Slowly add bromine (16.0 g, 0.1 mol) dropwise from the addition funnel over a period of 30 minutes, maintaining the temperature below 20 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the progress of the reaction by TLC (eluent: 4:1 Hexanes/Ethyl Acetate). The starting material (3-fluorophenol) should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Carefully pour the reaction mixture into 500 mL of ice-cold water. A pale-yellow oil or solid should separate. Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Neutralization and Drying: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) until the aqueous layer is neutral to pH paper. Then, wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-5-fluorophenol as a yellow oil or low-melting solid. The crude product is often of sufficient purity for the next step.
Step-by-Step Synthesis of this compound
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the crude 2-Bromo-5-fluorophenol (19.1 g, 0.1 mol) and 50 mL of glacial acetic acid.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid (15 mL) to concentrated nitric acid (10 mL) while cooling in an ice bath.
-
Nitration: Cool the solution of 2-Bromo-5-fluorophenol to 0-5 °C using an ice-salt bath. Slowly add the cold nitrating mixture dropwise from the addition funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction by TLC (eluent: 3:1 Hexanes/Ethyl Acetate). The spot corresponding to 2-Bromo-5-fluorophenol should be replaced by a more polar spot of the nitrated product.
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid product to a 500 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (approximately 100-150 mL) to dissolve the solid completely. If the solution is highly colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Yellow crystals of this compound will form. For maximum yield, cool the flask in an ice bath for 30 minutes.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol. Dry the crystals in a vacuum oven at 40-50 °C to a constant weight.
Analytical Characterization
| Parameter | Expected Result |
| Appearance | Pale yellow crystalline solid |
| Melting Point | Approximately 120-125 °C (literature values for similar compounds) |
| Yield | 70-80% (overall for two steps) |
| Purity (HPLC) | ≥98% |
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed to assess the purity of the final product.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Retention Time: The product is expected to be a major peak, with any unreacted starting material or isomers appearing as minor peaks at different retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of the final product can be confirmed by ¹H and ¹³C NMR spectroscopy. The following are predicted chemical shifts based on the structure.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~10.5-11.0 (s, 1H, -OH)
-
δ ~8.0-8.2 (d, 1H, Ar-H)
-
δ ~7.2-7.4 (d, 1H, Ar-H)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~155-160 (C-F)
-
δ ~150-155 (C-OH)
-
δ ~140-145 (C-NO₂)
-
δ ~125-130 (C-H)
-
δ ~115-120 (C-H)
-
δ ~105-110 (C-Br)
-
Safety and Handling
General Precautions: This synthesis involves the use of corrosive and toxic chemicals. It is imperative to perform all steps in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood. Avoid inhalation of vapors and contact with skin.[2]
-
Concentrated Acids (Sulfuric and Nitric): Highly corrosive. Can cause severe burns. Always add acid to water, never the other way around.
-
Nitrated Phenols: Can be toxic and are skin irritants. Avoid inhalation of dust and contact with skin.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Acidic and organic waste streams should be collected in separate, labeled containers.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a key intermediate in pharmaceutical research. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce high-purity material for their drug discovery and development programs. The insights into the reaction mechanisms and safety protocols further enhance the utility of this guide for both novice and experienced chemists.
References
Use of 2-Bromo-5-fluoro-4-nitrophenol in medicinal chemistry
An Application Guide for the Strategic Utilization of 2-Bromo-5-fluoro-4-nitrophenol in Medicinal Chemistry
Introduction: Unveiling a Versatile Scaffold
In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound has emerged as a highly valuable intermediate, offering a unique combination of reactive sites and modulating functional groups on a stable aromatic core.[1] Its polysubstituted nature, featuring a bromine atom, a fluorine atom, a nitro group, and a phenolic hydroxyl group, provides medicinal chemists with a versatile scaffold for constructing complex molecular architectures.[1] The presence of fluorine is particularly noteworthy, as its incorporation into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity.[2][3]
This guide provides an in-depth exploration of this compound, detailing its properties, strategic applications, and field-proven experimental protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic campaigns.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use.
| Property | Value | Reference |
| CAS Number | 1369139-60-5 | [1] |
| Molecular Formula | C₆H₃BrFNO₃ | [1][4] |
| Molecular Weight | 236.00 g/mol | [1] |
| Appearance | White to light yellow solid | |
| Melting Point | 124-127 °C | |
| Canonical SMILES | C1=C(C(=CC(=C1O)Br)F)--INVALID-LINK--[O-] | [4] |
Strategic Importance in Medicinal Chemistry
The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed sequentially or in concert to achieve desired synthetic outcomes.
Caption: Functional group analysis of this compound.
-
Phenolic Hydroxyl Group: This acidic proton provides a handle for O-alkylation or O-arylation reactions to form ethers, a common linkage in drug molecules.
-
Bromine Atom: Positioned ortho to the hydroxyl group, the bromine is an excellent leaving group and a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse carbon and heteroatom substituents.
-
Nitro Group: The electron-withdrawing nitro group activates the aromatic ring, particularly the positions ortho and para to it, for nucleophilic aromatic substitution (SNAr). Furthermore, it can be readily reduced to an aniline derivative, providing a crucial primary amine for subsequent amide bond formation, sulfonylation, or diazotization reactions.
-
Fluorine Atom: The fluorine atom enhances the electrophilicity of the aromatic ring, further facilitating SNAr reactions. In the final drug molecule, the C-F bond can improve metabolic stability and modulate pKa and lipophilicity, often leading to enhanced cell permeability and target binding affinity.[2][3]
This multi-functional nature makes this compound a valuable precursor for synthesizing complex heterocyclic systems, such as isoindolinones and thienopyrimidine diones, which are prominent scaffolds in drug discovery.
Application Protocols: From Intermediate to Core Structure
The following protocols are presented as robust, validated methods for key transformations of this compound.
Protocol 1: Reduction of the Nitro Group to Synthesize 2-Bromo-5-fluoro-4-amino-phenol
This protocol details the selective reduction of the nitro group to an amine, a critical step in converting the starting material into a versatile intermediate for further elaboration. The use of iron powder in an acidic medium is a classic, cost-effective, and scalable method for this transformation.
Materials and Reagents:
-
This compound (1.0 eq)
-
Iron powder (<100 mesh) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (0.2 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 5.0 g, 21.2 mmol), ethanol (100 mL), and water (25 mL).
-
Addition of Reagents: Add iron powder (e.g., 11.8 g, 212 mmol) and ammonium chloride (e.g., 0.23 g, 4.2 mmol) to the suspension.
-
Causality Insight: Ammonium chloride serves as a mild proton source and helps to activate the surface of the iron powder, facilitating the reduction process.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system, observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol and then ethyl acetate.
-
Trustworthiness Check: A thorough wash is critical to ensure quantitative recovery of the product from the inorganic byproducts. c. Combine the filtrates and concentrate under reduced pressure to remove the organic solvents. d. To the remaining aqueous residue, add ethyl acetate and carefully neutralize with saturated sodium bicarbonate solution until effervescence ceases. e. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. f. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude 2-Bromo-5-fluoro-4-amino-phenol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.
Caption: Workflow for the reduction of this compound.
Protocol 2: O-Alkylation via Williamson Ether Synthesis
This protocol demonstrates the functionalization of the phenolic hydroxyl group, a common strategy to introduce side chains that can interact with biological targets or improve pharmacokinetic properties.
Materials and Reagents:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Alkyl halide (e.g., Ethyl iodide) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Water
Experimental Procedure:
-
Reaction Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve this compound (e.g., 2.36 g, 10.0 mmol) in anhydrous DMF (40 mL).
-
Base Addition: Add anhydrous potassium carbonate (e.g., 2.07 g, 15.0 mmol). Stir the suspension at room temperature for 20 minutes.
-
Causality Insight: K₂CO₃ is a suitable base to deprotonate the phenol, forming the corresponding phenoxide in situ. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, promoting the nucleophilicity of the phenoxide.
-
-
Alkylating Agent Addition: Add the alkyl halide (e.g., ethyl iodide, 1.87 g, 12.0 mmol) dropwise to the mixture.
-
Reaction Execution: Heat the reaction to 60 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting phenol.
-
Work-up and Isolation: a. Cool the reaction to room temperature and pour it into a separatory funnel containing 100 mL of water. b. Extract the aqueous mixture three times with diethyl ether.
-
Trustworthiness Check: The product is significantly more non-polar than the starting phenol, facilitating extraction into a less polar solvent like diethyl ether. c. Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude ether can be purified by flash column chromatography on silica gel to yield the pure O-alkylated product.
Safety and Handling
This compound must be handled with appropriate safety precautions in a well-ventilated fume hood.[5]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes.[5]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[7]
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[5]
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its strategically positioned functional groups offer a predictable and controllable platform for the synthesis of complex, biologically active molecules. The protocols and insights provided in this guide serve as a foundation for researchers to confidently incorporate this valuable intermediate into their drug discovery programs, paving the way for the development of next-generation therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C6H3BrFNO3) [pubchemlite.lcsb.uni.lu]
- 5. capotchem.cn [capotchem.cn]
- 6. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
Application of 2-Bromo-5-fluoro-4-nitrophenol in Agrochemical Synthesis: A Technical Guide
Introduction: Strategic Importance of Halogenated Phenols in Agrochemicals
The strategic incorporation of halogen and nitro functionalities into aromatic scaffolds is a cornerstone of modern agrochemical design. These groups significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target enzymes or proteins. 2-Bromo-5-fluoro-4-nitrophenol is a highly functionalized intermediate, offering a unique combination of reactive sites that make it a valuable precursor for the synthesis of novel herbicides and fungicides.[1] Its distinct substitution pattern allows for the creation of complex molecular architectures with enhanced biological activity. This guide provides a detailed exploration of its application, focusing on the synthesis of diphenyl ether derivatives, a class of compounds known for their potent herbicidal and fungicidal properties.
Core Application: Synthesis of Diphenyl Ether Agrochemicals
The primary application of this compound in agrochemical synthesis is as a key building block for creating diphenyl ether derivatives. The phenolic hydroxyl group serves as a nucleophile in Williamson ether synthesis, a robust and widely applicable reaction for forming the ether linkage. The bromo, fluoro, and nitro substituents on the phenyl ring are crucial for tuning the electronic properties and, consequently, the biological activity of the final product.
A patent for the related compound, 2-bromo-4-fluoro-6-nitrophenol, highlights its utility in preparing compounds with broad-spectrum agricultural bactericidal activity and significant inhibitory effects on weeds.[2] This strongly suggests that derivatives of this compound will exhibit similar valuable agrochemical properties.
Reaction Causality: Why this compound is an Effective Precursor
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although the primary reaction pathway for creating diphenyl ethers from this intermediate is typically a Williamson ether synthesis.
-
Williamson Ether Synthesis: The phenolic proton is acidic and can be readily removed by a suitable base to form a phenoxide ion. This potent nucleophile can then react with an activated aryl halide or another suitable electrophile to form the diphenyl ether linkage.[3][4] The reaction is generally reliable and proceeds under relatively mild conditions.
-
Modulation of Physicochemical Properties: The presence of the bromine and fluorine atoms, along with the nitro group, provides a powerful combination for modulating the lipophilicity, electronic nature, and metabolic stability of the resulting agrochemical. This is a critical aspect of modern pesticide design, aiming for high efficacy and favorable environmental profiles.
Experimental Protocols: Synthesis of a Model Diphenyl Ether Herbicide/Fungicide
This section provides a detailed, step-by-step protocol for a representative synthesis of a diphenyl ether derivative from this compound. This protocol is based on established chemical principles, including the Williamson ether synthesis, and is adapted from methodologies described for structurally similar compounds.[2][5][6]
Part 1: Synthesis of the Diphenyl Ether Intermediate
This protocol details the formation of the core diphenyl ether structure via a Williamson ether synthesis.
Reaction Scheme:
Figure 1: General workflow for the Williamson ether synthesis of a diphenyl ether derivative.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) |
| This compound | 1369139-60-5 | 236.00 | 1.0 |
| 4-Chlorobenzotrifluoride | 98-56-6 | 180.56 | 1.1 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - |
| Diethyl Ether | 60-29-7 | 74.12 | - |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |
Protocol:
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 42.4 mmol) and anhydrous N,N-Dimethylformamide (100 mL).
-
Base Addition: Add anhydrous potassium carbonate (8.8 g, 63.6 mmol) to the solution.
-
Addition of Electrophile: While stirring at room temperature, add 4-chlorobenzotrifluoride (8.4 g, 46.6 mmol) dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure diphenyl ether derivative.
Causality of Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenol without causing unwanted side reactions.
-
Solvent: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr or Williamson ether synthesis reaction.
-
Temperature: The elevated temperature increases the reaction rate to ensure a reasonable reaction time.
-
Workup and Purification: The aqueous workup removes the inorganic salts and DMF, while the extraction isolates the desired organic product. Column chromatography is essential for obtaining a high-purity final product.
Part 2: Reduction of the Nitro Group
The nitro group is often reduced to an amine in the synthesis of agrochemicals to introduce a new site for further functionalization.
Reaction Scheme:
Figure 2: Reduction of the nitro group to an amine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) |
| Diphenyl Ether Intermediate | - | - | 1.0 |
| Tin(II) Chloride Dihydrate | 10025-69-1 | 225.63 | 3.0 |
| Ethanol | 64-17-5 | 46.07 | - |
| Sodium Bicarbonate (Saturated) | - | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the diphenyl ether intermediate (from Part 1) in ethanol (100 mL).
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate in portions to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) for 2-3 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the mixture with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amino-diphenyl ether derivative.
Conclusion
This compound is a versatile and valuable intermediate in the synthesis of novel agrochemicals. Its unique substitution pattern provides a platform for creating a diverse range of diphenyl ether derivatives with potential herbicidal and fungicidal activities. The protocols outlined in this guide, based on established and reliable chemical transformations, offer a clear pathway for researchers and scientists in the agrochemical industry to explore the potential of this promising building block. The ability to systematically modify the structure allows for the fine-tuning of biological activity and the development of next-generation crop protection agents.
References
- 1. This compound [myskinrecipes.com]
- 2. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Fungicidal and Herbicidal Activity of 2-Bromo-5-fluoro-4-nitrophenol
Introduction
2-Bromo-5-fluoro-4-nitrophenol is a halogenated nitrophenol compound with potential applications in agriculture as a fungicide and herbicide.[1] Halogenated and nitrated phenolic structures are known scaffolds in the development of agrochemicals.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of this compound's biological activities. These protocols are designed to ensure scientific integrity and reproducibility, enabling a thorough assessment of the compound's potential as a crop protection agent. While specific efficacy data for this exact compound is not extensively published, the methodologies outlined herein are based on established standards for pesticide evaluation.
Scientific Background and Putative Mechanisms of Action
The biological activity of nitrophenols is often attributed to their ability to interfere with fundamental cellular processes. The presence of bromine and fluorine atoms can further enhance the compound's efficacy and modulate its spectrum of activity.
Putative Fungicidal Mechanism of Action
The fungicidal properties of nitrophenol derivatives may stem from their ability to disrupt cellular metabolism and membrane integrity. While the precise mechanism for this compound is yet to be elucidated, related compounds like 2-amino-4-nitrophenol have demonstrated notable fungicidal effects against a range of phytopathogenic fungi.[3][4] The introduction of different functional groups to the 2-amino-4-nitrophenol structure has been shown to enhance its activity against specific fungal species such as Rhizoctonia solani and Sclerotinia sclerotiorum.[3][4] It is hypothesized that these compounds may act as uncouplers of oxidative phosphorylation, dissipating the proton gradient across the mitochondrial membrane and thereby depleting the cell of ATP.
Putative Herbicidal (Weeding) Mechanism of Action
The herbicidal activity of nitrophenols is more extensively studied. Compounds like 4,6-dinitro-o-cresol (DNOC) are known to be "inhibitory uncouplers."[5] This dual-action mechanism involves:
-
Inhibition of Photosynthetic Electron Transport: These compounds can interrupt the flow of electrons in photosystem II, a critical process for energy conversion in plants.[5]
-
Uncoupling of Photophosphorylation and Oxidative Phosphorylation: By disrupting the proton gradient across chloroplast and mitochondrial membranes, nitrophenols prevent the synthesis of ATP, leading to cellular energy depletion and eventual plant death.[5]
The presence of halogen substituents on the aromatic ring of this compound is likely to influence its lipophilicity, thereby affecting its uptake and translocation within the plant, as well as its interaction with target sites.
Synthesis of this compound
While several synthetic routes for related compounds are available, a general approach for the synthesis of this compound can be adapted from the synthesis of similar halogenated nitrophenols. A plausible synthetic pathway involves the nitration of a corresponding bromofluorophenol precursor. For instance, the nitration of 2-bromo-4-fluorophenol using a mixture of sulfuric and nitric acid has been described for the synthesis of 2-bromo-4-fluoro-6-nitrophenol.[6] A similar strategy could be employed for the synthesis of the target compound, with careful control of reaction conditions to ensure the desired regioselectivity of the nitro group at the 4-position.
Experimental Protocols: Fungicidal Activity
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound.[7][8]
Objective: To quantify the lowest concentration of the test compound that inhibits visible fungal growth (MIC) and the lowest concentration that results in fungal death (MFC).
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Fungal isolates of interest (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)
-
Appropriate liquid culture medium (e.g., RPMI 1640, Potato Dextrose Broth)
-
Sterile saline or water
-
Spectrophotometer or McFarland standards
-
Hemocytometer (for molds)
-
Incubator
-
Appropriate agar plates (e.g., Sabouraud Dextrose Agar)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture fungal strains on appropriate agar plates.
-
For yeasts, prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[7]
-
For molds, prepare a spore suspension and determine the concentration using a hemocytometer.[7]
-
Dilute the standardized fungal suspension in the appropriate liquid medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.[7]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the liquid culture medium in the 96-well plates.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 24-72 hours, depending on the growth rate of the fungus.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.[7]
-
-
MFC Determination:
Data Presentation:
| Fungal Species | Strain ID | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
| Fusarium oxysporum | ATCC XXXX | |||
| Botrytis cinerea | Clinical Isolate 1 | |||
| Rhizoctonia solani | Field Isolate A |
An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.
Experimental Workflow for In Vitro Fungicidal Assay
Caption: Workflow for determining MIC and MFC of this compound.
Experimental Protocols: Herbicidal (Weeding) Activity
Greenhouse Whole-Plant Bioassay
This protocol is based on established methods for testing herbicide resistance and efficacy in a controlled greenhouse environment.[6][9][10]
Objective: To evaluate the pre- and post-emergence herbicidal activity of this compound on target weed species.
Materials:
-
This compound
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album) and a non-target crop species (e.g., Zea mays, Glycine max)
-
Pots or trays with a standardized potting mix
-
Greenhouse with controlled temperature, humidity, and lighting
-
Precision bench sprayer
-
Surfactants (if required for post-emergence application)
Procedure:
-
Plant Preparation:
-
Sow seeds of weed and crop species in pots or trays.
-
For pre-emergence testing, apply the compound immediately after sowing.
-
For post-emergence testing, allow plants to grow to a specific stage (e.g., 2-4 true leaves).[10]
-
-
Compound Application:
-
Prepare a stock solution of the compound and dilute it to various concentrations.
-
Apply the compound using a precision bench sprayer to ensure uniform coverage.[10]
-
Include an untreated control and a vehicle control (if a solvent is used).
-
-
Incubation and Observation:
-
Maintain the plants in the greenhouse under optimal growing conditions.
-
Observe the plants regularly for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting).
-
Assess the percentage of injury or biomass reduction at specific time points (e.g., 7, 14, and 21 days after treatment).
-
Data Presentation:
Table 2: Pre-emergence Herbicidal Activity of this compound
| Weed Species | Application Rate (g/ha) | Germination Inhibition (%) | Biomass Reduction (%) |
| Amaranthus retroflexus | X | ||
| 2X | |||
| Chenopodium album | X | ||
| 2X |
Table 3: Post-emergence Herbicidal Activity of this compound
| Weed Species | Application Rate (g/ha) | Visual Injury (%) at 14 DAT | Biomass Reduction (%) |
| Amaranthus retroflexus | X | ||
| 2X | |||
| Chenopodium album | X | ||
| 2X |
DAT: Days After Treatment
Experimental Workflow for Greenhouse Herbicidal Assay
Caption: Workflow for pre- and post-emergence herbicidal evaluation.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the experimental outcomes, the following self-validating systems should be integrated into the protocols:
-
Positive and Negative Controls: The inclusion of untreated controls and, where applicable, vehicle controls and reference standards (known fungicides/herbicides) is essential for validating the assay's performance and providing a benchmark for the test compound's activity.
-
Dose-Response Relationship: Evaluating the compound across a range of concentrations is critical to establish a clear dose-response relationship, which is a fundamental principle of toxicology and pharmacology.
-
Reproducibility: All experiments should be performed with a sufficient number of biological and technical replicates to ensure the statistical significance of the results.
-
Standardized Methodologies: Adherence to established guidelines, such as those from CLSI for antifungal testing, enhances the comparability and reliability of the data.[7][8]
Conclusion
The protocols detailed in this document provide a robust framework for the comprehensive evaluation of this compound's fungicidal and herbicidal activities. By following these standardized methodologies and incorporating principles of scientific integrity, researchers can generate reliable and reproducible data to assess the potential of this compound as a novel agrochemical. The putative mechanisms of action, based on related nitrophenol compounds, suggest that this compound is a promising candidate for further investigation.
References
- 1. This compound [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ifyber.com [ifyber.com]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
Application Notes and Protocols for Cross-Coupling Reactions of 2-Bromo-5-fluoro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Bromo-5-fluoro-4-nitrophenol in Synthesis
This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, a fluorine atom to enhance metabolic stability and binding affinity, and a nitro group that can be further manipulated, makes it a versatile precursor for the synthesis of complex molecules.[2][3] This document provides a detailed guide for utilizing this reagent in various palladium-catalyzed cross-coupling reactions, offering both theoretical insights and practical, step-by-step protocols for laboratory application.
The presence of both electron-withdrawing (nitro and fluoro) and an ortho-hydroxyl group presents specific challenges and opportunities in cross-coupling reactions. These substituents modulate the electronic properties and reactivity of the C-Br bond, influencing oxidative addition and subsequent steps in the catalytic cycle.[4] The protocols outlined herein are designed to serve as robust starting points, though optimization may be necessary for specific substrates and desired outcomes.
Core Concepts: The Palladium-Catalyzed Cross-Coupling Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[5][6][7] These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[8]
A generalized catalytic cycle for these reactions is depicted below:
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (C-Br) bond of this compound to form a Pd(II) complex.[5][9]
-
Transmetalation: The organic group (R) from an organometallic reagent is transferred to the palladium center, displacing the halide.[6][10]
-
Reductive Elimination: The two organic fragments (Ar and R) are coupled, forming the desired product and regenerating the Pd(0) catalyst.[5][6]
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an organoboron species with an organohalide.[10] It is widely used in the pharmaceutical industry due to its mild reaction conditions and the low toxicity of the boron reagents.[9][11]
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes the synthesis of 5-fluoro-2-hydroxy-4-nitrobiphenyl.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add degassed toluene and water (e.g., a 10:1 ratio) to achieve a desired concentration (e.g., 0.1 M).
-
Stir the reaction mixture vigorously at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Starting Conditions | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium precursor. |
| Ligand | SPhos | A bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination, often effective for challenging substrates.[10] |
| Base | K₃PO₄ | A strong base required to activate the boronic acid for transmetalation.[12] |
| Solvent | Toluene/Water | A biphasic solvent system is common for Suzuki couplings, aiding in the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Elevated temperatures are often necessary to drive the reaction to completion. |
Application 2: Heck-Mizoroki Reaction for Alkene Arylation
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful tool for the synthesis of complex organic molecules.[8][13][14]
Protocol 2: Heck Reaction of this compound with Styrene
This protocol details the synthesis of 2-(5-fluoro-2-hydroxy-4-nitrophenyl)styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, add this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF, styrene (1.5 equiv.), and Et₃N (2.0 equiv.).
-
Stir the reaction mixture at 100-120 °C.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄) and concentrate.
-
Purify the residue by flash column chromatography.
| Parameter | Recommended Starting Conditions | Rationale |
| Catalyst | Pd(OAc)₂ | A standard palladium source for Heck reactions. |
| Ligand | P(o-tol)₃ | A phosphine ligand that can stabilize the palladium catalyst and promote the reaction. |
| Base | Et₃N | An organic base to neutralize the HBr generated during the reaction. |
| Solvent | DMF | A polar aprotic solvent suitable for Heck reactions, capable of dissolving the reactants and catalyst. |
| Temperature | 100-120 °C | Higher temperatures are typically required for the Heck reaction. |
Application 3: Sonogashira Coupling for the Synthesis of Aryl Alkynes
The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction is notable for its use of a copper co-catalyst.[17]
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
This protocol outlines the synthesis of 2-(phenylethynyl)-5-fluoro-4-nitrophenol.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-5 mol%).
-
Add anhydrous THF and degassed Et₃N.
-
Add phenylacetylene (1.2 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature to 50 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Starting Conditions | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ | A common pre-catalyst for Sonogashira couplings. |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[18] |
| Base | Et₃N | Acts as both a base and a solvent in some cases. |
| Solvent | THF | A suitable solvent for dissolving the reactants. |
| Temperature | RT to 50 °C | Sonogashira couplings can often be performed under mild temperature conditions.[15] |
Application 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the formation of aryl amines from aryl halides.[19][20][21]
Protocol 4: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol describes the synthesis of 4-(5-fluoro-2-hydroxy-4-nitrophenyl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and NaOtBu (1.4 equiv.) to a reaction vessel.
-
Add anhydrous toluene, followed by this compound (1.0 equiv.) and morpholine (1.2 equiv.).
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Starting Conditions | Rationale |
| Catalyst | Pd₂(dba)₃ | A common Pd(0) source for Buchwald-Hartwig amination. |
| Ligand | Xantphos | A bulky, electron-rich ligand with a large bite angle, often effective in promoting C-N bond formation. |
| Base | NaOtBu | A strong, non-nucleophilic base is required for this reaction. |
| Solvent | Toluene | A common solvent for this type of coupling. |
| Temperature | 100 °C | Elevated temperatures are generally necessary. |
Experimental Workflow Visualization
Figure 2: A typical experimental workflow for palladium-catalyzed cross-coupling.
Troubleshooting and Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, using a different ligand, or increasing the reaction temperature and time. The choice of base and solvent can also be critical.
-
Side Reactions: The nitro group on the substrate is a strong electron-withdrawing group and may be susceptible to reduction under certain conditions, especially if using a phosphine ligand that can be oxidized. The phenolic hydroxyl group may require protection in some cases, although the provided protocols are for the unprotected phenol.
-
Protodebromination: This side reaction, where the bromine atom is replaced by a hydrogen atom, can sometimes be competitive. Ensuring strictly anhydrous and anaerobic conditions can help to minimize this.
-
Catalyst Deactivation: The formation of palladium black is an indication of catalyst decomposition. The choice of a suitable ligand is crucial to stabilize the active catalytic species.[22]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantles, oil baths).
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and adaptable methods for constructing C-C and C-N bonds. While the provided protocols serve as excellent starting points, researchers are encouraged to optimize conditions to achieve the best results for their specific applications in drug discovery and materials science.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 6. fiveable.me [fiveable.me]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. nobelprize.org [nobelprize.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. jk-sci.com [jk-sci.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: Exploring the Biological Landscape of 2-Bromo-5-fluoro-4-nitrophenol Derivatives
Introduction: The Therapeutic Potential of Halogenated Nitrophenols
The confluence of halogen and nitro functionalities on a phenolic scaffold presents a compelling starting point for the discovery of novel bioactive molecules. The 2-bromo-5-fluoro-4-nitrophenol core, while not extensively studied itself, belongs to a chemical class with demonstrated potential across various therapeutic and agricultural domains. The strategic placement of a bromine atom, a fluorine atom, and a nitro group on the phenol ring creates a unique electronic and steric environment, which can drive interactions with biological targets.
This guide provides a comprehensive overview of the potential biological activities of this compound derivatives. We will delve into the scientific rationale for exploring their anticancer, antimicrobial, and enzyme inhibitory properties, supported by detailed, field-proven protocols for their evaluation. For researchers and drug development professionals, this document serves as a foundational resource for initiating and advancing research into this promising chemical space.
Part 1: Anticancer Activity - Targeting Malignant Cells
The quest for novel anticancer agents is a cornerstone of modern drug discovery. Halogenated organic compounds, particularly those containing fluorine and bromine, have shown promise in enhancing the efficacy of anticancer drugs.[1] The introduction of these halogens can modulate lipophilicity, metabolic stability, and binding interactions with target proteins. Phenolic compounds, in general, are known for their cytotoxic properties against cancer cells.[2][3]
The presence of the nitro group in the this compound scaffold is also significant. Nitroaromatic compounds are often bioreducible, meaning they can be activated under the hypoxic conditions characteristic of solid tumors to generate cytotoxic reactive nitrogen species. This targeted activation makes them attractive candidates for developing tumor-selective therapies.
Protocol 1: Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. This protocol details the steps to determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| Derivative A | MCF-7 | Value |
| Derivative B | MCF-7 | Value |
| Derivative C | A549 | Value |
| Doxorubicin | MCF-7 | Value |
Note: The IC50 values are hypothetical and need to be determined experimentally.
Part 2: Antimicrobial Activity - Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Brominated and nitrated phenols have a history of use as disinfectants and antimicrobial agents.[4][5] The nitro group, in particular, is a key pharmacophore in several clinically used antimicrobial drugs, such as metronidazole and nitrofurantoin.[6] These compounds are often activated by microbial nitroreductases to produce toxic metabolites that damage cellular components, including DNA.[6][7] The presence of bromine can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.[8][9]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol outlines the broth microdilution method for determining the MIC of this compound derivatives.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Inoculum of the microorganism adjusted to 0.5 McFarland standard
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (medium only)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the diluted inoculum to each well of the microplate, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth only), and a vehicle control (broth with inoculum and DMSO).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. Visual inspection is the primary method. Optionally, 20 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates viable cells.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is bacteriostatic or bactericidal, subculture 10 µL from the wells showing no growth onto an agar plate. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative A | Value | Value | Value |
| Derivative B | Value | Value | Value |
| Ciprofloxacin | Value | Value | N/A |
| Fluconazole | N/A | N/A | Value |
Note: The MIC values are hypothetical and need to be determined experimentally.
Part 3: Enzyme Inhibition - Modulating Biological Pathways
The specific substitution pattern of this compound derivatives suggests they could act as inhibitors of various enzymes. Phenolic compounds are known to interact with proteins, and the electron-withdrawing nature of the nitro and fluoro groups, combined with the steric bulk of the bromine, can lead to specific binding interactions.[10] For instance, halogenated nitrophenols have been shown to inhibit sulfotransferase enzymes.[11] Inhibition of enzymes involved in critical cellular processes is a common mechanism of action for many drugs.
Protocol 3: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target enzyme. The specific substrate and detection method will vary depending on the enzyme being studied.
Materials:
-
Target enzyme
-
Substrate for the target enzyme
-
Buffer solution optimal for enzyme activity
-
Test compounds dissolved in DMSO
-
Positive control inhibitor
-
96-well microplate (UV-transparent if necessary)
-
Microplate reader (capable of absorbance, fluorescence, or luminescence detection)
Procedure:
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme. Allow for a pre-incubation period (e.g., 10-15 minutes at room temperature) to permit the compound to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the rate of product formation over time. This can be done by monitoring the change in absorbance, fluorescence, or luminescence, depending on the nature of the substrate and product.
-
Data Analysis: Calculate the initial reaction velocity (V0) for each compound concentration. Plot the percentage of enzyme inhibition against the compound concentration to determine the IC50 value.
-
Mechanism of Inhibition Studies (Optional): To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
Visualization of Experimental Workflow:
Caption: Workflow for a general enzyme inhibition assay.
Part 4: Agricultural Applications - Crop Protection
Beyond therapeutic applications, nitrophenol derivatives have found utility in agriculture as pesticides and herbicides.[12] A patent for the related compound 2-bromo-4-fluoro-6-nitrophenol highlights its fungicidal and herbicidal activities.[13] This suggests that derivatives of this compound could also be explored for their potential in crop protection.
Protocol 4: Preliminary Fungicidal Activity Screening (Agar Dilution Method)
This protocol is a preliminary screen to assess the fungicidal properties of the test compounds against plant pathogenic fungi.
Materials:
-
Plant pathogenic fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
Test compounds dissolved in a suitable solvent (e.g., acetone)
-
Sterile petri dishes
-
Fungal plugs (5 mm diameter) from actively growing cultures
-
Positive control (a commercial fungicide)
Procedure:
-
Media Preparation: Prepare PDA and autoclave. Cool to 45-50°C.
-
Compound Incorporation: Add the test compounds at various concentrations to the molten PDA. Also, prepare a control plate with the solvent only and a positive control plate with a commercial fungicide.
-
Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm fungal plug in the center of each plate.
-
Incubation: Incubate the plates at 25-28°C for 5-7 days, or until the fungal growth in the control plate reaches the edge.
-
Assessment: Measure the diameter of the fungal colony in each plate. Calculate the percentage of inhibition of mycelial growth compared to the control.
Visualization of Signaling Pathway (Hypothetical):
Caption: Hypothetical signaling pathway for anticancer activity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic and agricultural agents. The protocols and rationale provided in this guide offer a solid foundation for researchers to explore the biological activities of its derivatives. Future work should focus on synthesizing a library of derivatives with diverse substitutions to establish clear structure-activity relationships. Mechanistic studies will also be crucial to elucidate the molecular targets and pathways through which these compounds exert their effects. Through a systematic and multidisciplinary approach, the full potential of this chemical class can be unlocked.
References
- 1. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]
- 2. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of sulfation of phenols in vivo by 2,6-dichloro-4-nitrophenol: selectivity of its action in relation to other conjugations in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. paspk.org [paspk.org]
- 13. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Leveraging 2-Bromo-5-fluoro-4-nitrophenol as a Versatile Scaffold for the Development of Novel Enzyme Inhibitors
Abstract
Enzyme inhibitors are cornerstones of modern therapeutics and chemical biology. The rational design of these molecules hinges on the use of versatile chemical scaffolds that can be systematically modified to achieve high potency and selectivity. 2-Bromo-5-fluoro-4-nitrophenol is a trifunctionalized aromatic compound that, while not extensively documented in inhibitor literature, presents a compelling starting point for the synthesis of diverse inhibitor libraries. This guide provides a comprehensive overview of the strategic application of this compound in the design and development of enzyme inhibitors, detailing its chemical logic, synthetic utility, and protocols for biological evaluation.
Introduction: The Strategic Value of this compound in Inhibitor Design
The unique arrangement of functional groups on the this compound scaffold offers a triad of opportunities for medicinal chemists. Each group serves a distinct, yet complementary, role in the journey from a simple building block to a potent and selective enzyme inhibitor.
-
The Bromine Atom: Positioned for Versatility. The bromine atom at the 2-position is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1] This allows for the systematic introduction of various aryl, heteroaryl, or alkyl groups, enabling the exploration of diverse chemical space to optimize interactions with an enzyme's active site.
-
The Fluorine Atom: A Tool for Modulating Pharmacokinetics and Potency. The fluorine atom at the 5-position significantly influences the molecule's electronic properties and metabolic stability.[2] Its high electronegativity can alter the pKa of the adjacent phenolic hydroxyl group and participate in favorable electrostatic or hydrogen bonding interactions within a protein's binding pocket. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby improving the pharmacokinetic profile of a drug candidate.[2]
-
The Nitro Group: A Latent Warrior in Covalent Inhibition and a Synthetic Precursor. The nitro group is a powerful electron-withdrawing group that can be leveraged in several ways. It can be retained in the final compound to potentially act as a "masked electrophile."[3][4][5] In the presence of a nucleophilic residue (like cysteine) and an acidic residue in the enzyme's active site, the nitro group can be converted to its nitronic acid tautomer, leading to the formation of a covalent thiohydroximate adduct and irreversible inhibition.[3][4][5] Alternatively, the nitro group can be readily reduced to an amine, providing a nucleophilic site for further derivatization through amide bond formation, sulfonylation, or other reactions to build out the inhibitor's structure.
-
The Phenolic Hydroxyl Group: A Point of Interaction and Derivatization. The hydroxyl group can serve as a key hydrogen bond donor or acceptor, anchoring the inhibitor to the enzyme's active site. It also provides a straightforward point for modification, such as etherification, to further probe the binding pocket or modulate the compound's physicochemical properties.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrFNO₃ | [6][7] |
| Molecular Weight | 236.00 g/mol | [6] |
| Appearance | Tiny dirty lemon (hint of green) crystals | [6] |
| Boiling Point | 312.9 ± 42.0 °C (Predicted) | [6] |
| Density | 1.965 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 4.67 ± 0.24 (Predicted) | [6] |
Strategic Pathways for Inhibitor Synthesis
The true power of this compound lies in its capacity to serve as a central hub for generating a multitude of diverse chemical entities. The following diagram and protocols outline a logical, multi-pronged approach to inhibitor synthesis.
Figure 1: Synthetic pathways originating from this compound.
Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling (Pathway A)
This protocol describes the introduction of an aryl or heteroaryl moiety at the bromine position, a key step in exploring the hydrophobic and aromatic interactions within an enzyme's active site.
-
Reagent Preparation: In a dry round-bottom flask, combine this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a suitable base such as potassium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or a combination of Pd(OAc)₂ (0.02 mmol, 2 mol%) and a phosphine ligand like SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Under a positive flow of the inert gas, add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Protocol 3.2: General Procedure for Nitro Group Reduction (Pathway C)
This protocol outlines the conversion of the nitro group to a primary amine, opening up a vast array of subsequent functionalization possibilities.
-
Reaction Setup: To a solution of the this compound derivative (1.0 mmol, 1.0 eq) in a solvent such as ethanol or ethyl acetate, add a reducing agent. Common choices include tin(II) chloride dihydrate (SnCl₂, 5.0 mmol, 5.0 eq) or catalytic hydrogenation (H₂, 1 atm) with palladium on carbon (10% Pd/C, 10 mol% Pd).
-
Reaction Conditions:
-
For SnCl₂: Heat the mixture to reflux (approximately 78 °C for ethanol) for 2-6 hours.
-
For Catalytic Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-16 hours.
-
-
Monitoring: Track the disappearance of the starting material using TLC.
-
Work-up:
-
For SnCl₂: Cool the reaction, carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is basic, and then extract with ethyl acetate.
-
For Catalytic Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
-
Purification: The resulting aniline derivative can often be used directly in the next step or purified further by column chromatography if necessary.
Protocols for Enzyme Inhibition Assays
Once a library of inhibitors has been synthesized, they must be evaluated for their biological activity. The following are generalized protocols for determining enzyme inhibition.[8][9][10][11]
Figure 2: Workflow for the characterization of enzyme inhibitors.
Protocol 4.1: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a framework for determining the inhibitory effect of a test compound on enzyme activity using a spectrophotometer or plate reader.[8]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimized for the specific enzyme of interest (e.g., Tris-HCl, PBS) at the appropriate pH and ionic strength.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in assay buffer. The final concentration should be chosen to give a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare a stock solution of the enzyme's substrate in assay buffer. The final concentration is often at or near the Michaelis constant (Km).
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
-
Assay Setup (96-well plate format):
-
Blank Wells: Assay buffer + DMSO (at the same final concentration as test wells).
-
Control Wells (100% Activity): Assay buffer + Enzyme solution + DMSO.
-
Test Wells: Assay buffer + Enzyme solution + serial dilutions of the test compound (e.g., from 100 µM to 1 nM final concentration).
-
-
Pre-incubation: Add the enzyme to the control and test wells. Allow the plate to incubate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Measurement: Immediately begin measuring the change in absorbance over time at a specific wavelength using a microplate reader. The wavelength will depend on the substrate and product.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Safety and Handling
Conclusion
This compound represents a highly promising, yet underutilized, starting material for the development of novel enzyme inhibitors. Its trifunctional nature allows for a modular and systematic approach to synthesis, enabling the rapid generation of diverse chemical libraries. By leveraging established synthetic methodologies and robust biochemical screening protocols, researchers can effectively exploit the unique properties of this scaffold to discover and optimize new classes of enzyme inhibitors for therapeutic and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromo-5-fluoro-4-nitro-phenol CAS#: 1369139-60-5 [m.chemicalbook.com]
- 7. PubChemLite - this compound (C6H3BrFNO3) [pubchemlite.lcsb.uni.lu]
- 8. benchchem.com [benchchem.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 11. Item - Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe - Figshare [opal.latrobe.edu.au]
- 12. 2-Bromo-4-fluoro-5-nitrophenol, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-5-fluoro-4-nitrophenol by Recrystallization
Welcome to the Technical Support Center for the purification of 2-bromo-5-fluoro-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of before starting a recrystallization?
A1: Understanding the fundamental properties of your compound is critical for designing an effective purification strategy. Here are the key physicochemical properties for this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₃BrFNO₃ | [PubChem][1] |
| Molecular Weight | 235.99 g/mol | [PubChem][1] |
| Appearance | Yellow crystalline powder | [Generic Material Safety Data Sheet Information] |
| Melting Point | 124-127 °C | [ECHEMI][2] |
| Solubility | Soluble in organic solvents such as ethanol and acetone. | [Generic Material Safety Data Sheet Information][3] |
The phenolic hydroxyl group and the nitro group make the molecule polar, suggesting solubility in polar organic solvents. The bromine and fluorine atoms, along with the benzene ring, contribute to its lipophilicity.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The "like dissolves like" principle is a good starting point. Given the polar nature of this compound, polar solvents are generally a good choice. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
Here is a qualitative guide to solvent selection:
| Solvent | Polarity | Predicted Solubility | Rationale and Considerations |
| Ethanol | Polar Protic | Good | The hydroxyl group can hydrogen bond with the phenol and nitro groups. Often used in a mixed solvent system with water. |
| Methanol | Polar Protic | Good | Similar to ethanol, it is a good solvent for polar compounds. |
| Isopropanol | Polar Protic | Moderate to Good | Less polar than ethanol and methanol, which might provide a better solubility differential between hot and cold conditions. |
| Acetone | Polar Aprotic | Good | A strong polar solvent that will likely dissolve the compound well. May require a less polar co-solvent to reduce solubility upon cooling. |
| Ethyl Acetate | Moderately Polar | Moderate | Often a good choice for compounds with intermediate polarity. Can be paired with a non-polar anti-solvent like hexane. |
| Toluene | Non-polar | Poor to Moderate | May dissolve the compound when hot, but its non-polar nature makes it less ideal as a primary solvent. |
| Hexane | Non-polar | Poor | Unlikely to be a good primary solvent but can be an effective anti-solvent when used with a more polar solvent. |
| Water | Very Polar | Poor | While the compound has polar groups, its overall organic character likely limits its solubility in water, making it a potential anti-solvent. |
Experimental Workflow for Solvent Screening:
References
Technical Support Center: Column Chromatography Protocol for 2-Bromo-5-fluoro-4-nitrophenol
Welcome to the technical support center for the purification of 2-Bromo-5-fluoro-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying this specific halogenated nitrophenol. The inherent properties of this molecule—high polarity from the hydroxyl and nitro groups, and the acidic nature of the phenol—can present unique hurdles during column chromatography. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification protocol.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the recommended starting point for the stationary and mobile phase selection for this compound?
A1: The selection of an appropriate stationary and mobile phase is the most critical factor for a successful separation.
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice for compounds of this polarity.[1] Its polar surface, rich in silanol groups (Si-OH), facilitates separation based on polarity.[2]
-
Mobile Phase (Eluent): Due to the high polarity of this compound, a non-polar solvent like hexane alone will result in no elution. You will need a binary solvent system consisting of a non-polar solvent and a moderately polar solvent. A standard starting point is an ethyl acetate/hexane mixture.
Causality: The principle of column chromatography dictates that compounds separate based on their differential partitioning between the stationary and mobile phases.[3] The polar this compound will adsorb strongly to the polar silica gel. The polar component of the mobile phase (ethyl acetate) competes for the adsorption sites on the silica, displacing the compound and allowing it to move down the column. The non-polar component (hexane) modulates the overall solvent strength, allowing for fine-tuned separation.
Actionable Protocol:
-
Develop a TLC Method First: Before packing a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC).
-
Test Solvent Ratios: Spot your crude sample on a TLC plate and develop it in various ratios of ethyl acetate/hexane (e.g., 10:90, 20:80, 30:70).
-
Target Rf Value: Aim for a solvent system that provides a Retention Factor (Rf) of 0.25-0.35 for the desired compound. This Rf value typically translates well to column chromatography, ensuring good separation without excessively long elution times.[4]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for polar organic molecules.[1] |
| Mobile Phase | Ethyl Acetate / Hexane Gradient | Good balance of polarity to elute the compound. |
| Starting TLC Ratio | 20% Ethyl Acetate in Hexane | A common starting point for polar aromatic compounds. |
| Target TLC Rf | 0.25 - 0.35 | Optimal for good separation on a column. |
Q2: My compound is streaking badly or showing significant peak tailing in the collected fractions. How can I resolve this?
A2: Peak tailing is a common issue when purifying acidic compounds like phenols on standard silica gel. This phenomenon is often caused by strong, non-ideal interactions between the acidic phenolic proton and basic sites on the silica surface.
Causality: The silanol groups on the silica surface have a pKa of around 4-5, making them weakly acidic. However, trace metal impurities can create basic sites. The acidic phenol can engage in strong acid-base interactions or prolonged hydrogen bonding, causing a portion of the molecules to lag behind the main band, resulting in tailing.
Solutions:
-
Mobile Phase Modification: Add a small amount of a weak acid to the eluent system. Acetic acid (AcOH) is a common choice.
-
Concentration: Typically 0.1% to 1% (v/v) of acetic acid is sufficient.
-
Mechanism: The acetic acid protonates the basic sites on the silica and saturates the hydrogen bonding sites. This creates a more homogenous acidic environment, preventing the phenolic analyte from being excessively retained and thus improving peak shape.
-
-
Use of Deactivated Silica: For highly sensitive compounds, you can use commercially available deactivated silica gel or deactivate it yourself by treating it with a silanizing agent. However, for most applications, mobile phase modification is simpler and sufficient.[4]
Q3: The compound is not eluting from the column, even with a high concentration of ethyl acetate.
A3: If your compound remains adsorbed at the top of the column, the mobile phase is not polar enough to displace it from the stationary phase.
Causality: The interaction energy between your highly polar compound and the silica gel is greater than the interaction energy with the eluent. Simply increasing the ethyl acetate concentration may not be enough if impurities or byproducts have altered the compound's behavior.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity Systematically: If you are at 50% ethyl acetate/hexane, try moving to 70%, then 100% ethyl acetate.
-
Switch to a Stronger Polar Solvent: If 100% ethyl acetate is insufficient, you may need to introduce a stronger polar solvent. Methanol is significantly more polar than ethyl acetate.
-
Action: Try a gradient of 1-5% methanol in dichloromethane (DCM). DCM is a good intermediate solvent that is miscible with both ethyl acetate/hexane and methanol. This combination is effective for eluting very polar compounds.[5]
-
-
Check for Insolubility: Ensure your compound is soluble in the mobile phase. If it precipitates at the top of the column, it will not move. In this case, a different solvent system where the compound has better solubility is required.
Q4: My compound appears to be degrading on the column. How can I confirm this and what can be done?
A4: While this compound is generally stable, some complex organic molecules can be sensitive to the acidic nature of silica gel.[4]
Causality: The Lewis acidic sites on the silica surface can potentially catalyze degradation reactions for certain sensitive functional groups over the long exposure time of a column run.
Diagnostic and Corrective Actions:
-
Stability Test (2D TLC): Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After the run, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will simply move to the corner of the plate. If it is degrading, you will see new spots forming along a diagonal line from the origin.[4]
-
Use a Milder Stationary Phase: If degradation is confirmed, switch to a less acidic stationary phase.
-
Alumina (Al₂O₃): Can be obtained in neutral, acidic, or basic forms. Neutral alumina is often a good alternative to silica.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel.
-
-
Work Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up flow rate) rather than gravity chromatography.
Q5: What is the best method for loading the sample onto the column?
A5: Proper sample loading is crucial for achieving sharp bands and good separation. Loading a sample in a large volume of strong solvent will ruin the separation before it even begins. There are two primary methods: wet loading and dry loading.
-
Wet Loading:
-
Procedure: Dissolve the crude sample in the minimum possible volume of the mobile phase (or a slightly more polar solvent if necessary, like DCM).[6] Using a pipette, carefully apply the concentrated solution to the top of the silica bed, allowing it to absorb fully into the silica before adding more eluent.[6]
-
Best For: Samples that are readily soluble in the initial mobile phase.
-
-
Dry Loading:
-
Procedure: Dissolve the crude sample in a volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel (typically 2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
Best For: Samples that have poor solubility in the mobile phase or when you need to use a strong solvent to dissolve the sample initially. This is often the superior method for ensuring a tight initial band.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
Step-by-Step Experimental Protocol
This protocol assumes a standard glass column for flash chromatography.
1. Materials & Reagents
-
Stationary Phase: Silica Gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM), Acetic Acid (all HPLC grade)
-
Crude this compound sample
-
Glass chromatography column with stopcock
-
TLC plates (silica gel coated) and developing chamber
-
UV lamp for visualization
-
Fraction collection tubes
-
Sand (washed) and Cotton or Glass Wool
-
Rotary evaporator
2. Eluent Selection via TLC
-
Prepare several test eluents, for example: 10%, 20%, and 30% ethyl acetate in hexane.
-
Dissolve a tiny amount of your crude product in DCM. Spot it on the baseline of three TLC plates.
-
Develop each plate in one of the test eluents.
-
Visualize under a UV lamp. Select the solvent system that gives your target compound an Rf value of ~0.3. Let's assume 25% Ethyl Acetate/Hexane is optimal.
3. Column Packing (Slurry Method)
-
Insert a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.
-
In a beaker, mix an appropriate amount of silica gel with your initial eluent (e.g., 10% EtOAc/Hexane) to form a free-flowing slurry.
-
Pour the slurry into the column. Use additional eluent to rinse all silica into the column.
-
Tap the column gently to settle the packing and open the stopcock to drain some solvent, ensuring no air bubbles are trapped. The final packed bed should be uniform and level.
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[3]
-
Drain the solvent until it is just level with the top of the sand.
4. Sample Loading (Dry Loading Recommended)
-
Dissolve your crude product (~500 mg) in a minimal amount of DCM (~5 mL) in a round-bottom flask.
-
Add silica gel (~1.5 g) to the flask and swirl.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the column.
5. Elution and Fraction Collection
-
Carefully add your starting eluent (e.g., 10% EtOAc/Hexane) to the column without disturbing the top layer.
-
Open the stopcock and begin collecting fractions. Apply gentle air pressure (flash chromatography) for a faster, more efficient separation.
-
Run a solvent gradient. Start with a less polar mixture and gradually increase the polarity. For example:
-
2 column volumes of 10% EtOAc/Hexane
-
4 column volumes of 25% EtOAc/Hexane (your target eluent)
-
2 column volumes of 40% EtOAc/Hexane (to flush any remaining compounds)
-
-
Collect fractions of equal volume (e.g., 10-15 mL) in numbered test tubes.
6. Analysis of Fractions
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
Spot every few fractions on a single TLC plate and develop it in your target eluent.
-
Combine the fractions that show a single, clean spot corresponding to your product.
7. Product Isolation
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. ukessays.com [ukessays.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 2-Bromo-5-fluoro-4-nitrophenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Bromo-5-fluoro-4-nitrophenol (CAS No. 1369139-60-5). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. We will address specific experimental issues in a practical question-and-answer format, focusing on the root causes of impurity formation and providing actionable troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and which is most common?
The synthesis of this compound is typically achieved via electrophilic aromatic substitution (SEAr).[1] The two most logical and practiced approaches involve either the nitration of a brominated precursor or the bromination of a nitrated precursor.
-
Nitration of 2-Bromo-5-fluorophenol: This is a very common route. The starting phenol is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[2][3] The regioselectivity is governed by the directing effects of the existing substituents (–OH, –Br, and –F).
-
Bromination of 4-Fluoro-3-nitrophenol: This route involves introducing the bromine atom onto a pre-existing nitrophenol. The choice of brominating agent (e.g., liquid bromine, N-Bromosuccinimide) is critical to control reactivity and minimize side reactions.[4]
The nitration of 2-Bromo-5-fluorophenol is often preferred due to the strong activating and directing effect of the hydroxyl group, which can facilitate a more controlled reaction under carefully managed conditions.
Q2: Which analytical techniques are most effective for identifying and quantifying impurities in my final product?
A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying purity and separating isomers. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or used directly, MS is crucial for identifying impurities by their mass-to-charge ratio. It can quickly confirm the presence of over-brominated or di-nitrated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is the definitive method for structural elucidation of the main product and any isolated impurities. ¹H NMR can often distinguish between isomers based on coupling patterns and chemical shifts of the aromatic protons. ¹⁹F NMR is also highly valuable for confirming the fluorine environment.
-
Differential Scanning Calorimetry (DSC): Can be used to assess the overall purity of a highly purified sample by analyzing its melting point depression.[5]
Q3: My final, purified product has a distinct yellow color. Is this an indication of impurity?
A pale-yellow coloration is characteristic of many nitrophenols and is not necessarily indicative of impurity. The nitro group (–NO₂) is a chromophore that imparts color to the molecule. However, a dark yellow, orange, or brown hue may suggest the presence of residual starting materials, oxidation byproducts, or other colored impurities. The purity should always be confirmed by analytical techniques like HPLC, not by color alone.[6]
Part 2: Troubleshooting Guide: Common Impurities & Solutions
This section addresses specific problems you may encounter during the synthesis. We diagnose the likely cause and provide detailed protocols for mitigation and purification.
Issue 1: Presence of Isomeric Impurities
Q: My HPLC and NMR analyses show a significant secondary peak with the same mass as my product. I suspect it's an isomer. What is its likely structure and how can I prevent its formation?
A: Root Cause Analysis
This is the most common challenge in this synthesis. The impurity is almost certainly an isomer formed due to incomplete regioselectivity during the electrophilic aromatic substitution step. When nitrating 2-Bromo-5-fluorophenol , the hydroxyl group is a powerful ortho, para-director, while the bromine and fluorine atoms are deactivating but also ortho, para-directing.
-
Desired Product (this compound): Nitration occurs para to the hydroxyl group. This position is sterically accessible and electronically activated.
-
Primary Isomeric Impurity (4-Bromo-5-fluoro-2-nitrophenol): Nitration can also occur ortho to the hydroxyl group.[7] While this position is also activated, it is more sterically hindered by the adjacent bromine atom, which typically makes it the minor product.
The formation of this isomer is a direct consequence of the reaction mechanism where the nitronium ion (NO₂⁺) attacks the electron-rich aromatic ring.[2][8]
Troubleshooting & Mitigation Protocol:
-
Temperature Control (Critical): Maintain a low temperature (0 to 5 °C) during the addition of the nitrating agent. Higher temperatures provide more energy to overcome the activation barrier for the formation of the sterically hindered ortho-isomer, reducing selectivity.
-
Slow Reagent Addition: Add the nitric acid/sulfuric acid mixture dropwise to the solution of the phenol over a prolonged period (e.g., 30-60 minutes). This keeps the concentration of the highly reactive nitronium ion low at any given moment, favoring the thermodynamically more stable product.[6]
-
Choice of Solvent: Using a suitable solvent can influence selectivity. Acetic acid is a common choice for such reactions.[6]
Purification Protocol: Isomer Removal
Separating these isomers can be challenging.
-
Recrystallization: This is the most effective method. The two isomers often have different solubilities in solvent systems like ethanol/water or isopropanol. The desired 4-nitro isomer is typically less polar and may crystallize out first from a carefully selected solvent system. Multiple recrystallizations may be necessary.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a hexane/ethyl acetate gradient can provide excellent separation, although it is less scalable.
Issue 2: Significant Unreacted Starting Material
Q: My final workup shows a high percentage of unreacted 2-Bromo-5-fluorophenol. How can I drive the reaction to completion?
A: Root Cause Analysis
Incomplete conversion is typically due to issues with the reaction conditions or the reagents themselves.
-
Insufficient Nitrating Agent: The stoichiometry of the nitrating agent is crucial. Using less than one full equivalent of nitric acid will result in incomplete reaction.
-
Moisture Contamination: Water can consume the nitronium ion and deactivate the sulfuric acid catalyst. Ensure all glassware is dry and use anhydrous grade reagents if possible.
-
Low Reaction Temperature/Time: While low temperature is key for selectivity, if the temperature is too low or the reaction time is too short, the reaction may not proceed to completion.
Troubleshooting & Mitigation Protocol:
-
Verify Reagent Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid to ensure complete conversion.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven before use. Use a drying tube or run the reaction under an inert atmosphere (e.g., Nitrogen) to prevent atmospheric moisture from entering the reaction.
-
In-Process Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or HPLC. Take small aliquots from the reaction mixture every 30 minutes. Only proceed with the workup (quenching with ice water) after the starting material spot/peak is no longer visible.
-
Controlled Warming: After the initial slow addition at 0-5 °C, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours to ensure it goes to completion.
Issue 3: Formation of Di-Nitrated Byproducts
Q: My mass spectrum shows a peak at M+45, suggesting the addition of a second nitro group. How do I prevent this over-reaction?
A: Root Cause Analysis
The product, this compound, is still an activated aromatic ring and can undergo a second nitration, especially under harsh conditions. This leads to the formation of dinitro species like 2-Bromo-5-fluoro-4,6-dinitrophenol.
-
Excess Nitrating Agent: Using a large excess of nitric acid dramatically increases the likelihood of di-nitration.
-
High Reaction Temperature: Higher temperatures significantly accelerate the rate of the second nitration.
-
Prolonged Reaction Time: Leaving the reaction to stir for too long after the initial starting material has been consumed can allow the slower di-nitration reaction to occur.
Troubleshooting & Mitigation Protocol:
-
Strict Stoichiometric Control: Do not use more than 1.1 equivalents of nitric acid. Precisely measure your reagents.
-
Maintain Low Temperature: Keep the reaction temperature below 10 °C throughout the process. Do not allow uncontrolled exotherms.
-
Monitor and Quench: As soon as in-process monitoring (TLC/HPLC) shows full consumption of the starting material, promptly quench the reaction by pouring it over crushed ice. This immediately stops the reaction and prevents further nitration.
Part 3: Data Summary & Workflow Diagrams
Table 1: Summary of Common Impurities and Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Formation Pathway | Mitigation Strategy |
| Starting Material | 2-Bromo-5-fluorophenol | 191.00 | Incomplete Reaction | Use slight excess of nitrating agent; monitor reaction to completion. |
| Isomeric Impurity | 4-Bromo-5-fluoro-2-nitrophenol | 235.99 | Non-regioselective nitration | Low temperature (0-5 °C); slow reagent addition. |
| Di-nitro Impurity | 2-Bromo-5-fluoro-4,6-dinitrophenol | 280.99 | Over-nitration of product | Strict stoichiometry (≤1.1 eq HNO₃); low temp; quench upon completion. |
Diagram 1: Synthetic Pathway & Impurity Formation
This diagram illustrates the primary reaction pathway for the nitration of 2-Bromo-5-fluorophenol and the key side reactions leading to common impurities.
Caption: Reaction scheme showing desired product and key impurity pathways.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving purity issues encountered during the synthesis.
Caption: A step-by-step workflow for troubleshooting common synthesis issues.
Part 4: References
-
ChemicalBook. (n.d.). 2-BROMO-5-METHYL-4-NITROPHENOL synthesis. Retrieved from --INVALID-LINK-- (Note: This refers to a similar structure, principles of synthesis and purification are analogous).
-
Google Patents. (2014). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Chemical Synthesis Solutions: Utilizing 2-Bromo-4-fluoro-5-nitrophenol. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Bromo-5-fluorophenol synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol. Retrieved from --INVALID-LINK--
-
Google Patents. (2021). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline. Retrieved from --INVALID-LINK--
-
Google Patents. (2019). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. Retrieved from --INVALID-LINK--
-
Eureka. (n.d.). Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). 2-Bromo-4-fluoro-5-nitrophenol, 97%, Thermo Scientific. Retrieved from --INVALID-LINK--
-
Li, W., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(16), 4901. Available from: --INVALID-LINK--
-
Hartman, W. W., & Dickey, J. B. (1934). 2,6-dibromo-4-nitrophenol. Organic Syntheses, 14, 24. Available from: --INVALID-LINK--
-
BLD Pharm. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 5-Bromo-4-fluoro-2-nitrophenol. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Fluoro-3-nitrophenol. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Bromo-4-fluoro-5-nitrophenol. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2020). 14.2: Examples of electrophilic aromatic substitution. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from --INVALID-LINK--
-
ResearchGate. (2024). Myths and Truths About Electrophilic Aromatic Substitution: The Particular Case of Fluorobenzene. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
The Organic Chemistry Tutor. (2022). EAS (SEAr) Reactions - Nitration, Halogenation & Sulfonylation (IOC 36). Retrieved from --INVALID-LINK--
-
Gilbert, J. C., & Martin, S. F. (2010). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning. (General principles referenced from a standard textbook chapter on EAS). Available from: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Bromo-5-fluoro-2-nitrophenol. Retrieved from --INVALID-LINK--
-
Bowers, G. N., Jr, et al. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 26(6), 724-9. Available from: --INVALID-LINK--
-
Journal of the Chemical Society, Perkin Transactions 2. (1987). Nitrous and nitric acid ionisation equilibria and nitrous acid-catalysed nitration of 4-fluorophenol, in aqueous trifluoroacetic acid. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 4-Fluoro-3-nitrophenol. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Bromo-3-fluoro-2-nitrophenol. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). 4-Fluoro-3-nitrophenol. Retrieved from --INVALID-LINK--
-
The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. Retrieved from --INVALID-LINK--
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Bromo-5-fluoro-2-nitrophenol | 1016234-87-9 [sigmaaldrich.com]
- 8. chm.uri.edu [chm.uri.edu]
Technical Support Center: Optimizing Reaction Yield for 2-Bromo-5-fluoro-4-nitrophenol Synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoro-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction yields and obtain high-purity products.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. The introduction of bromo, fluoro, and nitro functionalities onto a phenol scaffold provides multiple reaction sites for further chemical transformations. The synthesis of this compound, however, can present challenges, including regioselectivity control, prevention of side reactions, and product purification. This guide provides a comprehensive resource to navigate these challenges effectively.
Proposed Synthesis Pathway: Electrophilic Nitration
The most direct route to this compound is the electrophilic aromatic substitution (EAS) of 2-bromo-5-fluorophenol. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the bromo (-Br) and fluoro (-F) groups are deactivating but also ortho-, para-directing. The interplay of these directing effects is crucial for achieving the desired product.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a proposed method based on established procedures for the nitration of similar halogenated phenols.[1] Optimization may be required for this specific substrate.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Bromo-5-fluorophenol | 190.99 | 10.0 g | 0.052 mol | Starting material |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - | Solvent and catalyst |
| Concentrated Nitric Acid (70%) | 63.01 | 3.6 mL | 0.057 mol | Nitrating agent |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - | For neutralization |
| Anhydrous Sodium Sulfate | 142.04 | 20 g | - | Drying agent |
| Ice | - | 500 g | - | For quenching |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-bromo-5-fluorophenol (10.0 g, 0.052 mol).
-
Dissolution: Carefully add concentrated sulfuric acid (50 mL) to the flask while stirring. The mixture may warm up slightly. Stir until the starting material is completely dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (3.6 mL, 0.057 mol) to a small amount of chilled concentrated sulfuric acid (5 mL).
-
Nitration: Slowly add the nitrating mixture dropwise to the stirred solution of 2-bromo-5-fluorophenol over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice (500 g) in a large beaker with vigorous stirring. A precipitate of the crude product should form.
-
Work-up:
-
Allow the ice to melt completely, then filter the precipitated solid using a Buchner funnel.
-
Wash the solid with cold water until the filtrate is neutral to pH paper.
-
If no precipitate forms, or if the product is oily, perform a liquid-liquid extraction with dichloromethane (3 x 50 mL).[2]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any residual acid, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Troubleshooting Guide
Caption: A workflow for troubleshooting common issues.
Q1: My reaction yield is very low, or no reaction occurred. What could be the cause?
A1:
-
Reagent Quality: Ensure that your nitric acid and sulfuric acid are of high concentration and not old. The nitrating species, the nitronium ion (NO₂⁺), is formed in situ, and its concentration depends on the strength of the acids.[3]
-
Temperature: While low temperatures are crucial to control selectivity, a temperature that is too low might slow down the reaction significantly. Ensure the reaction is stirred efficiently at the recommended temperature.
-
Reaction Time: The reaction may not have reached completion. Monitor the consumption of the starting material by TLC before quenching the reaction.
Q2: My TLC shows multiple spots, indicating a mixture of products. How can I improve the selectivity?
A2:
-
Isomer Formation: The formation of regioisomers is a common challenge in the nitration of substituted phenols. The hydroxyl group is a strong ortho-, para-director, and while the position para to the hydroxyl is blocked by fluorine, nitration can still occur at the other ortho position. To favor the desired isomer, precise temperature control is critical. Running the reaction at the lower end of the recommended temperature range (0 °C) may improve selectivity.
-
Dinitration: Phenolic rings are highly activated, which can lead to the formation of dinitrated byproducts.[4] To minimize this, use a slight excess of the nitrating agent and add it slowly to the reaction mixture. Using a milder nitrating agent, such as nitric acid in acetic acid, could also be considered, although this may require longer reaction times.
Q3: The reaction mixture turned dark brown or black, and I obtained a tar-like substance. What happened?
A3:
-
Oxidation: Phenols are susceptible to oxidation by nitric acid, especially at higher temperatures or with higher concentrations of nitric acid.[5] This leads to the formation of polymeric, tarry materials and significantly reduces the yield of the desired product.
-
Prevention:
-
Strict Temperature Control: Maintaining a low temperature (0-5 °C) throughout the addition of the nitrating agent is the most critical factor in preventing tar formation.
-
Slow Addition: Add the nitrating mixture very slowly to dissipate the heat generated from the exothermic reaction.
-
Dilution: Using a suitable solvent like glacial acetic acid can sometimes help to control the reaction and minimize side reactions.[6]
-
Q4: I have difficulty purifying the final product. What are the recommended methods?
A4:
-
Recrystallization: If the crude product is a solid, recrystallization is often an effective purification method. Experiment with different solvent systems, such as ethanol/water, methanol, or hexane/ethyl acetate, to find the optimal conditions.
-
Column Chromatography: For mixtures of isomers or to remove stubborn impurities, column chromatography on silica gel is the most effective method. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is typically used.
-
Steam Distillation: For separating ortho- and para-nitrophenol isomers, steam distillation can be effective as the ortho-isomer is often more volatile due to intramolecular hydrogen bonding.[4] This may be applicable for purifying the final product from certain isomers.
Frequently Asked Questions (FAQs)
Q1: Why is sulfuric acid used in this reaction?
A1: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[3] Second, it acts as a solvent for the starting material and helps to control the reaction medium.
Q2: What are the main safety precautions for this reaction?
A2: This reaction involves the use of concentrated strong acids and is highly exothermic.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Add reagents slowly and carefully, especially when preparing the nitrating mixture and adding it to the reaction flask.
-
The quenching step should be performed cautiously by slowly adding the reaction mixture to a large excess of ice to manage the heat generated.
Q3: Can I use a different nitrating agent?
A3: Yes, other nitrating agents can be used, and their choice can influence the reaction's outcome.
-
Nitric acid in acetic acid: This is a milder nitrating system that can sometimes provide better selectivity and reduce oxidation, though it may require longer reaction times or gentle heating.[6]
-
Metal nitrates: Reagents like copper(II) nitrate in acetic anhydride can also be used for nitration and may offer different selectivity profiles.
-
Fuming nitric acid: This is a much stronger nitrating agent and should be used with extreme caution as it increases the risk of dinitration and oxidation.
Q4: How do the existing substituents (Br and F) influence the position of nitration?
A4:
-
Directing Effects: The hydroxyl group is the most powerful activating and ortho-, para-directing group. The bromo and fluoro groups are also ortho-, para-directing but are deactivating. The nitration will be directed primarily by the hydroxyl group.
-
Regioselectivity: In 2-bromo-5-fluorophenol, the positions ortho to the hydroxyl group are C6 and C2 (which is blocked by bromine). The position para to the hydroxyl is C4. The position meta to the hydroxyl is C3 and C5 (which is blocked by fluorine). The incoming nitro group is expected to substitute at the C4 or C6 position. The formation of this compound is favored due to the strong para-directing effect of the hydroxyl group.
Caption: Logic of substituent directing effects.
References
- 1. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Page loading... [guidechem.com]
- 6. corning.com [corning.com]
Technical Support Center: Scaling Up 2-Bromo-5-fluoro-4-nitrophenol Production
Welcome to the technical support guide for the synthesis and scale-up of 2-Bromo-5-fluoro-4-nitrophenol (CAS No: 13268179). This resource is designed for researchers, chemists, and process development professionals. This compound is a key intermediate in the development of advanced pharmaceuticals and agrochemicals, where its unique substitution pattern allows for diverse chemical modifications.[1] Scaling its production from the lab bench to pilot or industrial scale, however, presents distinct challenges.
This guide provides in-depth, field-proven insights into troubleshooting common issues, detailed protocols, and critical safety procedures to ensure a safe, efficient, and reproducible scale-up process.
Synthesis and Scale-Up Workflow Overview
The industrial synthesis of this compound is typically achieved via electrophilic nitration of 2-Bromo-5-fluorophenol. While seemingly straightforward, controlling the reaction's regioselectivity and exothermic nature is paramount for achieving high yield and purity at scale.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues encountered during the synthesis process in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected after scaling up. What are the likely causes?
A1: Low yield during scale-up is a common problem often linked to several factors. The primary culprits are typically insufficient temperature control, poor mixing, or improper stoichiometry.
-
Exothermic Reaction Control: The nitration of phenols is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the temperature rises uncontrollably, it can lead to the formation of undesired side products, including over-nitrated species or oxidative degradation products, thus consuming your starting material and reducing the yield of the target molecule.
-
Mixing and Mass Transfer: Inadequate agitation in a large reactor can create localized "hot spots" where the nitrating agent concentration is too high, leading to side reactions. It can also result in incomplete conversion of the starting material. Ensure your reactor's mixing apparatus (impeller type, speed) is sufficient for the viscosity and volume of the reaction mass.
-
Reagent Addition Rate: A fast addition of the nitrating agent, especially at the beginning of the reaction, can overwhelm the cooling system and lead to runaway reactions. The addition rate must be carefully controlled and potentially slowed down compared to the lab-scale protocol.
Q2: I am observing significant amounts of an isomeric impurity. How can I improve the regioselectivity?
A2: The formation of the undesired 6-nitro isomer (2-Bromo-5-fluoro-6-nitrophenol) is a common regioselectivity challenge. The hydroxyl group of the phenol is a powerful ortho, para-director. While the desired 4-nitro product comes from para-substitution, some ortho-substitution (at the C6 position) is often competitive.
-
Solvent Choice: The choice of solvent can influence the steric environment around the phenol. Less polar, non-coordinating solvents like chloroform or dichloromethane can sometimes improve selectivity compared to more polar solvents like acetic acid. A patent for a similar compound suggests chloroform as an effective solvent.[2]
-
Temperature: Lower reaction temperatures (0-5°C) generally favor the thermodynamically more stable para-isomer over the ortho-isomer. Maintaining strict temperature control is crucial not only for safety but also for purity.
-
Nitrating Agent: The choice and preparation of the nitrating agent are critical. Using a standard mixture of concentrated sulfuric and nitric acid is common. The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Ensuring the acids are of high purity and anhydrous where required is essential.
Q3: The crude product is a dark, oily residue that is difficult to purify. What went wrong?
A3: A dark, tarry crude product is indicative of degradation and side reactions, often caused by excessive temperature or an overly aggressive nitrating environment.
-
Oxidation: Phenols are susceptible to oxidation, and the strong acidic and oxidizing conditions of nitration can exacerbate this, leading to polymeric byproducts.
-
Over-Nitration: If the reaction temperature is too high or excess nitrating agent is used, dinitration or other side reactions can occur, leading to complex and often inseparable mixtures.
-
Quenching Process: The quench step is critical. The reaction should be quenched by slowly adding the reaction mixture to a large volume of ice water with vigorous stirring. This dissipates heat rapidly and precipitates the product. Dumping water into the hot acid mixture is extremely dangerous and can cause violent splashing.
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Disclaimer: This protocol is a guideline. All procedures must be risk-assessed and performed by qualified personnel with appropriate engineering controls.
Materials & Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and dropping funnel
-
Chiller/circulator for reactor cooling
-
2-Bromo-5-fluorophenol (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM) or Chloroform
-
Ice, Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reactor: Charge the reactor with 2-Bromo-5-fluorophenol (1.0 eq) and the chosen solvent (e.g., Dichloromethane, ~5-10 volumes). Begin agitation.
-
Cooling: Cool the reactor contents to 0-5°C using the circulator.
-
Prepare Nitrating Agent: In a separate, clean vessel, slowly add concentrated Nitric Acid (1.05 eq) to chilled concentrated Sulfuric Acid (~2-3 volumes) while cooling in an ice bath. This "mixed acid" should be prepared fresh.
-
Addition: Slowly add the mixed acid to the reactor via the dropping funnel over 1-2 hours. Crucially, maintain the internal temperature below 10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 1-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: In a separate vessel, prepare a mixture of ice and water (~10-20 volumes). With vigorous stirring, slowly transfer the reaction mixture into the ice water.
-
Workup:
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution (caution: gas evolution), and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
Recrystallization is often the most scalable and cost-effective purification method.[3][4]
Solvent Screening:
-
Perform small-scale solubility tests to find a suitable solvent system. An ideal solvent dissolves the crude product when hot but not when cold.
-
Common candidates include ethanol, methanol, isopropanol, or a mixture like ethanol/water or toluene/heptane.
General Procedure:
-
Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
If colored impurities persist, you may add a small amount of activated charcoal and perform a hot filtration (use caution with flammable solvents).
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Complete the crystallization by cooling the flask in an ice bath for at least one hour.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
| Parameter | Lab Scale (10g) | Pilot Scale (1 kg) | Key Consideration for Scale-Up |
| Solvent Volume | ~50-100 mL | ~5-10 L | Ensure adequate reactor size and solvent handling capabilities. |
| Addition Time | ~15-30 min | ~1-2 hours | Must be slowed to manage heat evolution. |
| Cooling Method | Ice Bath | Jacketed Reactor with Chiller | Active cooling is essential; passive cooling is insufficient. |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Required for effective mixing in viscous or large-volume reactions. |
| Quench Volume | ~200 mL | ~20 L | A large volume is needed to absorb the heat of dilution of the acid. |
Safety and Handling of Nitrophenols
Nitrophenol compounds require strict handling procedures due to their toxicity and potential reactivity.[5]
-
Toxicity: Nitrophenols can be toxic if inhaled, ingested, or absorbed through the skin.[6][7] Exposure can lead to various health effects, including skin and eye irritation.[5]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat or chemical-resistant apron.[8] Work in a well-ventilated area, preferably a fume hood.
-
Reactivity: Nitrated phenols can be thermally unstable and may decompose or explode when heated, especially in the presence of metal salts.[6] Avoid excessive temperatures during drying.
-
Spill & Waste Management: In case of a spill, contain the material with an inert absorbent (e.g., vermiculite) and collect it in a labeled container for hazardous waste disposal. All waste must be handled in accordance with local, state, and federal regulations.[6]
Frequently Asked Questions (FAQs)
Q: Can I use a different nitrating agent, like nitric acid in acetic anhydride? A: While other nitrating systems exist, the sulfuric acid/nitric acid mixture is robust, cost-effective, and well-documented for this type of transformation. Alternative reagents may alter the regioselectivity and require significant process development and safety assessment before being implemented at scale.
Q: My final product purity is low even after recrystallization. What's the next step? A: If recrystallization is insufficient, particularly for removing closely-related isomers, column chromatography is the next logical step.[4] For scale-up, this can be resource-intensive. Consider optimizing the recrystallization first by screening a wider range of solvents or performing a second recrystallization. If chromatography is necessary, techniques like medium-pressure liquid chromatography (MPLC) can bridge the gap between bench-scale and industrial-scale purification.
Q: How do I store this compound safely? A: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat and incompatible materials. Avoid storage with strong bases or reducing agents.
References
- 1. This compound [myskinrecipes.com]
- 2. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitrophenols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. carlroth.com [carlroth.com]
Improving the regioselectivity of 2-Bromo-5-fluoro-4-nitrophenol synthesis
Technical Support Center: Synthesis of 2-Bromo-5-fluoro-4-nitrophenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to researchers and scientists working on this synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of this reaction and optimize your results.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound is a critical step in the preparation of various pharmaceutical intermediates and fine chemicals.[1] The primary challenge in this synthesis lies in achieving high regioselectivity during the electrophilic bromination of the starting material, 4-fluoro-3-nitrophenol. The directing effects of the hydroxyl (-OH), fluoro (-F), and nitro (-NO2) groups on the aromatic ring all play a crucial role in determining the position of the incoming bromine atom.[2][3] Understanding and controlling these effects is paramount to maximizing the yield of the desired product while minimizing the formation of unwanted isomers.
This guide will delve into the mechanistic principles governing this reaction and provide actionable strategies to improve regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction is producing a mixture of isomers, primarily the undesired 4-bromo-5-fluoro-2-nitrophenol. How can I improve the selectivity for the 2-bromo product?
A1: This is a classic regioselectivity challenge. The hydroxyl group is a strong ortho-, para-director, while the nitro group is a meta-director, and the fluoro group is an ortho-, para-director but deactivating.[3][4][5] In the starting material, 4-fluoro-3-nitrophenol, the positions ortho to the hydroxyl group are C2 and C6. The position para to the hydroxyl is occupied by the nitro group. The nitro group directs meta to itself, which would be C1 and C5. The fluorine directs ortho to itself (C5 and C3) and para (C1).
The formation of the desired 2-bromo isomer is favored by the strong activating and ortho-directing effect of the hydroxyl group.[4] However, the formation of other isomers can occur. To enhance selectivity for the 2-bromo product, consider the following strategies:
-
Solvent Selection: The polarity of the solvent can significantly influence the regioselectivity of bromination.[6][7][8] In many cases, non-polar solvents may favor ortho-bromination. Experiment with solvents like carbon tetrachloride (CCl4) or dichloromethane (DCM) as they can minimize the formation of the highly reactive bromonium ion (Br+), which can be less selective. Polar aprotic solvents like acetonitrile can sometimes favor para-bromination due to hydrogen bonding interactions that can sterically hinder the ortho positions.[7][9]
-
Temperature Control: Lowering the reaction temperature can increase the selectivity of the reaction.[10] Exothermic bromination reactions can lead to a loss of selectivity at higher temperatures.[10] Conducting the reaction at temperatures ranging from -10°C to 0°C can often provide a better kinetic product distribution, favoring the sterically more accessible ortho position.
-
Choice of Brominating Agent: While molecular bromine (Br2) is a common choice, other brominating agents can offer improved selectivity. N-Bromosuccinimide (NBS) is a milder and often more selective source of electrophilic bromine.[7] The use of NBS in combination with a suitable initiator or in a specific solvent system can significantly enhance the yield of the desired isomer.
Q2: I'm observing significant formation of poly-brominated side products. What is causing this and how can I prevent it?
A2: The hydroxyl group is a powerful activating group, making the phenol ring highly susceptible to electrophilic attack.[4][11][12] This high reactivity can easily lead to multiple brominations, especially if the reaction conditions are not carefully controlled.
To minimize poly-bromination:
-
Stoichiometry: Use a precise stoichiometry of the brominating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess will almost certainly lead to poly-bromination. Start with a 1:1 molar ratio of your substrate to the brominating agent and optimize from there.
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture over an extended period. This maintains a low concentration of the electrophile in the reaction at any given time, favoring mono-substitution.
-
Protecting Groups: In some cases, it may be beneficial to temporarily protect the highly activating hydroxyl group as an ester or ether. This attenuates its activating effect, allowing for more controlled mono-bromination. The protecting group can then be removed in a subsequent step.
Q3: The reaction is sluggish and I'm getting low conversion to the product. What can I do to improve the reaction rate without compromising selectivity?
A3: A slow reaction rate can be due to several factors, including insufficient activation of the brominating agent or suboptimal reaction conditions.
-
Catalyst: While phenols are highly activated, in some instances, a mild Lewis acid catalyst can be used to polarize the Br-Br bond and increase the electrophilicity of the bromine. However, be cautious as strong Lewis acids can decrease selectivity.
-
Temperature: While lower temperatures are generally better for selectivity, if the reaction is too slow, a modest increase in temperature may be necessary. It is a trade-off that needs to be carefully optimized for your specific system.
-
Solvent: Ensure your starting material is fully dissolved in the chosen solvent. Poor solubility can lead to slow and incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the electrophilic bromination of 4-fluoro-3-nitrophenol?
A1: The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[6][13] The pi electrons of the aromatic ring act as a nucleophile, attacking the electrophilic bromine species. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the regioselectivity. The hydroxyl group, being a strong electron-donating group, effectively stabilizes the positive charge in the ortho and para positions through resonance.[14][15] The final step is the loss of a proton from the carbon bearing the bromine atom, which restores the aromaticity of the ring.
Q2: How do the different substituents on the ring influence the regioselectivity?
A2: The directing effects of the substituents are a result of a combination of inductive and resonance effects:[3][15]
-
Hydroxyl (-OH): Strongly activating and ortho-, para-directing due to its ability to donate a lone pair of electrons into the ring via resonance.[4][11]
-
Fluoro (-F): Deactivating via its inductive effect (electron-withdrawing) but ortho-, para-directing due to resonance donation of its lone pairs.[2]
-
Nitro (-NO2): Strongly deactivating and meta-directing due to its strong electron-withdrawing inductive and resonance effects.[2]
In the case of 4-fluoro-3-nitrophenol, the powerful ortho-directing effect of the hydroxyl group is the dominant factor, leading to preferential bromination at the C2 position.
Q3: Are there any alternative synthetic routes to this compound?
A3: While direct bromination of 4-fluoro-3-nitrophenol is the most common approach, alternative strategies exist. One potential route could involve starting with a different substituted benzene and introducing the necessary functional groups in a different order. For example, one might start with an aniline derivative, perform the bromination and nitration, and then convert the amino group to a hydroxyl group via a diazonium salt intermediate. However, these multi-step syntheses are often more complex and may have lower overall yields.
Experimental Protocols & Data
Optimized Protocol for the Regioselective Synthesis of this compound
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and equipment.
Materials:
-
4-Fluoro-3-nitrophenol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-fluoro-3-nitrophenol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in anhydrous DCM.
-
Slowly add the NBS solution to the cooled solution of 4-fluoro-3-nitrophenol dropwise over a period of 30-60 minutes, while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Table 1: Effect of Solvent and Temperature on Regioselectivity
| Entry | Solvent | Temperature (°C) | Ratio of 2-bromo:other isomers |
| 1 | DCM | 0 | 90:10 |
| 2 | DCM | 25 | 75:25 |
| 3 | CCl4 | 0 | 88:12 |
| 4 | CH3CN | 0 | 60:40 |
Note: The data presented in this table is illustrative and intended to demonstrate general trends. Actual results may vary.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the electrophilic bromination of 4-fluoro-3-nitrophenol.
Caption: Electrophilic bromination of 4-fluoro-3-nitrophenol.
References
- 1. This compound [myskinrecipes.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Khan Academy [khanacademy.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. savemyexams.com [savemyexams.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Degradation pathways of 2-Bromo-5-fluoro-4-nitrophenol under stress conditions
Welcome to the technical support center for the analysis of 2-Bromo-5-fluoro-4-nitrophenol and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on navigating the complexities of stress testing and stability studies for this compound. The information herein is synthesized from established principles of organic chemistry, regulatory guidelines on forced degradation, and scientific literature on analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under forced degradation conditions?
A1: While specific literature on the degradation of this compound is limited, based on the chemistry of halogenated nitrophenols, the following degradation pathways are anticipated under standard stress conditions[1][2]:
-
Hydrolysis (Acidic and Basic): Under acidic conditions, hydrolysis is generally slow for this class of compounds. However, under basic conditions, nucleophilic aromatic substitution is likely to occur, where the bromine or nitro group may be displaced by a hydroxyl group. The presence of the electron-withdrawing nitro group facilitates this reaction.
-
Oxidation: Oxidative conditions, typically using hydrogen peroxide, are expected to lead to the hydroxylation of the aromatic ring, potentially followed by ring-opening to form smaller aliphatic acids and, ultimately, mineralization to CO₂, H₂O, and inorganic ions[3].
-
Photodegradation: Exposure to UV or visible light can induce photolytic cleavage. For brominated phenols, this can involve debromination, where the carbon-bromine bond is broken, leading to the formation of 5-fluoro-4-nitrophenol. Photohydrolysis, resulting in the substitution of the bromine atom with a hydroxyl group, is also a possibility[4].
-
Thermal Degradation: At elevated temperatures, the initial step in the degradation of nitroaromatic compounds is often the cleavage of the C-NO₂ bond[5]. This can lead to the formation of various phenolic and nitrated byproducts. The presence of other functional groups will influence the overall thermal stability.
Q2: What is a reasonable target degradation percentage in a forced degradation study?
A2: According to regulatory guidance from the FDA, a target degradation of 5-20% is generally recommended for forced degradation studies[6][7]. Degradation of more than 20% may be considered excessive and could lead to the formation of secondary and tertiary degradation products that are not relevant to normal storage conditions[6]. The goal is to generate a sufficient amount of primary degradants to demonstrate the stability-indicating nature of the analytical method.[2]
Q3: How do I select an appropriate analytical method for separating this compound from its degradation products?
A3: A stability-indicating analytical method is crucial. The preferred technique for this purpose is typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or photodiode array (PDA) detection[7][8]. The method should be capable of resolving the parent compound from all significant degradation products. Method development should focus on optimizing the mobile phase composition (acetonitrile or methanol with an appropriate buffer), column chemistry (e.g., C18), and gradient elution to achieve adequate separation. Gas chromatography (GC) could also be considered, potentially with derivatization to improve the volatility and thermal stability of the analytes[8][9].
Q4: What are the common challenges in analyzing halogenated nitrophenols and how can I overcome them?
A4: Common challenges include:
-
Peak Tailing: Phenolic compounds can interact with residual silanols on silica-based HPLC columns, leading to peak tailing. Using a highly deactivated, end-capped column or adding a competitive base (like triethylamine) to the mobile phase can mitigate this.
-
Co-elution of Impurities: The degradation mixture can be complex. A systematic approach to method development, including screening different columns and mobile phase pH, is necessary to ensure all relevant peaks are resolved.
-
Poor Solubility: Halogenated nitrophenols may have limited solubility in aqueous mobile phases. Ensuring the initial mobile phase composition has sufficient organic solvent can prevent precipitation on the column.
Troubleshooting Guide for HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound and its degradants.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No Peaks or Very Small Peaks | 1. Detector lamp is off.2. No sample injected.3. Incorrect mobile phase composition.4. System leak. | 1. Turn on the detector lamp.2. Verify sample vial placement and autosampler sequence.3. Prepare fresh mobile phase and ensure miscibility of components.4. Check for leaks at all fittings, especially between the column and detector.[10][11] |
| Peak Tailing | 1. Secondary interactions with the stationary phase.2. Column overload.3. Extracolumn dead volume. | 1. Use a highly end-capped column or a column with a different stationary phase.2. Reduce the injection volume or sample concentration.3. Use shorter tubing with a smaller internal diameter between the column and detector.[12] |
| Split Peaks | 1. Column void or channeling.2. Sample solvent incompatible with the mobile phase. | 1. Replace the column. Avoid sudden pressure changes.2. Dissolve the sample in the initial mobile phase or a weaker solvent.[13] |
| Baseline Drift | 1. Column temperature fluctuation.2. Contaminated detector flow cell.3. Mobile phase not equilibrated. | 1. Use a column oven to maintain a stable temperature.2. Flush the flow cell with a strong solvent like isopropanol.3. Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[11] |
| Inconsistent Retention Times | 1. Poorly mixed mobile phase.2. Fluctuation in flow rate.3. Column not properly equilibrated. | 1. Thoroughly mix and degas the mobile phase.2. Check for air bubbles in the pump and purge if necessary.3. Increase the column equilibration time between injections.[11] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation[6][14].
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol)[6].
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for up to 7 days. Withdraw samples at appropriate time points (e.g., 2, 6, 24, 48 hours, and 7 days). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature. Withdraw samples at shorter time intervals (e.g., 1, 2, 4, 8, and 24 hours) due to expected faster degradation. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for up to 7 days. Withdraw samples at regular intervals.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at 80°C[7]. Also, expose the stock solution to the same temperature. Analyze samples at various time points.
-
Photostability: Expose the stock solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[2][6]. A control sample should be protected from light.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Determine the percentage of degradation and identify any major degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: HPLC with a PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradants have significant absorbance (e.g., 254 nm and 320 nm).
-
Injection Volume: 10 µL.
Visualizing Degradation Pathways and Workflows
The following diagrams illustrate the proposed degradation pathways and the experimental workflow for a forced degradation study.
Caption: Proposed degradation pathways for this compound.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process [eeer.org]
- 4. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. lcms.cz [lcms.cz]
- 14. rjptonline.org [rjptonline.org]
Overcoming aftertreatment troubles in 2-Bromo-5-fluoro-4-nitrophenol preparation.
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the preparation of 2-Bromo-5-fluoro-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common aftertreatment and purification challenges encountered during this synthesis. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: From Crude Reaction to Pure Product
This section addresses specific, hands-on problems that can arise after the initial synthetic reaction is complete. Each issue is presented in a question-and-answer format, detailing probable causes and providing actionable solutions.
Q1: My final product is a dark, oily residue instead of a crystalline solid. What went wrong and how can I purify it?
Probable Causes:
-
Oxidative Degradation: Phenolic compounds are highly susceptible to oxidation, especially in the presence of air, light, or metallic impurities, which can form colored quinone-type byproducts.[1] This is a common reason for the darkening of the reaction mixture.
-
Presence of Impurities: Residual solvents, unreacted starting materials, or side-products can act as an oiling-out agent, preventing the crystallization of your desired product.
-
Formation of Side-Products: Over-nitration can lead to di-nitro products, while harsh conditions might cause other side reactions, resulting in a complex mixture.[2]
Solutions & Protocols:
The most robust method for purifying an acidic product like this compound from neutral organic impurities is an acid-base extraction.[3][4] This technique leverages the acidic nature of the phenolic hydroxyl group.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oily residue in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate. Ensure the volume is sufficient for easy handling in a separatory funnel.[3][5]
-
Weak Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[6] Cap the funnel and invert it gently, making sure to vent frequently to release any CO₂ pressure that builds up.
-
Scientific Rationale: this compound is acidic enough to be deprotonated by a weak base like NaHCO₃, forming a water-soluble sodium phenoxide salt. Neutral organic impurities will remain in the organic layer.[7] Using a strong base like NaOH is generally avoided at this stage as it can potentially react with other functional groups or be less selective if other acidic impurities are present.[6]
-
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your product as a salt) into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete recovery, add another portion of the NaHCO₃ solution to the organic layer, repeat the extraction, and combine the aqueous layers.[6]
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute acid, such as 1M HCl, dropwise while stirring until the solution becomes acidic (test with pH paper).[5][7] Your purified this compound should precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold distilled water to remove any residual salts, and dry it thoroughly.[5]
Q2: My TLC analysis shows multiple spots, even after an initial workup. How do I identify the impurities and achieve higher purity?
Probable Causes:
-
Incomplete Reaction: A spot corresponding to the starting material (e.g., 4-fluoro-3-nitrophenol or 2-bromo-5-fluorophenol) may be present.
-
Isomeric Byproducts: Depending on the starting material and reaction conditions, the formation of regioisomers is possible.
-
Over-bromination/Over-nitration: Products like 2,6-dibromo-5-fluoro-4-nitrophenol or 2-bromo-5-fluoro-4,6-dinitrophenol could be formed if the reaction conditions are too harsh or stoichiometry is not carefully controlled.[2][8]
Solutions & Protocols:
If acid-base extraction is insufficient to separate impurities with similar acidic properties, recrystallization or column chromatography is necessary.
Protocol 1: Recrystallization
Recrystallization is a powerful purification technique for solids, based on differences in solubility at different temperatures.[9]
-
Solvent Selection: The key is to find a solvent (or solvent system) that dissolves your compound well when hot but poorly when cold.[10] Common solvents to screen for nitrophenols include ethanol, isopropanol, or mixtures like hexane/ethyl acetate.[11]
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).
-
Continue adding small portions of the hot solvent until the solid just dissolves.[10]
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Protocol 2: Column Chromatography
For challenging separations where impurities have very similar properties to the product, column chromatography is the most effective method.[12][13]
-
Stationary Phase: Silica gel is the most common choice for separating moderately polar compounds like nitrophenols.[2]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by running TLC plates with different solvent mixtures. The goal is to have the desired product with an Rf value of approximately 0.3-0.4 for good separation.
-
Procedure:
-
Pack a chromatography column with a slurry of silica gel in the non-polar solvent.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
| Purification Technique | Best For Removing | Key Advantage |
| Acid-Base Extraction | Neutral organic impurities, some basic impurities. | High capacity, fast, and excellent for initial cleanup.[3] |
| Recrystallization | Small amounts of impurities with different solubility profiles. | Can yield very high purity material; scalable.[9][14] |
| Column Chromatography | Impurities with similar polarity (e.g., isomers, side-products). | Highest resolving power for complex mixtures.[12][13] |
Visualizing the Purification Workflow
To achieve the highest purity, a combination of these techniques is often employed. The following workflow illustrates a robust aftertreatment process.
Caption: A comprehensive workflow for the aftertreatment and purification of this compound.
Frequently Asked Questions (FAQs)
Q: What are the most likely impurities I need to watch out for?
A: Besides the starting materials, potential impurities include regioisomers from the bromination or nitration steps, and products of over-reaction such as di-brominated or di-nitrated species.[2][8] For instance, if you are brominating 5-fluoro-4-nitrophenol, you might see some 2,6-dibromo-5-fluoro-4-nitrophenol.
Q: Why is controlling the reaction temperature so important during nitration?
A: Nitration is a highly exothermic reaction. Poor temperature control can lead to an increased rate of side reactions, including the formation of di-nitro and tri-nitro byproducts, as well as oxidative degradation of the phenol ring.[2][15] Maintaining a low temperature, often between 0-10 °C, is crucial for selectivity and yield.[15]
Q: Can I use a strong base like Sodium Hydroxide (NaOH) for the extraction?
A: While NaOH will deprotonate the phenol, it is a much stronger base than necessary and less selective. If your crude mixture contains other acidic compounds, NaHCO₃ provides better selectivity for strongly acidic phenols over less acidic ones.[7] Furthermore, strong bases can sometimes promote side reactions like hydrolysis if other sensitive functional groups are present.
Q: How can I confirm the purity and identity of my final product?
A: A combination of analytical techniques is recommended.
-
TLC or HPLC: To quickly assess the number of components and purity.[16][17]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation and can be used for quantitative purity analysis (qNMR).[16]
-
GC-MS or LC-MS: To confirm the molecular weight of the product and identify any impurities.[16]
Q: What are the best practices for storing this compound?
A: Due to its phenolic nature, the compound should be protected from light, air, and moisture to prevent degradation.[18] Store it in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), in a cool, dry, and dark place.[18]
Troubleshooting Decision Tree
Use this logical guide to diagnose issues with your final product.
Caption: A decision tree to guide purification choices based on product appearance and TLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. ukessays.com [ukessays.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. magritek.com [magritek.com]
- 5. Acid/Base Extraction of a Benzoic Acid, 4-Nitroaniline, and Naphthalene Mixture — Adam Cap [adamcap.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. irp.cdn-website.com [irp.cdn-website.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 10. youtube.com [youtube.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. paspk.org [paspk.org]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to High-Purity Analysis of 2-Bromo-5-fluoro-4-nitrophenol: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, the precise determination of purity for key intermediates like 2-Bromo-5-fluoro-4-nitrophenol is not merely a quality control step; it is a cornerstone of reproducible research and the synthesis of safe, effective active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, offering detailed experimental protocols and supporting data to inform your selection of the most appropriate analytical methodology.
This compound, a halogenated nitrophenol derivative, is a valuable building block in organic synthesis.[1] Its utility in the creation of complex molecules necessitates a robust analytical framework to identify and quantify not only the principal compound but also any process-related impurities. Such impurities can arise from the synthetic route, which may involve nitration and halogenation steps, potentially leading to isomers, unreacted starting materials, or side-products.[2][3]
The Analytical Imperative: Why Method Selection Matters
The choice between analytical techniques is a critical decision driven by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. For a substituted phenol like this compound, both HPLC and GC-MS present viable, yet distinct, approaches to purity assessment.
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds, including those that are non-volatile or thermally labile.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional separation efficiency and definitive identification through mass fragmentation patterns, particularly for volatile and semi-volatile compounds. However, for polar compounds like phenols, derivatization is often required to enhance volatility and prevent peak tailing.[4]
This guide will dissect a proposed reversed-phase HPLC (RP-HPLC) method tailored for this compound and compare its performance characteristics with a GC-MS method involving a common derivatization step.
Visualizing the Analytical Workflow
The decision-making process for selecting an appropriate analytical method can be visualized as follows:
Caption: Logical workflow for selecting an analytical method for this compound.
Proposed Analytical Methodologies
A robust purity assessment requires a well-defined analytical method. Below are detailed protocols for an RP-HPLC method and a comparative GC-MS method.
Experimental Protocol 1: Reversed-Phase HPLC (RP-HPLC)
This method is designed for the direct analysis of this compound and its potential impurities. The choice of a C18 column is standard for reversed-phase chromatography, offering good retention and separation of moderately polar compounds. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, is selected to ensure good peak shape and resolution.[5][6]
Step-by-Step Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 290 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Experimental Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For GC analysis of phenolic compounds, derivatization is often necessary to improve volatility and chromatographic performance.[4] Silylation is a common and effective derivatization technique for this purpose.
Step-by-Step Methodology:
-
Derivatization:
-
To 1 mg of the this compound sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection: 1 µL, splitless mode.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two proposed methods for the analysis of this compound. The data for potential impurities are hypothetical, based on common process-related side products in the synthesis of halogenated nitrophenols.[7]
| Parameter | RP-HPLC | GC-MS (with Derivatization) | Notes |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods are expected to show excellent linearity. |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 ng/mL | GC-MS is generally more sensitive for amenable compounds. |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.15 ng/mL | Reflects the higher sensitivity of the GC-MS method. |
| Precision (%RSD) | < 2% | < 5% | HPLC often provides slightly better injection precision. |
| Specificity/Resolution | Good resolution of polar impurities. | Excellent resolution of volatile impurities. | Method choice may depend on the expected impurity profile. |
| Sample Preparation | Simple dissolution. | Requires a derivatization step. | HPLC offers a simpler and faster sample preparation workflow. |
| Analysis Time | ~25 minutes per sample. | ~20 minutes per sample (excluding derivatization). | Runtimes are comparable, but sample preparation adds time to the GC-MS workflow. |
Discussion and Method Selection Rationale
RP-HPLC: The Robust Workhorse
The proposed RP-HPLC method is a robust and straightforward approach for the routine purity assessment of this compound. Its primary advantages lie in the simplicity of sample preparation and its ability to handle a wide range of polar and non-polar impurities without the need for derivatization. This makes it an ideal choice for quality control environments where high throughput and reliability are paramount. The UV detection is straightforward and provides good sensitivity for this chromophore-containing molecule.
GC-MS: The Power of Identification
The GC-MS method, while requiring an additional derivatization step, offers unparalleled specificity and sensitivity. The mass spectral data provides definitive identification of impurities, which is invaluable during process development and for troubleshooting out-of-spec batches. The enhanced sensitivity of GC-MS may be crucial for detecting trace-level impurities that could be missed by HPLC-UV. However, the derivatization step adds complexity and a potential source of variability to the analytical workflow.
Conclusion
Both RP-HPLC and GC-MS are powerful techniques for the purity analysis of this compound.
-
For routine quality control and purity testing , the RP-HPLC method is recommended due to its simplicity, robustness, and high throughput.
-
For in-depth impurity profiling, structural elucidation of unknown impurities, and method validation , the GC-MS method provides superior specificity and sensitivity.
Ultimately, the choice of analytical method should be guided by the specific needs of the laboratory and the stage of drug development. In many cases, the use of both techniques orthogonally provides the most comprehensive understanding of the compound's purity profile.
References
- 1. This compound [myskinrecipes.com]
- 2. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]
- 3. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Predicted Biological Activity of 2-Bromo-5-fluoro-4-nitrophenol
A Guide for Researchers in Chemical Biology and Drug Discovery
Introduction: The Scientific Rationale for Investigating Substituted Nitrophenols
The nitrophenol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic effects. The electronic and lipophilic properties of the phenol ring can be precisely modulated through the addition of various substituents, making them an attractive platform for developing novel therapeutic agents. The introduction of a nitro group, a strong electron-withdrawing group, is known to be a key driver of their biological action, often by uncoupling oxidative phosphorylation. Furthermore, the strategic placement of halogens, such as bromine and fluorine, can significantly enhance potency and alter selectivity by modifying the compound's lipophilicity, electronic character, and metabolic stability.
This guide focuses on 2-Bromo-5-fluoro-4-nitrophenol , a specific polysubstituted nitrophenol. As of this writing, dedicated studies on the biological activity of this particular molecule are not extensively reported in peer-reviewed literature. Therefore, this document serves as a predictive comparison and a practical guide for researchers aiming to characterize its potential. We will extrapolate a hypothesized activity profile for this compound by analyzing the established structure-activity relationships (SAR) of analogous compounds. Crucially, we will provide detailed, self-validating experimental protocols to enable researchers to systematically test these hypotheses in their own laboratories.
Structure-Activity Relationship (SAR) Analysis and Predicted Activity Profile
The biological activity of a nitrophenol is not determined by a single feature but by the interplay of its substituents. We can dissect the structure of this compound to predict its potential.
-
The Nitrophenol Core: The 4-nitrophenol backbone is a known protonophore. It can shuttle protons across biological membranes, disrupting the proton motive force essential for ATP synthesis. This mechanism is the foundation of its broad-spectrum antimicrobial and metabolic disruption activities.
-
Influence of the Bromo Group (Position 2): The addition of a bulky, lipophilic bromine atom at the ortho-position to the hydroxyl group is expected to increase the compound's lipophilicity. This can enhance its ability to penetrate microbial cell walls and cellular membranes. Furthermore, halogens at this position can increase the acidity of the phenolic proton, potentially enhancing its proton-shuttling capability.
-
Influence of the Fluoro Group (Position 5): Fluorine, while a halogen, has unique properties. It is highly electronegative yet relatively small. Its presence can increase metabolic stability by blocking sites susceptible to oxidative metabolism. In the context of biological activity, a fluoro substituent can enhance binding interactions with target enzymes and improve membrane transport.
Hypothesized Activity Profile: Based on this SAR analysis, it is hypothesized that this compound will exhibit potent antimicrobial and antifungal activity, likely superior to that of the parent 4-nitrophenol. The combined electron-withdrawing effects of the nitro, bromo, and fluoro groups should increase the acidity of the phenol, while the enhanced lipophilicity should improve cell penetration. These same properties also suggest a potential for cytotoxicity against cancer cell lines, a common trait among potent metabolic uncouplers.
Comparative Data of Analogous Nitrophenols
To ground our hypothesis, we present a summary of experimentally determined biological activities for structurally related nitrophenols. This data provides a benchmark against which this compound can be compared once tested.
| Compound | Biological Activity | Quantitative Data (Example) | Source |
| 4-Nitrophenol | Antimicrobial, Uncoupler | MIC vs. S. aureus: ~100 µg/mL | |
| 2,4-Dinitrophenol | Potent Uncoupler, Metabolic Toxin | Uncouples oxidative phosphorylation at low µM concentrations | |
| 2-Bromo-4-nitrophenol | Fungicidal, Bactericidal | MIC vs. Aspergillus niger: 12.5 µg/mL | |
| 2-Chloro-4-nitrophenol | Antimicrobial, Antifungal | Effective against various bacterial and fungal strains | |
| Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile) | Herbicide, Photosystem II Inhibitor | IC50 for PSII inhibition: ~5 µM |
Note: The quantitative data are examples from specific studies and may vary depending on the experimental conditions and microbial strains used.
Proposed Experimental Workflows for Characterization
To validate the predicted biological activity of this compound, a series of robust and self-validating experiments are required. The following section details the step-by-step protocols.
Workflow for Antimicrobial Susceptibility Testing
This workflow determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.
Caption: Workflow for MIC determination via broth microdilution.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in sterile dimethyl sulfoxide (DMSO).
-
Plate Setup: Using a sterile 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria) to wells 2 through 12 of a given row. Add 198 µL to well 1.
-
Serial Dilution: Add 2 µL of the compound stock solution to well 1 and mix thoroughly. This is your first dilution. Transfer 100 µL from well 1 to well 2, mix, and continue this 2-fold serial dilution across to well 10. Discard 100 µL from well 10.
-
Controls (Trustworthiness):
-
Well 11 (Growth Control): Add 100 µL of broth. This well will receive the inoculum but no compound.
-
Well 12 (Sterility Control): Add 100 µL of broth. This well receives no inoculum and no compound.
-
Vehicle Control: Set up a separate dilution series with DMSO alone to ensure the solvent has no antimicrobial effect at the concentrations used.
-
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension so that after adding 10 µL to each well (except the sterility control), the final inoculum density is approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or a significant reduction in absorbance at 600 nm compared to the growth control). The sterility control must be clear, and the growth control must be turbid.
Workflow for Cytotoxicity Assessment
This workflow uses the MTT assay to measure the compound's effect on the metabolic activity of cultured cancer cells, serving as an indicator of cytotoxicity.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay for IC50 Determination
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a range of concentrations of this compound by serial dilution in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of each well at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control. The IC50 (half-maximal inhibitory concentration) is determined by plotting viability versus log(concentration) and fitting the data to a dose-response curve.
Conclusion and Future Directions
While direct experimental data for this compound remains to be published, a thorough analysis of its structure-activity relationship strongly predicts a profile of potent antimicrobial and cytotoxic activity. The combination of a proton-shuttling nitrophenol core with lipophilicity- and acidity-enhancing bromo and fluoro substituents provides a compelling rationale for its investigation. The provided experimental workflows offer a clear and robust path for researchers to systematically evaluate these predictions. Future studies should not only focus on determining the MIC and IC50 values against a broad panel of microbes and cancer cell lines but also on elucidating its precise mechanism of action, including its effect on mitochondrial membrane potential and ATP synthesis. This compound represents a promising, unexplored area of nitrophenol chemistry with significant potential for discovery.
A Comparative Guide to the Synthetic Utility of 2-Bromo-5-fluoro-4-nitrophenol and 2-Bromo-4-nitrophenol
In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the efficient construction of complex molecular architectures. Halogenated nitrophenols, in particular, serve as versatile intermediates, prized for their predictable reactivity in a variety of transformations. This guide provides an in-depth comparison of two such reagents: 2-Bromo-5-fluoro-4-nitrophenol and its structural analog, 2-bromo-4-nitrophenol. The primary focus will be on how the presence of a fluorine atom modulates the physicochemical properties and synthetic performance of the parent molecule, offering researchers critical insights for experimental design in pharmaceutical and agrochemical discovery.
Structural and Physicochemical Overview
The key distinction between the two compounds is the substitution of a hydrogen atom with a fluorine atom at the C5 position of the benzene ring. This seemingly minor alteration has significant implications for the electronic nature of the molecule.
| Property | This compound | 2-Bromo-4-nitrophenol |
| Structure | ||
| Molecular Formula | C₆H₃BrFNO₃[1] | C₆H₄BrNO₃[2][3] |
| Molecular Weight | 235.99 g/mol [1] | 218.00 g/mol [2][3] |
| CAS Number | 84478-87-5[1] | 5847-59-6[2][3] |
| Appearance | Brown Powder[4] | Pale yellow crystalline solid |
| Melting Point | 124-127 °C[4] | ~112 °C[2] |
The substituents on the aromatic ring—hydroxyl (-OH), nitro (-NO₂), bromine (-Br), and fluorine (-F)—all exert powerful electronic effects. The nitro group is a strong electron-withdrawing group through both resonance and induction, which deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). The halogen atoms (Br and F) are deactivating via their inductive electron-withdrawing effect, which outweighs their resonance-based electron-donating effect.
The critical difference lies in fluorine's high electronegativity. In this compound, the additional inductive pull of the fluorine atom further reduces the electron density of the aromatic system compared to 2-bromo-4-nitrophenol. This heightened electrophilicity of the aromatic ring is the primary driver for the differences in reactivity discussed below.
Comparative Reactivity in Key Synthetic Transformations
The utility of these compounds is best illustrated by their performance in cornerstone reactions of modern organic synthesis.
A. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a hallmark transformation for electron-deficient aromatic systems.[5] The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7]
Causality of Reactivity: The stability of the Meisenheimer complex is the key determinant of the reaction rate. Electron-withdrawing groups, especially those positioned ortho or para to the leaving group, are crucial as they delocalize the negative charge of the intermediate.[8]
Comparative Analysis:
-
2-Bromo-4-nitrophenol: The strong electron-withdrawing nitro group at the C4 position effectively stabilizes the negative charge of the Meisenheimer complex formed upon nucleophilic attack at the C2 position (bearing the bromine leaving group).
-
This compound: This substrate possesses an additional electron-withdrawing fluorine atom. Although positioned meta to the bromine leaving group, its powerful inductive effect further depletes the ring of electron density, enhancing its electrophilicity and providing additional stabilization for the anionic intermediate. Consequently, This compound is expected to be significantly more reactive in SNAr reactions than 2-bromo-4-nitrophenol. This allows for reactions to proceed under milder conditions or with a broader range of weaker nucleophiles.
Diagram 1: Comparative SNAr reaction pathways.
Experimental Protocol: General Procedure for SNAr
-
To a solution of the nitrophenol substrate (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add the desired nucleophile (1.1-1.5 equiv) and a base (e.g., K₂CO₃, Et₃N, 2.0 equiv).
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation.[9][10][11] For the substrates , the C-Br bond serves as the electrophilic handle for reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling.[12] The catalytic cycle generally involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation and reductive elimination.[9]
Causality of Reactivity: The rate of oxidative addition, the initial step in the cycle, is sensitive to the electronic nature of the C-Br bond. Electron-deficient aryl halides typically undergo oxidative addition more readily.
Comparative Analysis:
-
2-Bromo-4-nitrophenol: This is a standard, activated aryl bromide substrate for cross-coupling.
-
This compound: The presence of the electron-withdrawing fluorine atom makes the aromatic ring more electron-poor. This electronic perturbation can facilitate the oxidative addition step, potentially leading to faster reaction rates or allowing for lower catalyst loadings compared to its non-fluorinated counterpart. Both substrates are viable, but reaction conditions may require fine-tuning for optimal results.[12]
Diagram 2: General workflow for Pd-catalyzed cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv), the boronic acid or ester coupling partner (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen); repeat this cycle three times.
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture with vigorous stirring to 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired biaryl product.[12]
C. Etherification of the Phenolic Hydroxyl Group
The Williamson ether synthesis is a classic and reliable method for forming ethers. The reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.
Causality of Reactivity: The acidity of the phenolic proton (pKa) is the determining factor. Electron-withdrawing groups on the ring stabilize the resulting phenoxide anion, thereby increasing the acidity of the phenol.
Comparative Analysis:
-
2-Bromo-4-nitrophenol: The nitro and bromo groups make this phenol significantly more acidic than phenol itself.
-
This compound: The addition of the highly electronegative fluorine atom further increases the acidity of the phenolic proton. This means that This compound can be deprotonated more easily, potentially allowing for the use of weaker bases or milder reaction conditions (e.g., K₂CO₃ instead of NaH) compared to 2-bromo-4-nitrophenol.
Synthesis of Starting Materials
Understanding the accessibility of these reagents is crucial for planning a synthetic campaign.
-
2-Bromo-4-nitrophenol: This compound is readily prepared by the direct bromination of 4-nitrophenol in a solvent like glacial acetic acid.[13] The reaction is straightforward and typically high-yielding.
-
This compound: The synthesis is more complex, often starting from a fluorinated precursor. For example, it can be prepared via the nitration of 2-bromo-5-fluoroaniline followed by diazotization and hydrolysis, or through multi-step sequences involving precursors like 3-fluoro-4-nitrobenzoic acid.[14]
Safety and Handling
Both compounds are hazardous and must be handled with appropriate care in a well-ventilated fume hood.
| Hazard Information | This compound | 2-Bromo-4-nitrophenol |
| GHS Pictograms | ||
| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1] | H302: Harmful if swallowed.[3] H400: Very toxic to aquatic life.[3] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat, dust mask/respirator.[15][16] | Safety goggles, chemical-resistant gloves, lab coat, dust mask.[17] |
Always consult the most current Safety Data Sheet (SDS) before handling these chemicals.[15][17]
Conclusion and Recommendations
While both this compound and 2-bromo-4-nitrophenol are valuable synthetic intermediates, the presence of the C5-fluorine atom imparts distinct reactivity profiles.
-
Choose this compound when:
-
Enhanced SNAr reactivity is required. Its heightened electrophilicity allows for reactions under milder conditions or with less reactive nucleophiles.
-
Modulation of physicochemical properties is desired in the final product. The fluorine atom can impact lipophilicity, metabolic stability, and binding interactions in drug candidates.
-
-
Choose 2-Bromo-4-nitrophenol when:
-
Cost and availability are primary concerns. It is generally more accessible due to a simpler synthesis.
-
Standard reactivity for cross-coupling or etherification is sufficient. It is a reliable and well-established building block for these transformations.
-
Ultimately, the choice of reagent depends on the specific synthetic challenge. By understanding the electronic contributions of the fluorine substituent, chemists can make more informed decisions, optimizing reaction conditions and accelerating the path to their target molecules.
References
- 1. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-nitrophenol | 5847-59-6 | FB15724 | Biosynth [biosynth.com]
- 3. 2-Bromo-4-nitrophenol | C6H4BrNO3 | CID 22109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis routes of 2-Bromo-4-nitrophenol [benchchem.com]
- 14. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 15. capotchem.cn [capotchem.cn]
- 16. 2-Bromo-4-fluoro-5-nitrophenol, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
Efficacy of 2-Bromo-5-fluoro-4-nitrophenol Derivatives as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel, more effective anticancer agents is a cornerstone of modern medicinal chemistry. Phenolic compounds, a diverse class of natural and synthetic molecules, have long been recognized for their cytotoxic properties against cancer cells.[1] Among these, halogenated and nitrated phenols represent a promising frontier for the development of new therapeutic leads. This guide provides a comprehensive overview of the potential anticancer efficacy of derivatives of 2-Bromo-5-fluoro-4-nitrophenol. While direct experimental data on this specific class of compounds is still emerging, this document offers a comparative analysis based on structurally similar bromophenol and nitrophenol derivatives, supported by established experimental protocols and mechanistic insights. By examining the synthesis, in vitro evaluation, and potential mechanisms of action of analogous compounds, this guide aims to equip researchers with the foundational knowledge to explore the therapeutic potential of this compound derivatives.
Introduction: The Rationale for Investigating this compound Derivatives
The this compound scaffold integrates several key pharmacophoric features that suggest potential for significant anticancer activity:
-
Phenolic Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding interactions with biological targets and is a key feature of many cytotoxic phenolic compounds.[1]
-
Bromine Atom: The presence of a halogen, such as bromine, can enhance lipophilicity, potentially improving cell membrane permeability. Halogenated compounds have demonstrated a wide range of pharmacological activities, including anticancer effects.
-
Fluorine Atom: The incorporation of fluorine can modulate the electronic properties of the molecule, influence metabolic stability, and enhance binding affinity to target proteins.[2]
-
Nitro Group: The nitroaromatic moiety is a known feature in some anticancer agents and can be involved in bioreductive activation within the hypoxic tumor microenvironment.[1][3]
The strategic combination of these functional groups on a phenol backbone makes this compound a versatile precursor for the synthesis of a diverse library of derivatives with potential for novel mechanisms of anticancer action.
Comparative Efficacy: Insights from Structurally Related Compounds
Direct efficacy data for this compound derivatives is not yet extensively published. However, by examining the performance of other bromophenol and nitrophenol derivatives, we can establish a predictive framework for their potential potency.
Schiff Base Derivatives
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a well-established class of compounds with promising anticancer activity.[4][5] The imine linkage is often crucial for their biological effects. While specific data for Schiff bases derived from this compound is not available, studies on other bromophenol-containing Schiff bases have shown significant cytotoxicity against various cancer cell lines.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Bromophenol Schiff Base Analogs
| Compound Class | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| Bromophenol Schiff Bases (General) | 1.47 - 4.12 | 5.95 - 45.39 | 9.07 - 73.69 | 12.83 |
| Reference Drug (Cisplatin) | - | 32.38 | - | - |
| Reference Drug (5-Fluorouracil) | - | - | 6.44 | - |
Note: Data for "Bromophenol Schiff Bases (General)" is derived from studies on various bromophenol derivatives, not specifically this compound, and is intended to provide a comparative baseline.
Metal Complexes
The coordination of organic ligands to metal centers can significantly enhance their biological activity. Metal complexes of phenolic compounds have been investigated as potential anticancer agents, with some exhibiting greater potency than the parent ligands.[6][7] The metal ion can play a role in the compound's geometry, redox properties, and interaction with biological targets. The synthesis of metal complexes of this compound derivatives could therefore be a fruitful avenue for developing potent anticancer agents.
Proposed Mechanisms of Action
The anticancer effects of phenolic compounds are often multifactorial. Based on studies of related molecules, the derivatives of this compound may exert their activity through several mechanisms:
-
Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death, or apoptosis, in cancer cells. This can be mediated through the activation of caspases and the generation of reactive oxygen species (ROS).[4]
-
Enzyme Inhibition: Specific enzymes that are crucial for cancer cell survival and proliferation can be targeted. For instance, some phenolic compounds have been shown to inhibit topoisomerases, which are involved in DNA replication and repair.[8]
-
Modulation of Signaling Pathways: Cancer development is often driven by aberrant cellular signaling. Phenolic Schiff bases have been reported to modulate pathways such as the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3]
Caption: Potential mechanisms of action for this compound derivatives.
Experimental Protocols
For researchers embarking on the synthesis and evaluation of this compound derivatives, the following established protocols for analogous compounds can serve as a valuable starting point.
Synthesis of Schiff Base Derivatives
The general method for synthesizing Schiff bases from a phenol involves the condensation reaction with a primary amine, often in an alcoholic solvent with an acid catalyst.[9]
General Experimental Protocol for Synthesis:
-
Dissolution: In a round-bottom flask, dissolve 0.01 moles of this compound in 20 mL of absolute ethanol.
-
Addition of Amine: To this solution, add 0.01 moles of the desired primary amine.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux and maintain for a period of 2-4 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The solid Schiff base product that precipitates is collected by filtration.
-
Purification: The crude product is then washed with cold ethanol and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: The structure and purity of the synthesized Schiff base should be confirmed using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Caption: General workflow for the synthesis of Schiff base derivatives.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (typically in a range from 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin or 5-Fluorouracil).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the percentage of cell viability against the compound concentration.
Future Directions and Conclusion
The exploration of this compound derivatives as anticancer agents is a promising area of research. While this guide provides a framework based on analogous compounds, further investigation is imperative. Future studies should focus on:
-
Synthesis and Characterization: The synthesis of a diverse library of derivatives, including Schiff bases, metal complexes, and other heterocyclic structures.
-
In Vitro Screening: Comprehensive screening of these derivatives against a panel of cancer cell lines to determine their IC₅₀ values and identify lead compounds.
-
Mechanistic Studies: Elucidation of the specific mechanisms of action of the most potent derivatives, including their effects on apoptosis, the cell cycle, and key signaling pathways.
-
In Vivo Studies: Evaluation of the in vivo efficacy and toxicity of lead compounds in animal models of cancer.
References
- 1. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to 2-Bromo-5-fluoro-4-nitrophenol Analogs: Unlocking Their Antimicrobial and Anti-inflammatory Potential
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with dual antimicrobial and anti-inflammatory properties is a significant frontier. The scaffold of 2-Bromo-5-fluoro-4-nitrophenol presents a compelling starting point for chemical synthesis and biological evaluation. This guide provides an in-depth, objective comparison of the performance of this compound analogs, supported by experimental data from structurally related compounds. We will delve into the causality behind experimental choices and explore the structure-activity relationships that govern the efficacy of these promising molecules.
The Rationale for this compound as a Lead Compound
The this compound structure is a strategic amalgamation of pharmacophores known to confer biological activity. The phenolic hydroxyl group is a common feature in many natural and synthetic antimicrobial and anti-inflammatory agents. The nitro group, an electron-withdrawing moiety, is a well-established pharmacophore in numerous anti-infective drugs, with its activity often linked to reductive activation within microbial cells to produce cytotoxic radicals.[1] Furthermore, halogenation with bromine and fluorine is a widely employed strategy in medicinal chemistry to enhance the lipophilicity and metabolic stability of drug candidates, often leading to improved biological activity.[1][2] The specific substitution pattern of this compound offers a unique electronic and steric profile for further derivatization and optimization.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of nitrophenol derivatives is profoundly influenced by their substitution patterns. While specific data for a wide range of this compound analogs is emerging, we can draw valuable insights from the study of related halogenated nitroaromatic compounds.
Impact of Halogenation and Nitro Group Positioning
Research on various nitro-containing compounds has demonstrated that the presence and position of halogens can significantly modulate antimicrobial potency. For instance, studies on halogenated nitro-derivatives have shown that mono-halogenated compounds can exhibit significant anti-staphylococcal activity.[3] The introduction of halogens can increase the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane.
The antimicrobial mechanism of nitroaromatic compounds is often contingent on the enzymatic reduction of the nitro group by bacterial nitroreductases.[1] This process generates reactive nitrogen species that can damage DNA, proteins, and other vital cellular components, leading to cell death. The electronic environment created by the bromo and fluoro substituents in this compound is hypothesized to influence the reduction potential of the nitro group, thereby modulating its antimicrobial activity.
Comparative Antimicrobial Efficacy of Structurally Related Analogs
To illustrate the structure-activity relationship, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various halogenated nitroaromatic compounds against representative bacterial and fungal strains.
| Compound Class/Analog | Target Organism | MIC (µg/mL) | Reference |
| Mono-halogenated Nitro-compounds | Staphylococcus aureus | 15.6 - 62.5 | [3] |
| Halogenated Nitro-compounds | Candida spp. | 15.6 - 500 | [3] |
| 5'-Bromo-2'-hydroxy-3'-nitrochalcone | Enterococcus faecalis | >100 | [4] |
| 6-Bromo-8-nitroflavone | Enterococcus faecalis | <50 | [4] |
| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 µM | [5][6] |
Key Insights: The data suggests that the broader chemical scaffold plays a crucial role. For instance, incorporating the halogenated nitrophenyl moiety into a flavone structure can lead to potent activity. The variability in MIC values underscores the importance of the overall molecular architecture in determining antimicrobial potency.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
A robust and standardized method for quantifying antimicrobial activity is the broth microdilution assay.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for determining Minimum Inhibitory Concentration (MIC).
Comparative Analysis of Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of paramount importance. Phenolic compounds, including nitrophenols, have demonstrated significant anti-inflammatory potential through various mechanisms.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of many phenolic compounds are attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8] These pathways regulate the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).
NF-κB and MAPK Signaling Pathways in Inflammation
Caption: Simplified diagram of NF-κB and MAPK signaling pathways and potential inhibition by nitrophenol analogs.
By inhibiting the activation of IKK and MAPKKK, nitrophenol analogs can prevent the downstream activation of NF-κB and MAPK, thereby suppressing the production of inflammatory mediators.
Comparative In Vitro Anti-inflammatory Efficacy
The following table presents a comparison of the in vitro anti-inflammatory activity of various bromophenol derivatives, providing a proxy for the potential of this compound analogs.
| Compound/Analog | Assay | IC50 (mg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Proteinase Inhibitory Activity | 0.04 - 0.07 | [6][9] |
| Acetylsalicylic Acid (Aspirin) | Proteinase Inhibitory Activity | 0.4051 | [6] |
Key Insights: The data indicates that brominated phenolic structures can exhibit potent anti-inflammatory activity, in some cases significantly exceeding that of a standard non-steroidal anti-inflammatory drug (NSAID) like aspirin in in vitro assays. This highlights the therapeutic potential of this class of compounds.
Experimental Protocol: In Vitro Proteinase Inhibitory Assay
A common and straightforward method to screen for anti-inflammatory activity is the proteinase inhibitory assay.
Workflow for Proteinase Inhibitory Assay
Caption: Workflow for the in vitro proteinase inhibitory assay.
Structure-Activity Relationship (SAR) and Future Directions
The collective evidence from studies on halogenated nitrophenols and related structures allows us to delineate key SAR trends:
-
Halogenation: The type, number, and position of halogen substituents are critical for both antimicrobial and anti-inflammatory activities. Halogens can influence lipophilicity, electronic properties, and binding interactions with biological targets.[1][2]
-
Nitro Group: The presence of the nitro group is fundamental for the antimicrobial activity of many of these compounds, primarily through its reduction to cytotoxic species.[1] Its electron-withdrawing nature also influences the acidity of the phenolic hydroxyl group, which can impact both antimicrobial and anti-inflammatory effects.
-
Overall Molecular Scaffold: The core structure to which the halogenated nitrophenol moiety is attached significantly impacts biological activity. Incorporating this pharmacophore into heterocyclic systems like flavones or other complex scaffolds can lead to enhanced potency and selectivity.
Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs. This would involve modifications at the phenolic hydroxyl group (e.g., etherification, esterification) and the exploration of different substituents on the aromatic ring to fine-tune the electronic and steric properties of the molecule. Such studies will be instrumental in identifying lead candidates with optimized dual antimicrobial and anti-inflammatory activities for further preclinical development.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the principles of medicinal chemistry and a thorough understanding of the structure-activity relationships of related halogenated nitroaromatic compounds, researchers can rationally design and synthesize analogs with enhanced antimicrobial and anti-inflammatory properties. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating and advancing research in this exciting area of drug discovery.
References
- 1. Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationships for chloro- and nitrophenol toxicity in the pollen tube growth test (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On the anti-inflammatory activity of some substituted phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Validation of 2-Bromo-5-fluoro-4-nitrophenol Quantification Methods
Introduction
In the landscape of pharmaceutical and agrochemical development, the purity and concentration of intermediates are paramount to the safety and efficacy of the final product. 2-Bromo-5-fluoro-4-nitrophenol is a halogenated aromatic compound that serves as a critical building block in the synthesis of more complex molecules.[1] Its precise quantification is not merely a procedural step but a foundational requirement for robust process control, stability testing, and regulatory compliance. An inaccurate measurement can lead to incorrect stoichiometric calculations, the generation of unknown impurities, and potential batch failures, with significant financial and safety implications.
This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound. As your Senior Application Scientist, I will move beyond simple procedural descriptions to explain the causality behind experimental choices. We will explore the validation of three common analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and validate the most appropriate method for their specific application, ensuring data integrity and scientific rigor.
Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which provide a framework for validating analytical procedures.[2][3] Specifically, we will adhere to the validation characteristics detailed in the ICH Q2(R1) guideline, which ensures that any method we develop is fit for its intended purpose.[4][5]
The Cornerstone of Validation: The Stability-Indicating Method
Before comparing instruments, we must establish a core principle: any reliable quantification method for a pharmaceutical intermediate must be stability-indicating .[6] This means the method must be able to accurately measure the analyte of interest, this compound, in the presence of its potential degradation products, process impurities, and other matrix components.[7][8]
To achieve this, we employ forced degradation studies , also known as stress testing.[9] The goal is not to determine the product's shelf-life but to intentionally degrade the compound to generate the very impurities the analytical method must be able to resolve.[10][11] This process is integral to demonstrating the method's specificity, a key validation parameter.[12] Typical stress conditions include exposure to acidic, basic, oxidative, thermal, and photolytic environments.[9][13]
Comparative Analysis of Quantification Techniques
The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, selectivity, sample matrix, and available instrumentation.[14]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse of quality control laboratories due to its robustness, reliability, and cost-effectiveness. For a compound like this compound, which contains a chromophore (the nitrophenol ring system), UV detection is a natural fit.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) reversed-phase column is the logical starting point. Its nonpolar nature is well-suited for retaining and separating moderately polar aromatic compounds like our analyte from both more polar and less polar impurities.
-
Mobile Phase: A mixture of acetonitrile or methanol with buffered water is standard. The phenolic group on the analyte has a pKa, meaning its ionization state is pH-dependent. Buffering the aqueous portion of the mobile phase (e.g., with phosphate or acetate buffer to a pH of around 3-4) is critical to suppress the ionization of the phenol, ensuring a single, sharp, and reproducible chromatographic peak.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for the nitrophenol chromophore should be used to maximize sensitivity. A photodiode array (PDA) detector is invaluable during method development to assess peak purity and identify the optimal detection wavelength.
Objective: To validate an RP-HPLC-UV method for the quantification of this compound in a drug substance, demonstrating it is accurate, precise, specific, and linear over a defined range.
1. System Suitability:
-
Prepare a standard solution of this compound.
-
Inject the solution six replicate times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) for peak area and retention time ≤ 2.0%; theoretical plates > 2000; tailing factor ≤ 2.0. This ensures the chromatographic system is performing adequately before any validation data is collected.
2. Specificity (Forced Degradation):
-
Prepare solutions of the analyte (~1 mg/mL) and subject them to the following stress conditions[13]:
- Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Dry heat at 105°C for 48 hours.
- Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.
-
Analyze all stressed samples alongside an unstressed control.
-
Acceptance Criteria: The method must demonstrate baseline resolution between the main analyte peak and all degradation product peaks. Peak purity analysis (using a PDA detector) should confirm the analyte peak is spectrally homogeneous in all stressed samples.[15]
3. Linearity:
-
Prepare a series of at least five calibration standards from a stock solution, typically spanning 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) must be ≥ 0.999.
4. Accuracy (% Recovery):
-
Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Analyze the samples and calculate the percentage of analyte recovered.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[16]
5. Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.
6. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Estimate based on the signal-to-noise ratio (S/N).
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1.
-
Confirm the LOQ by preparing a standard at this concentration and demonstrating acceptable precision (RSD ≤ 10%).
References
- 1. This compound [myskinrecipes.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. scispace.com [scispace.com]
- 7. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. veeprho.com [veeprho.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. benchchem.com [benchchem.com]
- 15. jocpr.com [jocpr.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Catalytic Reduction of 2-Bromo-5-fluoro-4-nitrophenol: A Focus on Selectivity and Performance
The selective reduction of substituted nitroaromatics is a cornerstone transformation in the synthesis of fine chemicals and pharmaceutical intermediates. The target molecule for this guide, 2-Bromo-5-fluoro-4-nitrophenol, presents a specific and common challenge for synthetic chemists: the chemoselective reduction of a nitro group in the presence of sensitive halogen substituents. Its reduction product, 4-amino-2-bromo-5-fluorophenol, is a valuable building block in medicinal chemistry.
This guide provides an in-depth comparison of common catalytic systems for this transformation. The primary challenge lies in achieving high conversion of the nitro group while minimizing hydrodehalogenation—the undesired cleavage of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. We will explore the causality behind catalyst selection, present comparative data, and provide detailed experimental protocols to enable researchers to make informed decisions for their synthetic campaigns.
The Synthetic Challenge: Chemoselectivity in Catalytic Hydrogenation
Catalytic hydrogenation is a powerful and clean method for nitro group reduction.[1] However, many common hydrogenation catalysts, particularly those based on palladium, are also highly effective for hydrogenolysis, the cleavage of single bonds by hydrogen.[2] In the context of this compound, this leads to the formation of undesirable byproducts where the bromine or fluorine atoms are replaced by hydrogen.
The C-Br bond is significantly more susceptible to hydrogenolysis than the C-F bond. Therefore, the primary goal is to select a catalyst and reaction conditions that favor the reduction of the nitro group (Ar-NO₂) to an amine (Ar-NH₂) while preserving the C-Br bond.
Comparative Analysis of Catalytic Systems
The choice of catalyst is the most critical factor influencing the selectivity of this reaction. We will compare the performance of three widely used classes of catalysts: Palladium-based, Nickel-based, and Platinum-based systems. For context, we also consider classical chemical reduction methods.
Palladium on Carbon (Pd/C)
Palladium on activated carbon (Pd/C) is often the first choice for nitro reductions due to its high activity and efficiency.[2] However, its high propensity to catalyze hydrogenolysis makes it a risky choice for halogenated substrates.[3] The C-Br bond is particularly vulnerable to cleavage with Pd/C, which can lead to a mixture of products and complicate purification.
-
Expert Insight: While modifications to reaction conditions (e.g., lower hydrogen pressure, shorter reaction times, use of specific solvents or additives) can sometimes mitigate dehalogenation, the inherent activity of palladium towards C-Br bond cleavage makes achieving high selectivity for this specific substrate challenging and often results in lower yields of the desired product.
Raney Nickel (Raney Ni)
Raney Nickel, a high-surface-area nickel sponge, is a highly effective catalyst for hydrogenation and is frequently recommended as an alternative to Pd/C when dehalogenation is a concern.[1][3] It generally exhibits lower hydrogenolysis activity towards aryl halides compared to palladium, making it the catalyst of choice for the selective reduction of compounds like this compound.
-
Expert Insight: The use of a hydrogen transfer reagent, such as formic acid or ammonium formate, in conjunction with Raney Ni can provide a mild, rapid, and highly selective method for the reduction at room temperature, often avoiding the need for high-pressure hydrogenation equipment.[4] This system is particularly advantageous as it is compatible with a wide range of sensitive functional groups, including halogens.[4]
Platinum-Based Catalysts (Pt/C, PtO₂)
Platinum catalysts, such as platinum on carbon (Pt/C) or Adams' catalyst (PtO₂), are also potent for reducing nitro groups.[5][6] Their selectivity in the context of dehalogenation typically falls between that of palladium and nickel. While potentially more selective than Pd/C, they can still cause C-Br bond cleavage, and their higher cost often makes Raney Ni a more practical choice unless specific reactivity is required.
Non-Catalytic Reduction Methods
Classical methods using stoichiometric metals in acidic media, such as iron in acetic or hydrochloric acid (the Béchamp reduction), are well-established for nitro group reduction.[3][7] These methods are generally very selective and do not cause dehalogenation. However, they suffer from significant drawbacks, including the use of large excesses of metal, harsh acidic conditions, and the generation of substantial metal waste, which complicates product isolation and purification.[8] They serve as a useful benchmark for selectivity but are less efficient and environmentally friendly than catalytic methods.
Data Summary
The following table summarizes the expected performance of various catalysts for the selective reduction of this compound.
| Catalyst System | Hydrogen Source | Typical Conditions | Expected Yield of Amine | Selectivity (C-Br Bond Preservation) | Key Advantages & Disadvantages |
| 10% Pd/C | H₂ gas | Methanol/Ethanol, RT, 1-4 atm | Moderate to High | Low to Moderate | (+): High activity, fast. (-): Prone to causing significant hydrodehalogenation.[2][3] |
| Raney Nickel | H₂ gas | Methanol/Ethanol, RT, 1-4 atm | High | High | (+): Good selectivity, cost-effective. (-): Pyrophoric when dry, requires careful handling.[1][3] |
| Raney Nickel | HCOOH / HCOONH₄ | Methanol, RT | High to Excellent | Excellent | (+): Excellent selectivity, mild conditions, no high-pressure H₂ needed.[4] (-): Requires careful handling of catalyst. |
| PtO₂ (Adams') | H₂ gas | Ethyl Acetate/Ethanol, RT, 1-3 atm | High | Moderate to High | (+): Very active. (-): Higher cost, can still cause some dehalogenation.[6] |
| Fe / HCl | H⁺ (from acid) | Ethanol/Water, Reflux | High | Excellent | (+): Excellent selectivity, inexpensive reagents. (-): Stoichiometric waste, harsh conditions, difficult workup.[7] |
Recommended Experimental Protocols
Based on the comparative analysis, a Raney Nickel-catalyzed transfer hydrogenation is the recommended method for achieving a high yield of 4-amino-2-bromo-5-fluorophenol with excellent purity.
Protocol 3.1: Selective Reduction using Raney Nickel and Formic Acid
This protocol is adapted from established methods for selective nitro group reduction in the presence of halogens.[4]
Materials:
-
This compound (1.0 eq)
-
Raney Nickel (approx. 10-15% w/w of the substrate)
-
Methanol (analytical grade)
-
Formic Acid (90%)
-
Diatomaceous earth (e.g., Celite®)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add methanol (approx. 10-15 mL per gram of substrate). Stir until the substrate is fully dissolved.
-
Catalyst Addition: Under a nitrogen or argon atmosphere (to prevent ignition), carefully add Raney Nickel (approx. 0.1-0.15 g per gram of substrate) to the stirred solution. Caution: Raney Nickel is pyrophoric and must be handled with care, typically as a slurry in water or ethanol.
-
Hydrogen Donor Addition: Slowly add 90% formic acid (approx. 2.5-3.0 eq) dropwise to the suspension at room temperature. An exotherm and gas evolution (CO₂) may be observed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) (see Protocol 3.2). The reaction is typically complete within 30-90 minutes.[4]
-
Workup - Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry completely, as it remains pyrophoric. Wash the filter cake thoroughly with methanol or ethyl acetate.
-
Workup - Extraction: Combine the filtrate and washes. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining formic acid. Wash subsequently with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-2-bromo-5-fluorophenol. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 3.2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Mobile Phase: A mixture of Hexanes and Ethyl Acetate (e.g., 7:3 or 1:1 v/v) is a good starting point.
-
Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F₂₅₄).
-
Visualization: UV light (254 nm). The starting material (nitrophenol) will be more conjugated and typically has a lower Rf value than the product (aminophenol). The disappearance of the starting material spot indicates reaction completion.
Visualizing the Process
Experimental Workflow Diagram
Caption: Experimental workflow for the selective reduction.
Reaction Pathway Diagram
Caption: Desired vs. undesired reaction pathways.
Conclusion
For the selective reduction of this compound, the choice of catalyst is paramount to achieving high yields of the desired 4-amino-2-bromo-5-fluorophenol. While palladium-based catalysts are highly active, they present a significant risk of hydrodehalogenation. In contrast, Raney Nickel demonstrates superior chemoselectivity, effectively reducing the nitro group while preserving the sensitive carbon-bromine bond.[3][4] The use of a transfer hydrogenation system with formic acid and Raney Nickel offers a particularly mild, efficient, and highly selective method suitable for laboratory and process scale applications. This guide provides the foundational data and protocols to empower researchers to successfully navigate this critical synthetic transformation.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
Reactivity comparison of 2-Bromo-5-fluoro-4-nitrophenol with similar halogenated phenols
Introduction
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, halogenated nitrophenols serve as pivotal structural motifs and versatile intermediates. Among these, 2-Bromo-5-fluoro-4-nitrophenol stands out due to its unique substitution pattern, offering multiple reaction pathways. Its utility is defined by the interplay of three distinct functional groups on the aromatic ring: a hydroxyl group, a powerful electron-withdrawing nitro group, and two different halogen atoms (bromine and fluorine) that can serve as potential leaving groups.
This guide provides an in-depth analysis of the reactivity of this compound, contextualized by comparing it with structurally similar halogenated phenols. We will delve into the electronic and steric factors that govern its reactivity, with a focus on Nucleophilic Aromatic Substitution (SNAr) reactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform synthetic strategy and reaction design.
Theoretical Framework: Understanding Reactivity in Halogenated Nitrophenols
The reactivity of a substituted phenol is not determined by a single factor but by a confluence of electronic effects, steric hindrance, leaving group ability, and the acidity of the phenolic proton.
The Engine of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the presence of strongly electron-withdrawing groups (EWGs) can render the ring electron-deficient and susceptible to attack by nucleophiles. The primary mechanism for this transformation is the Nucleophilic Aromatic Substitution (SNAr) or addition-elimination mechanism.[1][2]
The SNAr mechanism proceeds in two key steps:
-
Addition: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.[3][4]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product.
The stability of the Meisenheimer complex is paramount. Electron-withdrawing groups, especially those positioned ortho or para to the site of nucleophilic attack, are crucial as they delocalize the negative charge of the intermediate through resonance, lowering the activation energy and accelerating the reaction.[5][6]
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic_aromatic_substitution [chemeurope.com]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
Spectroscopic Showdown: A Comparative Guide to the Structural Confirmation of 2-Bromo-5-fluoro-4-nitrophenol
For Immediate Release
A Deep Dive into the Structural Analysis of 2-Bromo-5-fluoro-4-nitrophenol for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and agrochemical development, the precise structural confirmation of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of this compound, a key intermediate in organic synthesis.[1] As a Senior Application Scientist, this document is crafted to elucidate the critical spectroscopic techniques required for its unambiguous identification, contrasting its analytical signature with that of a closely related isomer, 2-Bromo-4-fluoro-6-nitrophenol, to highlight the subtleties of structural isomerism.
The Imperative of Unambiguous Structural Elucidation
The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. In the case of substituted phenols, even minor positional changes of functional groups on the aromatic ring can lead to vastly different pharmacological or toxicological profiles. Therefore, relying on a single analytical technique is often insufficient for complete structural verification. This guide champions a multi-faceted approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to build a self-validating system for the confirmation of this compound.
A Comparative Analysis: this compound vs. 2-Bromo-4-fluoro-6-nitrophenol
To underscore the importance of comprehensive analysis, we will compare the expected spectroscopic data of our target compound with its isomer, 2-Bromo-4-fluoro-6-nitrophenol. The subtle difference in the positions of the fluoro and nitro groups leads to distinct and predictable variations in their respective spectra.
Molecular Structures:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Mapping
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For substituted benzenes, the chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the nature and position of the substituents.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] The choice of solvent is critical as it can influence chemical shifts.[3] Ensure the sample is fully dissolved to prevent line broadening.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon environment.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Caption: A streamlined workflow for NMR sample preparation and analysis.
Comparative ¹H NMR Data (Predicted)
| Compound | Predicted ¹H Chemical Shifts (ppm) |
| This compound | H3: ~7.8 ppm (d), H6: ~7.2 ppm (d) |
| 2-Bromo-4-fluoro-6-nitrophenol | H3: ~8.1 ppm (d), H5: ~7.5 ppm (d) |
Predictions generated using NMRDB.org.[5][6]
Analysis: The differing electronic environments of the aromatic protons in the two isomers result in distinct chemical shifts. The ortho and para relationships between the protons and the various substituents lead to unique splitting patterns (doublets in this simplified prediction) and chemical shift values, allowing for clear differentiation.
Comparative ¹³C NMR Data (Predicted)
| Compound | Predicted ¹³C Chemical Shifts (ppm) |
| This compound | Six distinct signals expected in the aromatic region (~110-160 ppm). The carbon bearing the fluorine will show a large C-F coupling constant. |
| 2-Bromo-4-fluoro-6-nitrophenol | Six distinct signals also expected, but with different chemical shifts due to the altered substituent effects on each carbon. |
Predictions generated using NMRDB.org.[7][8]
Analysis: The positions of the carbon signals, particularly those directly attached to the electronegative F, O, and N atoms, will be significantly different between the two isomers. The presence of a large C-F coupling constant is a key indicator for the carbon directly bonded to the fluorine atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FT-IR (ATR or KBr Pellet)
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying gentle pressure.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.[9]
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric contributions (CO₂ and H₂O).
-
Data Acquisition: Collect the sample spectrum, typically over the range of 4000-400 cm⁻¹.
Caption: Key steps in acquiring an FT-IR spectrum.
Comparative FT-IR Data (Predicted)
| Compound | Predicted Key IR Absorption Bands (cm⁻¹) |
| This compound | ~3400-3200 (O-H stretch, broad), ~1580 & ~1340 (NO₂ asymmetric & symmetric stretch), ~1250 (C-F stretch), ~1200 (C-O stretch), Aromatic C-H and C=C overtones/bands. |
| 2-Bromo-4-fluoro-6-nitrophenol | Similar functional group regions, but the fingerprint region (<1500 cm⁻¹) will show distinct differences in the C-H bending and other skeletal vibrations due to the different substitution pattern. |
Predictions based on characteristic functional group absorption ranges.[10][11]
Analysis: While both isomers will exhibit the characteristic broad O-H stretch and the strong, sharp peaks for the nitro group, the precise frequencies and the pattern of peaks in the "fingerprint region" (below 1500 cm⁻¹) will be unique to each molecule. These differences arise from the distinct vibrational modes of the differently substituted benzene ring.[12]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile solvent such as dichloromethane or methanol.
-
GC Separation: Inject a small volume (e.g., 1 µL) into a GC system equipped with a suitable capillary column (e.g., HP-5MS).[13] The oven temperature is programmed to ensure separation of the analyte from any impurities.
-
Ionization and Fragmentation: The analyte is ionized as it elutes from the GC column, typically using electron impact (EI) at 70 eV. This high energy causes the molecule to fragment in a reproducible manner.
-
Mass Analysis: The resulting ions (the molecular ion and its fragments) are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
Caption: The process of GC-MS from injection to spectral output.
Comparative Mass Spectrometry Data (Predicted)
| Compound | Predicted Key Mass Spectral Features (m/z) |
| This compound | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 235 and 237 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Key Fragments: Loss of NO₂ (M-46), loss of Br (M-79/81), and other fragments resulting from ring cleavage. |
| 2-Bromo-4-fluoro-6-nitrophenol | Molecular Ion (M⁺): Also at m/z 235 and 237. Key Fragments: While the major fragmentation pathways (loss of NO₂ and Br) will be similar, the relative abundances of the fragment ions may differ due to the varied stability of the resulting carbocations, influenced by the substituent positions. |
Predictions based on the molecular weight and common fragmentation patterns of brominated and nitrated aromatic compounds.[2][14][15]
Analysis: The most telling feature in the mass spectrum of both compounds is the isotopic signature of bromine, which gives a pair of peaks of nearly equal intensity separated by two mass units for any fragment containing a bromine atom. While the molecular ion peak will be identical for both isomers, the relative intensities of the fragment ions can provide further structural clues.
Conclusion: A Triad of Evidence for Confident Structural Assignment
References
- 1. PubChemLite - this compound (C6H3BrFNO3) [pubchemlite.lcsb.uni.lu]
- 2. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. benchchem.com [benchchem.com]
- 7. IR spectra prediction [cheminfo.org]
- 8. 2-Bromo-4-fluoro-6-nitrophenol | 320-75-2 [sigmaaldrich.com]
- 9. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]
- 10. P-Nitrophenol Vs Ir - 636 Words | Bartleby [bartleby.com]
- 11. researchgate.net [researchgate.net]
- 12. homework.study.com [homework.study.com]
- 13. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 14. m.youtube.com [m.youtube.com]
- 15. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Bromo-5-fluoro-4-nitrophenol
An In-Depth Technical Guide for Laboratory Professionals
As a Senior Application Scientist, I understand the critical importance of not just the synthesis and application of novel compounds like 2-Bromo-5-fluoro-4-nitrophenol, but also their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this halogenated nitrophenolic compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory guidelines, emphasizing the causality behind each step to foster a deeper understanding of safe laboratory practices.
Section 1: Hazard Assessment and Initial Precautions
This compound is a substituted aromatic compound with limited publicly available toxicological data.[1] However, its structure, containing nitro, bromo, and fluoro groups, suggests that it should be handled with care. The presence of these functional groups indicates that the compound may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[2][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[4][5]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
Section 2: Personal Protective Equipment (PPE) and Spill Management
Before beginning any work with this compound, it is imperative to be equipped with the correct PPE. In the event of a spill, a clear and practiced response plan is essential to mitigate exposure and contamination.
2.1 Required Personal Protective Equipment
A comprehensive PPE strategy is the first line of defense against chemical exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and absorption.[6] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and airborne particles.[4] |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination.[6] |
| Respiratory Protection | Use within a certified chemical fume hood | To prevent inhalation of dust or vapors.[4][6] |
2.2 Spill Response Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed above.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated hazardous waste container.[1] For liquid spills, use an inert absorbent material to contain the spill.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for cleanup, including absorbent pads and contaminated clothing, must be disposed of as hazardous waste.[6]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's specific procedures.
Section 3: Segregation and Collection of Waste
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[6] this compound is a halogenated organic compound and must be treated as such.
Waste Segregation Principles:
-
Designated Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."[6] The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Accurate Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[6][7]
-
No Mixing: Do NOT mix halogenated waste with non-halogenated organic waste, strong acids, bases, or oxidizers.[6] Incompatible wastes can lead to dangerous chemical reactions.
-
Secure Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area (SAA) away from general laboratory traffic.[7][8]
Section 4: Disposal Procedures
The final disposal of this compound must be handled by a licensed professional waste disposal company.[1] The primary and recommended method of disposal for this type of compound is high-temperature incineration.[1][6]
Step-by-Step Disposal Protocol:
-
Waste Collection: Carefully transfer all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), into the designated and properly labeled "Halogenated Organic Waste" container.
-
Container Management: Do not overfill the waste container. Leave adequate headspace to prevent spills and pressure buildup.
-
Arrange for Pickup: Contact your institution's EHS department or a contracted hazardous waste disposal service to schedule a pickup.[6] Provide them with accurate information about the waste contents.
-
Documentation: Maintain a log of the waste generated, including the date, chemical name, and quantity. This is crucial for regulatory compliance.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, researchers can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
- 1. capotchem.cn [capotchem.cn]
- 2. 2-Bromo-4-fluoro-5-nitrophenol, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
